3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone
Description
The exact mass of the compound 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15355. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-7-5-10(14)13(12-7)8-3-2-4-9(6-8)17(11,15)16/h2-4,6H,5H2,1H3,(H2,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVVGQURNHNITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058984 | |
| Record name | Benzenesulfonamide, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |
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Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-29-2 | |
| Record name | 3-Methyl-1-(3-sulfamidophenyl)-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 89-29-2 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15355 | |
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| Record name | Benzenesulfonamide, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |
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| Record name | m-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-(4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-1-YL)BENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23GE66VPA5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a key intermediate in the pharmaceutical and dye industries.[1] Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, from starting material selection to final product characterization. It is designed to empower researchers with the expertise to not only replicate the synthesis but also to adapt and troubleshoot the procedure with a full understanding of the reaction dynamics. The protocol emphasizes safety, purity, and validation, reflecting the standards required in a professional drug development and chemical research environment.
Strategic Overview: The Chemical Rationale
The synthesis of this compound is a classic example of heterocyclic chemistry, hinging on the formation of a pyrazolone ring. The core strategy involves a condensation reaction between a substituted hydrazine and a β-ketoester.[2][3]
Our synthesis is designed in a two-stage process for clarity and control:
-
Formation of the Hydrazine Intermediate: The journey begins with metanilic acid (3-aminobenzenesulfonic acid). Through a standard diazotization reaction followed by a controlled reduction, we will synthesize the crucial intermediate, 3-hydrazinobenzenesulfonamide. The diazonium salt is a highly versatile but unstable intermediate, making this a critical, temperature-sensitive step.[4]
-
Pyrazolone Ring Formation: The synthesized hydrazine derivative is then reacted with ethyl acetoacetate. This condensation reaction proceeds via nucleophilic attack and subsequent intramolecular cyclization to yield the stable five-membered pyrazolone ring.[5][6]
This structured approach allows for the isolation and verification of intermediates, ensuring a higher purity final product and providing clear checkpoints for reaction monitoring.
Experimental Workflow Diagram
Sources
- 1. FCKeditor - Resources Browser [midyear.aza.org]
- 2. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Diazotisation [organic-chemistry.org]
- 5. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone
This guide provides a comprehensive technical overview of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone, a heterocyclic compound of significant interest in various scientific and industrial domains. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis protocols, and key applications of this versatile molecule.
Introduction
This compound, also known as 3-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, belongs to the pyrazolone class of compounds.[1] The pyrazolone ring is a foundational scaffold in medicinal chemistry and dye synthesis, recognized for its diverse biological activities and chromophoric properties.[2][3] The incorporation of a benzenesulfonamide moiety at the N1 position introduces a critical pharmacophore, enhancing the molecule's potential for therapeutic applications and modifying its chemical behavior. This guide synthesizes available data to provide a detailed characterization of this compound.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of a compound is critical for its application in any experimental or industrial setting. The key physicochemical data for this compound are summarized below.
Core Chemical Attributes
A compilation of the essential properties provides a foundational understanding of the molecule's identity and characteristics.
| Property | Value | Source(s) |
| CAS Number | 89-29-2 | [1][4] |
| Molecular Formula | C₁₀H₁₁N₃O₃S | [1] |
| Molecular Weight | 253.28 g/mol | [1] |
| IUPAC Name | 3-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | [1] |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 202-206 °C | [4] |
| Purity | Typically >95% | [1] |
Spectroscopic Profile
Spectroscopic data is indispensable for the structural confirmation and purity assessment of the compound. While a full spectral dataset is proprietary to manufacturers, typical analytical techniques employed for this compound include:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the arrangement of protons and carbons, respectively, verifying the integrity of the pyrazolone ring, the phenyl group, and the sulfonamide substituent.
-
Infrared (IR) Spectroscopy: IR analysis helps in identifying key functional groups such as the C=O of the pyrazolone ring, the N-H stretches of the sulfonamide, and the S=O stretches of the sulfonyl group.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
Chemical database entries provide access to reference spectra for comparison and verification.[4][5]
Synthesis Protocol and Mechanistic Considerations
The synthesis of pyrazolone derivatives is a well-established area of organic chemistry. The most common and industrially relevant method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.
General Synthesis Workflow
The synthesis of this compound typically follows the reaction of 3-hydrazinobenzenesulfonamide with ethyl acetoacetate.[2][6]
Caption: Generalized workflow for the synthesis of the target pyrazolone.
Step-by-Step Experimental Protocol
This protocol is a generalized representation based on standard procedures for pyrazolone synthesis.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-hydrazinobenzenesulfonamide and a slight molar excess of ethyl acetoacetate.
-
Rationale: Using a slight excess of the ketoester can help drive the reaction to completion.
-
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol, to the flask.[6]
-
Rationale: Acetic acid can act as both a solvent and an acid catalyst, accelerating the condensation and subsequent cyclization steps. Ethanol is a common solvent that facilitates dissolution of the reactants.[2]
-
-
Heating and Reflux: Heat the reaction mixture to reflux for several hours (typically 4-8 hours). The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Rationale: Refluxing provides the necessary thermal energy to overcome the activation energy for the condensation and intramolecular cyclization, ensuring a reasonable reaction rate.[6]
-
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.
-
Crystallization: Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to remove unreacted starting materials and byproducts.[7]
-
Rationale: Recrystallization is a robust method for purifying solid organic compounds, yielding a product with high purity.
-
-
Drying and Characterization: Dry the purified crystals under vacuum and characterize them using methods like melting point determination, NMR, and IR spectroscopy to confirm identity and purity.
Applications in Research and Industry
The unique combination of the pyrazolone core and the sulfonamide group gives this compound a diverse range of applications.
Pharmaceutical and Medicinal Chemistry
-
Intermediate for Drug Synthesis: This compound serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[8] Pyrazolone derivatives are known for their broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[2][3][8]
-
Enzyme Inhibition Studies: The sulfonamide moiety is a well-known pharmacophore that can interact with enzyme active sites. This makes the compound a valuable tool in biochemistry for studying enzyme inhibition, which is fundamental for developing targeted therapies for diseases like cancer and diabetes.[8]
Dye and Pigment Industry
Pyrazolones are classic intermediates in the manufacturing of azo dyes and pigments. The pyrazolone ring acts as a coupling component that, when reacted with a diazonium salt, forms a highly conjugated azo compound responsible for vibrant colors. This compound is used to produce long-lasting colors for the textile industry.[8]
Analytical Chemistry
In analytical chemistry, it can be employed as a reagent in colorimetric assays.[8] Its ability to form colored complexes or derivatives allows for the detection and quantification of specific analytes in various samples, which is important for environmental monitoring and quality control processes.[8] Analogs like 1-(4-Sulfophenyl)-3-methyl-5-pyrazolone are used for the pre-column derivatization of carbohydrates to enable their detection by HPLC-UV.[9]
Caption: Key application areas for this compound.
Conclusion
This compound is a multifunctional chemical compound with established significance. Its straightforward synthesis, combined with the reactive nature of its pyrazolone and sulfonamide functional groups, makes it a valuable intermediate in the pharmaceutical and dye industries. For researchers and drug development professionals, this compound offers a versatile scaffold for creating novel therapeutic agents and analytical tools. A thorough understanding of its chemical properties and reactivity is paramount to leveraging its full potential in scientific innovation.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ias.ac.in [ias.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | 89-29-2 [chemicalbook.com]
- 5. This compound(89-29-2) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FCKeditor - Resources Browser [midyear.aza.org]
- 9. 1-(4-Sulfophenyl)-3-methyl-5-pyrazolone 89-36-1 [sigmaaldrich.com]
An In-depth Technical Guide to 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone (CAS 89-29-2)
This guide provides a comprehensive technical overview of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone, a versatile heterocyclic building block. Designed for researchers, chemists, and drug development professionals, this document delves into the synthesis, properties, applications, and analytical characterization of this compound, grounding theoretical knowledge in practical, field-proven insights.
Core Molecular Profile and Physicochemical Properties
This compound, identified by CAS Number 89-29-2, is a pyrazolone derivative featuring a sulfonamide group on the phenyl ring.[1] This substitution pattern is key to its utility as a chemical intermediate, particularly in the synthesis of dyes and pharmacologically active molecules.[2][3] The pyrazolone ring itself is a prominent structural motif in numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and antioxidant effects.[4][5]
The compound's physical and chemical characteristics are essential for its handling, storage, and application in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 89-29-2 | [1][6][7] |
| Molecular Formula | C₁₀H₁₁N₃O₃S | [1][7][8] |
| Molecular Weight | 253.28 g/mol | [1][7] |
| IUPAC Name | 3-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | |
| Appearance | Light yellow to brown powder or crystal | [7][9] |
| Melting Point | 196 - 206 °C | [6][7][10] |
| Purity | Typically ≥ 95% | [7][9] |
| Storage Conditions | Store at 2 - 8 °C | [7] |
| InChI Key | PPEKQURPUIEILH-UHFFFAOYSA-N |
Synthesis and Purification: A Validated Approach
The synthesis of pyrazolones is a classic and well-established process in heterocyclic chemistry, most commonly achieved through the Knorr pyrazole synthesis. This involves the condensation reaction between a hydrazine derivative and a β-ketoester.[4][11] For this compound, the logical precursors are 3-hydrazinobenzenesulfonamide and ethyl acetoacetate.
The causality behind this choice is the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbonyl carbons of the ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to yield the stable five-membered pyrazolone ring.[4] Glacial acetic acid is often used as a catalyst to facilitate the reaction.[11]
Experimental Protocol: Synthesis of CAS 89-29-2
This protocol describes a representative method based on established principles of pyrazolone synthesis.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve an equimolar quantity of 3-hydrazinobenzenesulfonamide in ethanol.
-
Addition of β-Ketoester: To the stirred solution, add an equimolar amount of ethyl acetoacetate dropwise.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[11]
-
Reflux: Heat the mixture to reflux and maintain for several hours (typically 8-10 hours). The reaction progress should be monitored using Thin Layer Chromatography (TLC).[11]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the crude solid by filtration. Wash the solid with cold ether to remove any unreacted ethyl acetoacetate.[11]
-
Recrystallization: Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the final, high-purity compound.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Key Applications in Research and Industry
This compound is not typically an end-product but rather a crucial intermediate whose value lies in its reactive potential.[1]
-
Pharmaceutical Development: As a heterocyclic building block, it serves as a key intermediate in the synthesis of various pharmaceuticals.[7] The pyrazolone scaffold is integral to many analgesic and anti-inflammatory drugs.[2][3] Its structure allows for further modification to develop novel therapeutic agents with potentially fewer side effects.[7]
-
Analytical Chemistry: The molecule is employed as a reagent in colorimetric assays.[2] The pyrazolone ring and associated functional groups can form stable complexes with metal ions, making it valuable for their detection and quantification in environmental monitoring and quality control.[3][7]
-
Dye Industry: It is a well-known intermediate for producing vibrant and long-lasting azo dyes used in the textile industry.[2] The sulfonamide group enhances the solubility and fixation properties of the resulting dyes. A structurally similar compound, 1-(p-Sulphophenyl)-3-methyl-5-pyrazolone, is explicitly used to synthesize acid dyes for leather.[12]
-
Cosmetic Formulations: The anti-inflammatory properties associated with the pyrazolone core have led to its incorporation into skincare products to provide soothing effects.[2][7]
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential. This self-validating system confirms the molecular structure and quantifies impurities.
Standard Analytical Workflow
-
Structure Confirmation:
-
¹H NMR: To confirm the proton environment, including the methyl group, the pyrazolone ring protons, and the aromatic protons of the phenylsulfonamide group. Spectral data for the core structure is available.[13]
-
Mass Spectrometry (MS): To verify the molecular weight (253.28 g/mol ).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O of the pyrazolone ring, the N-H and S=O stretches of the sulfonamide, and C-H bonds.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity.[9] A reversed-phase C18 column is typically used with a mobile phase of acetonitrile and water, and detection via a UV detector.
-
Melting Point Analysis: A sharp melting point range close to the literature value (196-206 °C) indicates high purity.[6][7][10]
-
Protocol: Purity Assessment by HPLC
-
System Preparation: Use a standard HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: Prepare a mobile phase, for example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Detection: Monitor the eluent at a suitable wavelength (e.g., 254 nm).
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is common.[9]
Analytical Workflow Diagram
Caption: A standard analytical workflow for quality control of the synthesized compound.
Biological Context and Potential Mechanisms of Action
While specific mechanistic studies on this compound are not widely published, the biological activity of the pyrazolone scaffold is extensively documented.[5][11]
-
Anti-inflammatory Action: Many pyrazolone derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade that converts arachidonic acid into prostaglandins.
-
Antioxidant Properties: The related drug Edaravone (1-phenyl-3-methyl-5-pyrazolone) is a potent antioxidant and free radical scavenger used to treat stroke and ALS.[4] The pyrazolone ring can act as an electron donor, neutralizing reactive oxygen species (ROS) and mitigating oxidative stress.
-
Enzyme Inhibition: The compound is utilized in research to study enzyme inhibition, which can help in understanding metabolic pathways and developing targeted therapies.[2]
Potential Signaling Pathway Involvement
Caption: Potential inhibition of the COX pathway by the pyrazolone scaffold.
Safety, Handling, and Disposal
Table 2: Hazard and Safety Information
| Category | Description | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. May cause an allergic skin reaction. | [14][15] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][14][15] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), lab coat. Use in a well-ventilated area or under a fume hood. | [15] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. | [15] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [14][15] |
Conclusion
This compound is a compound of significant industrial and research interest, primarily valued as a versatile synthetic intermediate. Its well-defined physicochemical properties and established synthesis routes make it a reliable building block for complex molecules in the pharmaceutical, dye, and analytical chemistry sectors. Future research may focus on exploring the specific biological activities of this compound and its derivatives, potentially uncovering novel therapeutic applications based on the proven potential of the pyrazolone scaffold.
References
- 1. scbt.com [scbt.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. chemimpex.com [chemimpex.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 6. This compound | 89-29-2 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 89-29-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | 89-29-2 | TCI EUROPE N.V. [tcichemicals.com]
- 10. 89-29-2, CasNo.89-29-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 11. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound(89-29-2) 1H NMR spectrum [chemicalbook.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
An In-depth Technical Guide to 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone, a heterocyclic compound of significant interest in medicinal chemistry and analytical sciences. This document details its molecular structure, physicochemical properties, a robust synthesis protocol, and characteristic spectroscopic data. Furthermore, it delves into the potential applications of this pyrazolone derivative, particularly in drug development as an enzyme inhibitor and in analytical chemistry as a chromogenic reagent. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and analytical methods.
Introduction and Chemical Identity
This compound, with the CAS Number 89-29-2, is a pyrazolone derivative featuring a sulfonamide group on the phenyl ring. The pyrazolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous established drugs. The incorporation of a sulfonamide moiety introduces a key functional group known for its diverse biological activities and its ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. This compound serves as a versatile intermediate in the synthesis of a variety of bioactive molecules, including analgesics and anti-inflammatory agents, and as a reagent in analytical assays.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonamide | [2] |
| CAS Number | 89-29-2 | |
| Molecular Formula | C₁₀H₁₁N₃O₃S | [3] |
| Molecular Weight | 253.28 g/mol | [3] |
| Appearance | Light yellow to brown crystalline powder | [2] |
| Melting Point | 202-206 °C | |
| SMILES | CC1=NN(C(=O)C1)C1=CC=CC(=C1)S(N)(=O)=O | [1] |
| InChI Key | ASVVGQURNHNITH-UHFFFAOYSA-N | [1] |
Molecular Structure and Elucidation
The molecular structure of this compound is characterized by a central pyrazolone ring, a five-membered heterocycle containing two adjacent nitrogen atoms and a ketone functional group. This ring is substituted with a methyl group at the 3-position and a 3'-sulfoamidophenyl group at the 1-position.
Caption: 2D Molecular Structure of the target compound.
Predicted Spectroscopic Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | Predicted Chemical Shift (ppm) | Assignment |
| Singlet | ~2.1-2.3 | -CH₃ on pyrazolone ring |
| Singlet | ~3.4 | -CH₂- in pyrazolone ring |
| Singlet | ~7.2 | -SO₂NH₂ |
| Multiplet | ~7.4-8.0 | Aromatic protons |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| ~15-20 | -CH₃ | |
| ~40-45 | -CH₂- | |
| ~120-145 | Aromatic carbons | |
| ~155-160 | C=N | |
| ~170-175 | C=O |
Note: These are predicted values and may differ from experimental results.
FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for its functional groups.
Table 3: Predicted Characteristic FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |
| N-H (sulfonamide) | 3400-3200 | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aliphatic) | 3000-2850 | Stretching |
| C=O (pyrazolone) | 1720-1680 | Stretching |
| C=N (pyrazolone) | 1650-1550 | Stretching |
| S=O (sulfonamide) | 1350-1300 and 1170-1150 | Asymmetric and Symmetric Stretching |
Mass Spectrometry: Electron ionization mass spectrometry would likely show a prominent molecular ion peak. The fragmentation pattern is expected to involve cleavages of the pyrazolone ring and the sulfonamide group.
Synthesis Protocol
The synthesis of this compound typically proceeds via a condensation reaction between 3-hydrazinobenzenesulfonamide and ethyl acetoacetate. This is a classic Knorr pyrazole synthesis.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydrazinobenzenesulfonamide (1 equivalent) in ethanol.
-
Addition of Reactant: To the stirred solution, add ethyl acetoacetate (1.1 equivalents) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration and wash with a cold ethanol/water mixture.
-
Recrystallization: Purify the crude product by recrystallization from ethanol to obtain the final product as a crystalline solid.
-
Drying: Dry the purified product under vacuum.
Applications in Drug Development and Research
Pyrazolone derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][5] The sulfonamide group is also a key pharmacophore in many drugs.
Enzyme Inhibition: A Potential Mechanism of Action
Many pyrazolone-based compounds exert their therapeutic effects through enzyme inhibition. A notable example is their activity as cyclooxygenase (COX) inhibitors. The sulfonamide moiety is a key feature of selective COX-2 inhibitors like celecoxib.[6][7] The nitrogen atoms of the pyrazole ring and the sulfonamide group can form crucial hydrogen bonds with amino acid residues in the active site of the enzyme, leading to its inhibition.
Caption: Proposed mechanism of enzyme inhibition by the target compound.
This inhibitory action on enzymes like COX-2 can reduce the production of prostaglandins, which are key mediators of inflammation and pain. This makes this compound and its analogs promising candidates for the development of new anti-inflammatory and analgesic drugs.
Application in Analytical Chemistry
Pyrazolone derivatives can be used as coupling agents in colorimetric assays for the determination of various analytes. For instance, in the presence of an oxidizing agent, they can react with phenols or anilines to form colored azo dyes. This property can be exploited for the quantification of substances like nitrite.
General Protocol for Colorimetric Nitrite Determination
-
Sample Preparation: Prepare aqueous solutions of the sample containing nitrite.
-
Diazotization: Acidify the sample solution and add a source of primary aromatic amine (e.g., sulfanilic acid) to form a diazonium salt.
-
Coupling Reaction: Add an alkaline solution of this compound to the mixture. The diazonium salt will couple with the pyrazolone to form a colored azo dye.
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax) using a spectrophotometer.
-
Quantification: Determine the concentration of nitrite in the original sample by comparing its absorbance to a calibration curve prepared with known concentrations of nitrite.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[4]
Conclusion
This compound is a molecule with significant potential in both medicinal and analytical chemistry. Its straightforward synthesis and the versatile reactivity of its pyrazolone and sulfonamide functional groups make it an attractive building block for the creation of novel compounds with diverse applications. This guide provides a foundational understanding of its structure, synthesis, and potential uses, serving as a catalyst for further research and development in these fields.
References
- AZA Mid-Year Meeting. This compound.
-
PubMed. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Available from: [Link]
-
PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Available from: [Link]
-
PubMed. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]
-
PubMed. Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Available from: [Link]
- Google Patents. WO2000042021A1 - Synthesis of 4-[(5-substituted or unsubstituted phenyl) -3-substituted -1h-pyrazol -1-yl] benzenesulfonamides.
-
PubMed. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Available from: [Link]
-
PubMed. Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents. Available from: [Link]
-
National Institutes of Health. 4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide. Available from: [Link]
-
PubMed Central. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Available from: [Link]
-
ResearchGate. Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Available from: [Link]
-
PubMed. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Available from: [Link]
Sources
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone (CAS No. 89-29-2) is a pyrazolone derivative with potential applications in pharmaceuticals and as a chemical intermediate. A thorough understanding of its solubility is critical for its development and application, influencing everything from reaction kinetics in synthesis to bioavailability in drug formulations. This guide provides a comprehensive overview of the known physicochemical properties of this compound, addresses the current gap in publicly available quantitative solubility data, and presents a detailed, best-practice experimental protocol for its determination. Furthermore, it explores the key factors expected to influence its solubility, drawing on established principles for sulfonamide-containing compounds.
Introduction and Physicochemical Characterization
This compound belongs to a class of heterocyclic compounds that are precursors for various dyes and pharmaceutically active molecules[1]. The presence of both a pyrazolone ring and a sulfonamide group suggests a complex solubility profile that is likely dependent on the physicochemical properties of the surrounding medium.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 89-29-2 | [2] |
| Molecular Formula | C10H11N3O3S | [2] |
| Molecular Weight | 253.28 g/mol | [2] |
| Melting Point | 202-206 °C (literature) | [2] |
| Appearance | Light yellow to brown powder/crystal | |
| Predicted pKa | 10.04 ± 0.60 | [2] |
Comparative Solubility Analysis: An Estimation Based on Structural Analogs
It is crucial to note the structural difference: the target compound is a sulfonamide , while the available data is for sulfonic acids . Sulfonic acids are generally strong acids and are significantly more polar and water-soluble than their corresponding sulfonamide counterparts. Therefore, it is anticipated that the aqueous solubility of this compound will be considerably lower than that of the compounds listed in Table 2.
Table 2: Aqueous Solubility of Structural Isomers (Sulfonic Acids)
| Compound | CAS Number | Structure | Aqueous Solubility (at 20°C) | Source(s) |
| 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone | 119-17-5 | Isomer with sulfonic acid at the meta position | 3 g/L | [3] |
| 1-(4'-Sulfophenyl)-3-methyl-5-pyrazolone | 89-36-1 | Isomer with sulfonic acid at the para position | 5 g/L | [4] |
This comparative data underscores the necessity of empirical determination for the target sulfonamide compound.
Experimental Protocol for Thermodynamic Solubility Determination
The following section details a robust, self-validating protocol for determining the thermodynamic (equilibrium) solubility of this compound. The shake-flask method is the gold standard for this purpose, ensuring that a true equilibrium between the dissolved and solid states of the compound is achieved[5].
Rationale for Method Selection
Thermodynamic solubility provides the most accurate measure of a compound's solubility at equilibrium, which is a critical parameter for pre-formulation studies and predicting in-vivo behavior. This contrasts with kinetic solubility, which measures the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock) and is more suited for high-throughput screening in early drug discovery[6][7].
Materials and Equipment
-
This compound (purity >95%)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, various organic solvents like ethanol, methanol, acetonitrile, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
pH meter
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle.
-
Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
-
-
Sample Collection and Filtration:
-
Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid pellet.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. This step is critical to avoid overestimation of solubility.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of the compound in the same solvent at known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered sample solution with the mobile phase to fall within the linear range of the calibration curve.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
Back-calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Workflow Visualization
Caption: Workflow for thermodynamic solubility determination.
Key Factors Influencing Solubility
The solubility of this compound is not an intrinsic constant but is influenced by several external factors.
pH of the Medium
The sulfonamide group (-SO₂NH₂) is weakly acidic, and the pyrazolone ring also has ionizable protons. Therefore, the solubility of this compound is expected to be highly pH-dependent.
-
In acidic solutions (low pH): The sulfonamide group will be protonated and uncharged, likely leading to lower aqueous solubility.
-
In alkaline solutions (high pH): As the pH increases above the pKa of the sulfonamide proton, the molecule will become deprotonated, forming an anionic salt. This ionized form is generally much more water-soluble.
This relationship can be visualized as follows:
Caption: Expected influence of pH on aqueous solubility.
Temperature
For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature[8]. It is crucial to determine the solubility at physiologically relevant temperatures (e.g., 37°C) for drug development purposes.
Solvent Polarity
The presence of both polar (sulfonamide, pyrazolone carbonyl) and non-polar (phenyl ring, methyl group) moieties suggests that the compound will exhibit varying solubility in different organic solvents. It is likely to be more soluble in polar organic solvents like DMSO, methanol, and ethanol than in non-polar solvents like hexane.
Solid-State Properties (Polymorphism)
The crystalline form of the compound can significantly impact its solubility. Different polymorphs or the presence of an amorphous state can lead to different measured solubilities. Therefore, it is essential to characterize the solid form used in solubility studies, for instance, by X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
Conclusion
While direct, quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for researchers to generate this critical information. By employing the detailed experimental protocol and considering the key influencing factors outlined herein, scientists can accurately characterize the solubility profile of this compound, paving the way for its effective use in research and development. The comparative data from its sulfonic acid analogs serves as a useful, albeit cautious, preliminary estimate.
References
- Glomme, A., & Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4).
- Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
-
Pravin Dyechem Pvt. Ltd. (n.d.). 1,3 SPMP, 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]
-
Technichem Organics Ltd. (n.d.). Pyrazolones. Retrieved from [Link]
-
International Journal of New Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
Sources
- 1. technichemorganics.com [technichemorganics.com]
- 2. This compound | 89-29-2 [amp.chemicalbook.com]
- 3. Buy 1,3 SPMP, 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone at Affordable Prices, CAS No 89-25-8 [pravindyechem.net]
- 4. 89-36-1 CAS MSDS (3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 6. jayorganics.com [jayorganics.com]
- 7. chembk.com [chembk.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Discovery and History of Pyrazolone Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of pyrazolone compounds. From their serendipitous synthesis in the late 19th century to their widespread use as pharmaceuticals and dyes, this document traces the evolution of pyrazolone chemistry. It delves into the key scientific milestones, the structure-activity relationships that guided their development, and the eventual safety concerns that curtailed the use of some derivatives. Furthermore, this guide explores the expansion of pyrazolones into dye chemistry and highlights their modern applications, offering a forward-looking perspective on this enduring class of heterocyclic compounds. Detailed experimental protocols for the synthesis of key pyrazolone intermediates are also provided, grounding the historical narrative in practical chemical methodology.
Part 1: The Genesis of Pyrazolones - A Fortuitous Discovery
The story of pyrazolones begins not with a targeted search, but with a serendipitous discovery by the German chemist Ludwig Knorr in 1883.[1][2][3][4] While investigating potential quinine-related compounds, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[2][4][5][6] This reaction did not yield the expected quinoline derivative but instead produced a novel heterocyclic compound: 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one, which he named antipyrine (later known as phenazone).[7][6][8]
This discovery marked the birth of the pyrazolone class of compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms and a ketone group.[5][9] Antipyrine quickly proved to be a commercial success due to its potent analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[1] It became one of the first synthetic drugs to be widely used, predating the rise of aspirin.[7] The immediate therapeutic success of antipyrine catalyzed a surge of research into this new area of organic chemistry, as scientists sought to understand and build upon Knorr's discovery.[4]
Part 2: The Golden Age and Evolution of Pyrazolone-Based Pharmaceuticals
The initial success of antipyrine spurred further investigation into the chemical modification of the pyrazolone core to enhance therapeutic efficacy and explore new applications. This era saw the development of several key derivatives that would become mainstays in medicine for decades.
Key Second-Generation Pyrazolones:
-
Aminopyrine: Synthesized in 1893 by Friedrich Stolz at Hoechst AG, aminopyrine (pyramidon) was a derivative of antipyrine that exhibited even more potent analgesic and antipyretic effects.[10]
-
Dipyrone (Metamizole): Introduced in 1922, dipyrone became a widely used analgesic and antipyretic, particularly in Europe and Latin America.[11][12] Its active metabolite is 4-methylaminoantipyrine (MAA).[11]
-
Propyphenazone: Another derivative that found widespread use in analgesic formulations.[11]
-
Phenylbutazone: This pyrazolidine derivative, while structurally related, was primarily used for its anti-inflammatory properties in conditions like arthritis.[11]
Mechanism of Action and Structure-Activity Relationship (SAR)
The therapeutic effects of pyrazolone analgesics are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain and inflammation.[13][11] Dipyrone's inhibition of COX is noteworthy for being rapidly reversible, unlike that of aspirin.[11]
Early structure-activity relationship studies were instrumental in guiding the synthesis of new derivatives. For instance, the introduction of an amino group at the 4-position of the pyrazolone ring was found to significantly increase analgesic potency, as seen in the case of aminopyrine. These early forays into understanding how molecular structure dictates biological function laid the groundwork for modern rational drug design.
Safety Concerns and the Decline of Classical Pyrazolones
Despite their widespread use, the golden age of pyrazolone analgesics was eventually tarnished by the emergence of serious safety concerns. The most significant of these was the risk of agranulocytosis, a potentially fatal blood disorder characterized by a severe drop in white blood cells.[14] This adverse effect was most strongly associated with aminopyrine, leading to its withdrawal from the market in many countries.[14][15] Dipyrone has also been linked to this risk, although the incidence is considered to be lower.[14] Additionally, the formation of carcinogenic nitrosamines from aminopyrine under certain conditions was another major concern.[16] These toxicological findings led to a significant decline in the use of many classical pyrazolone drugs, particularly in North America.[15]
Part 3: Beyond the Pharmacy - Pyrazolones in Dye Chemistry
The utility of the pyrazolone scaffold extends beyond medicine into the realm of industrial chemistry, most notably in the synthesis of dyes. The chemical reactivity of the pyrazolone ring makes it an excellent coupling component for the production of azo dyes.[5][9][17][18]
The Chemistry of Pyrazolone Dyes
The synthesis of pyrazolone-based azo dyes typically involves an azo coupling reaction.[18][19] This process begins with the diazotization of an aromatic amine (like sulfanilic acid) to form a diazonium salt. This electrophilic diazonium salt is then reacted with an electron-rich pyrazolone derivative.[17][19] The coupling reaction forms a stable azo linkage (-N=N-), which acts as a chromophore, the part of the molecule responsible for its color.[19][20]
Tartrazine: A Case Study
A prominent example of a pyrazolone dye is Tartrazine (also known as FD&C Yellow 5 or E102).[19][21] Discovered in 1884 by Johann Heinrich Ziegler, its synthesis involves the azo coupling of a diazonium salt of sulfanilic acid with a sulfonated pyrazolone derivative, specifically 1-(4'-sulfophenyl)-3-carboxy-5-pyrazolone.[19][21] The resulting trisodium salt is highly water-soluble and produces a vibrant yellow color, leading to its extensive use in food, pharmaceuticals, and cosmetics.[19][21][22]
Part 4: The Modern Era and Future Perspectives
While the use of some older pyrazolone drugs has diminished due to safety concerns, research into this versatile heterocyclic scaffold is far from over. Modern medicinal chemistry continues to explore the potential of pyrazolone derivatives in a wide range of therapeutic areas.
Contemporary Research and Applications:
-
Neuroprotection: Edaravone, a pyrazolone derivative, is a potent free radical scavenger used in the treatment of ischemic stroke.[14]
-
Oncology: Researchers are investigating pyrazolone derivatives for their potential as anticancer agents, with some compounds showing activity against various tumor cell lines.[23][24]
-
Antimicrobial Agents: The pyrazolone nucleus is being explored for the development of new antibacterial and antifungal drugs.[23][25]
-
Agrochemicals: Pyrazolone derivatives have also found applications as herbicides and insecticides.[24]
-
Coordination Chemistry: The electron-rich centers of pyrazolones make them effective ligands for coordinating with metal ions, opening up applications in catalysis and materials science.[2]
The enduring legacy of pyrazolones is a testament to the power of a single chemical discovery. From a chance synthesis in the 19th century to a diverse range of modern applications, the pyrazolone story highlights the continuous evolution of chemical science and its profound impact on medicine and industry.[26][27][28]
Part 5: Experimental Protocols
Synthesis of a Core Pyrazolone Intermediate: 3-Methyl-1-phenyl-5-pyrazolone
This protocol is based on the classical Knorr pyrazole synthesis.[2][29][30]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (optional, as solvent)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, combine equimolar quantities of phenylhydrazine and ethyl acetoacetate. The reaction can be performed neat or with a solvent such as ethanol.
-
Heat the mixture under reflux. The reaction involves the condensation of the two reactants, leading to the formation of the pyrazolone ring through the elimination of water and ethanol.
-
Monitor the reaction progress (e.g., by TLC).
-
Upon completion, cool the reaction mixture to allow the product, 3-methyl-1-phenyl-5-pyrazolone, to crystallize.
-
Isolate the product by filtration and wash with a cold solvent to remove any unreacted starting materials.
-
The product can be further purified by recrystallization.
Caption: Knorr Pyrazole Synthesis Workflow.
Synthesis of 4-Aminoantipyrine
4-Aminoantipyrine is a key intermediate for the synthesis of other derivatives and is also used as an analytical reagent.[31][32][33]
Materials:
-
Antipyrine
-
Sodium nitrite
-
Sulfuric acid
-
Ammonium bisulfite
-
Ammonium sulfite
-
Liquid ammonia
Procedure:
-
Nitrosation: Dissolve antipyrine in a sulfuric acid solution.[34] React this solution with a sodium nitrite solution to form 4-nitrosoantipyrine.[34] The reaction temperature should be carefully controlled.[34]
-
Reduction: The resulting 4-nitrosoantipyrine is then reduced using a mixture of ammonium bisulfite and ammonium sulfite.[34]
-
Hydrolysis: The reduced intermediate is hydrolyzed by heating with sulfuric acid.[34]
-
Neutralization and Isolation: After hydrolysis, the reaction mixture is cooled and neutralized with liquid ammonia to a pH of 7-7.5.[34] This causes the 4-aminoantipyrine to separate as an oil. The oil is then cooled to induce crystallization, and the solid product is isolated by filtration.[34]
Caption: Synthesis Pathway of 4-Aminoantipyrine.
References
- Wikipedia. Ludwig Knorr.
- Britannica. Ludwig Knorr.
- Wikipedia. Tartrazine.
- ResearchGate.
- Fisher Scientific. PITC (Edman's Reagent).
- Recent Advances in the Therapeutic Applications of Pyrazolone and Oxazolone Deriv
- The Science Behind Color: A Deep Dive into Tartrazine Synthesis.
- Alfa Chemical Co., Ltd. Synthesis method of 4-aminoantipyrine.
- Wikipedia. Pyrazolone.
- PubMed.
- Wikipedia.
- Chemistry LibreTexts. 26.
- ResearchGate.
- PubMed. A new sensitive Edman-type reagent: 4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate. Its synthesis and application for micro-sequencing of polypeptides.
- Soltec Ventures.
- ChemicalBook. 4-Aminoantipyrine synthesis.
- ChemistryViews.
- The Royal Society of Chemistry. 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone.
- Prima Chemicals.
- NINGBO INNO PHARMCHEM CO.,LTD.
- The Chemistry of Color: Understanding Pyrazolone Coupling Components.
- PubMed Central.
- MDPI.
- ResearchG
- The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective.
- ChemicalBook. Tartrazine: Effects, Synthesis and Side Effects.
- TARTRAZINE SYNTHESIS, APPLIC
- The Versatility of Pyrazolone Deriv
- PubMed Central. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.
- NOVEL SULPHOARYLAZO 4-PYRAZOLONE-BASED TARTRAZINE DYE ANALOGUES.
- PubMed. Acute toxicity of pyrazolones.
- ResearchGate. (PDF) Synthesis of New Pyrazolone Dyes.
- ResearchG
- ResearchGate.
- Taylor & Francis. Pyrazolone – Knowledge and References.
- Chem Help ASAP. Knorr Pyrazole Synthesis.
- The Role of Pyrazole Deriv
- The Significance of Pyrazole Deriv
- Wikipedia. Metamizole.
- The diverse pharmacological importance of Pyrazolone Deriv
- PubMed Central.
- ResearchGate. (PDF)
- The Royal Society of Chemistry. Chapter 5: Pyrazoles.
- PubMed.
- ResearchGate.
- British Pharmacological Society.
- Taylor & Francis. Pyrazolone – Knowledge and References.
- J-Stage.
Sources
- 1. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolone - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 8. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]
- 9. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]
- 10. Metamizole - Wikipedia [en.wikipedia.org]
- 11. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute toxicity of pyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chronic toxicity of pyrazolones: the problem of nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
- 21. Tartrazine - Wikipedia [en.wikipedia.org]
- 22. Tartrazine: Effects, Synthesis and Side Effects_Chemicalbook [chemicalbook.com]
- 23. View of Recent Advances in the Therapeutic Applications of Pyrazolone and Oxazolone Derivatives | Journal of Advances in Science and Technology [ignited.in]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nbinno.com [nbinno.com]
- 28. nbinno.com [nbinno.com]
- 29. researchgate.net [researchgate.net]
- 30. chemhelpasap.com [chemhelpasap.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. 4-Aminoantipyrine synthesis - chemicalbook [chemicalbook.com]
- 34. alfa-chemical.com [alfa-chemical.com]
Spectroscopic data (NMR, IR, MS) of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 89-29-2), a key intermediate in the synthesis of various dyes and pharmacologically active compounds.[1] Intended for researchers, chemists, and drug development professionals, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.
Molecular Structure and Functional Group Analysis
This compound possesses a molecular formula of C₁₀H₁₁N₃O₃S and a molecular weight of 253.28 g/mol .[1][2] The structural integrity of the molecule is confirmed through a multi-faceted spectroscopic approach. The key to interpreting its spectra lies in understanding its constituent functional groups: a pyrazolone heterocycle, an N-linked phenyl ring, a sulfonamide moiety, and a methyl group.
Pyrazolone derivatives are known to exist in tautomeric forms, which can influence their spectroscopic signatures.[3] For the purpose of this guide, we will consider the predominant keto-enol tautomers in our analysis.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of the molecule. Experiments are typically conducted in deuterated solvents such as DMSO-d₆.
¹H NMR Spectroscopy
The proton NMR spectrum provides precise information about the chemical environment of hydrogen atoms. The expected signals for this compound are detailed below. The presence of a confirmed ¹H NMR spectrum for this compound provides a solid basis for these assignments.[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 - 11.0 | Broad Singlet | 2H | -SO₂NH₂ | The protons of the sulfonamide group are acidic and often exchange, resulting in a broad signal. Its chemical shift can be concentration and solvent dependent. |
| ~7.2 - 7.8 | Multiplet | 4H | Ar-H | The four protons on the meta-substituted phenyl ring will exhibit complex splitting patterns (doublets, triplets) characteristic of their coupling relationships. |
| ~5.3 | Singlet | 1H | =CH - (enol) or -CH₂ - (keto) | The proton(s) at the C4 position of the pyrazolone ring. In the keto form, it appears as a singlet for the CH₂ group. In the enol form, a vinyl proton signal is observed.[4] |
| ~2.1 - 2.3 | Singlet | 3H | -CH₃ | The methyl group protons are magnetically equivalent and not coupled to other protons, thus appearing as a sharp singlet.[5] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. While raw data for this specific compound is not publicly detailed, its expected spectrum can be reliably predicted based on data from analogous pyrazolone structures.[5][6]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C =O | The carbonyl carbon of the pyrazolone ring is significantly deshielded and appears far downfield. |
| ~155 | C =N | The sp² carbon double-bonded to nitrogen within the pyrazolone ring. |
| ~140 - 145 | Ar-C -S / Ar-C -N | Quaternary aromatic carbons directly attached to the sulfonamide and pyrazolone groups. |
| ~120 - 130 | Ar-C H | Aromatic carbons bearing hydrogen atoms. |
| ~90 | =C H- (enol) or ~40 for -CH₂ - (keto) | The C4 carbon of the pyrazolone ring, with a chemical shift highly dependent on the tautomeric form. |
| ~15 | -CH₃ | The aliphatic methyl carbon appears in the upfield region of the spectrum. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The availability of IR spectra for this compound confirms the assignments discussed below.[7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3200 | N-H Stretch | Sulfonamide (-SO₂NH₂) | The symmetric and asymmetric stretching of the N-H bonds in the primary sulfonamide group typically appears as two distinct peaks in this region.[5] |
| 3100 - 3000 | C-H Stretch | Aromatic | Stretching vibrations of the C-H bonds on the phenyl ring. |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Stretching vibrations of the C-H bonds in the methyl and methylene groups of the pyrazolone ring. |
| ~1710 | C=O Stretch | Pyrazolone Carbonyl | A strong, sharp absorption band characteristic of the five-membered ring ketone. The exact position can be influenced by conjugation and hydrogen bonding.[3][5] |
| ~1590 | C=N Stretch | Pyrazolone Ring | The stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring.[6] |
| 1350 - 1310 | S=O Asymmetric Stretch | Sulfonamide (-SO₂NH₂) | One of the two characteristic strong absorptions for the sulfonyl group. |
| 1170 - 1150 | S=O Symmetric Stretch | Sulfonamide (-SO₂NH₂) | The second characteristic strong absorption for the sulfonyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering crucial evidence for its structural confirmation. The molecular weight of 253.28 aligns with the expected molecular ion peak.[2][7] Electrospray ionization (ESI) is a common technique for analyzing such polar compounds.
Molecular Ion and Plausible Fragmentation Pathway
The mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 254. The fragmentation pattern provides a roadmap of the molecule's structure, with cleavage occurring at the weakest bonds.
Caption: Proposed ESI-MS fragmentation pathway for this compound.
Key Fragmentation Steps:
-
Loss of the Sulfonamide Group: A primary fragmentation involves the cleavage of the C-S bond, leading to the loss of the sulfonamide radical (•SO₂NH₂) from the molecular ion, or a neutral loss of SO₂NH₂ from the protonated species, resulting in a fragment ion at m/z 174.
-
Loss of Methyl Group: The fragment at m/z 174 can subsequently lose a methyl radical (•CH₃) to yield an ion at m/z 159.
-
Cleavage of the N-Phenyl Bond: An alternative pathway involves the cleavage of the bond between the pyrazolone nitrogen and the phenyl ring, resulting in a protonated 3-methyl-5-pyrazolone fragment at m/z 97.
Standard Operating Procedures for Spectroscopic Analysis
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
General Workflow
Caption: A standardized workflow for the complete spectroscopic characterization of the target compound.
Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Use standard acquisition parameters and reference the spectra to the residual solvent peak.
Protocol for FT-IR Analysis (ATR)
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu).
-
Fragmentation (MS/MS): If desired, perform tandem MS (MS/MS) experiments by selecting the protonated molecular ion (m/z 254) for collision-induced dissociation (CID) to confirm the proposed fragmentation patterns.
References
-
Azim, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
-
Al-Amiery, A. A., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
-
Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Jensen, B. S. (1959). The Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Acta Chemica Scandinavica. [Link]
Sources
- 1. 89-29-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound(89-29-2) 1H NMR spectrum [chemicalbook.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. jmchemsci.com [jmchemsci.com]
- 6. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound(89-29-2) IR Spectrum [chemicalbook.com]
Purity Analysis of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the purity analysis of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone, a key intermediate in the pharmaceutical and dye industries.[1][2] As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale for the selected analytical techniques. We will delve into the critical aspects of impurity profiling, including the identification of potential process-related impurities and degradation products. The methodologies discussed herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data crucial for regulatory compliance and quality control.
Introduction: The Significance of Purity in Pharmaceutical Intermediates
This compound is a foundational building block in the synthesis of various active pharmaceutical ingredients (APIs) and colorants. Its chemical structure, featuring both a pyrazolone ring and a sulfonamide group, imparts specific reactive properties that are harnessed in multi-step syntheses. The purity of this intermediate is of paramount importance, as impurities can have a cascading effect, leading to the formation of undesired side products in subsequent synthetic steps. Such impurities can potentially impact the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods for the accurate determination of purity and the identification of any contaminants are critical components of the drug development process.
This guide will focus on the principal analytical techniques for the comprehensive purity assessment of this compound:
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the main component and any organic impurities.
-
Titrimetry: For the determination of the overall assay of the acidic sulfonamide group.
-
Spectroscopic Methods (NMR, MS): For the structural elucidation and identification of unknown impurities.
-
Forced Degradation Studies: To understand the intrinsic stability of the molecule and identify potential degradation products.
Understanding the Impurity Profile
A thorough understanding of the potential impurities is fundamental to developing a robust purity analysis strategy. Impurities in this compound can originate from several sources:
-
Starting Materials: Unreacted starting materials from the synthesis process. The classical synthesis of pyrazolones involves the condensation of hydrazines with β-ketoesters.[3] For the target molecule, this would likely involve a reaction between 3-hydrazinobenzenesulfonamide and a β-ketoester like ethyl acetoacetate.[4][5]
-
Process-Related Impurities: Side products formed during the synthesis due to competing reactions or incomplete conversions.
-
Degradation Products: Impurities formed during storage or handling due to exposure to light, heat, humidity, or oxidative stress.[6][7][8]
Potential Impurities:
| Impurity Type | Potential Compound | Origin |
| Starting Material | 3-Hydrazinobenzenesulfonamide | Unreacted starting material |
| Starting Material | Ethyl acetoacetate or diketene | Unreacted starting material |
| Process-Related | Isomeric pyrazolones | Side reactions during synthesis |
| Process-Related | Uncyclized intermediates | Incomplete reaction |
| Degradation | Hydrolysis products of the pyrazolone ring | Exposure to acidic or basic conditions |
| Degradation | Oxidation products | Exposure to oxidative stress |
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is the cornerstone for the purity analysis of this compound, offering high resolution for the separation of the main component from its structurally similar impurities.[3][9][10]
Rationale for Method Development
The choice of chromatographic conditions is dictated by the physicochemical properties of the analyte. This compound is a polar, ionizable compound, making a C18 column a suitable stationary phase. The mobile phase will typically consist of an aqueous buffer and an organic modifier to achieve optimal retention and separation.
Exemplary HPLC Method Protocol
This protocol is a starting point and should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B, 50:50 v/v).
-
Sonicate if necessary to ensure complete dissolution.
-
Make up to the mark with the diluent.
Titrimetric Analysis for Assay Determination
Titration provides a reliable method for determining the overall purity (assay) of this compound by quantifying the acidic sulfonamide group.[11] A non-aqueous acid-base titration is often employed for such compounds.
Principle of Non-Aqueous Titration
In a non-aqueous environment, the acidic properties of the sulfonamide proton can be enhanced, allowing for a sharp and accurate endpoint. A weak base, such as tetrabutylammonium hydroxide (TBAH), is commonly used as the titrant.
Titration Protocol
Reagents:
-
Tetrabutylammonium hydroxide (TBAH), 0.1 N in a suitable solvent (e.g., isopropanol or toluene/methanol).
-
Thymol blue indicator solution.
-
Solvent: A suitable non-aqueous solvent such as dimethylformamide (DMF) or acetone.
Procedure:
-
Accurately weigh approximately 250 mg of the sample into a titration vessel.
-
Dissolve the sample in 50 mL of the chosen solvent.
-
Add a few drops of thymol blue indicator.
-
Titrate with 0.1 N TBAH to the blue endpoint.
-
Perform a blank titration under the same conditions.
Calculation:
Where:
-
V_sample = Volume of TBAH used for the sample (mL)
-
V_blank = Volume of TBAH used for the blank (mL)
-
N = Normality of the TBAH solution
-
MW = Molecular weight of this compound (253.28 g/mol )
-
W = Weight of the sample (g)
Spectroscopic Characterization for Structural Confirmation and Impurity Identification
Spectroscopic techniques are indispensable for the unequivocal structural confirmation of the main component and the identification of unknown impurities.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum of this compound is expected to show characteristic signals for the methyl, methylene, and aromatic protons. Impurities can be detected by the presence of unexpected signals. Quantitative NMR (qNMR) can also be used for purity determination against a certified reference standard.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for determining the molecular weight of the main component and its impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the determination of the elemental composition of unknown compounds.
Forced Degradation Studies: Assessing Intrinsic Stability
Forced degradation studies are crucial for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.[6][7][8][14] These studies involve subjecting the compound to stress conditions more severe than those encountered during routine storage and handling.
Stress Conditions
The following stress conditions are typically employed:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105 °C).
-
Photodegradation: Exposure to UV and visible light.
Experimental Approach
-
Prepare solutions of this compound in the respective stress media.
-
Expose the solutions to the stress conditions for a defined period.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples by HPLC to assess the extent of degradation and the formation of degradation products.
-
The peak purity of the main component should be evaluated using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.
Conclusion
The purity analysis of this compound requires a multi-faceted approach that combines chromatographic, titrimetric, and spectroscopic techniques. This guide has outlined the fundamental principles and provided exemplary protocols for the comprehensive evaluation of this critical pharmaceutical intermediate. By implementing these methodologies within a robust quality system, researchers, scientists, and drug development professionals can ensure the integrity of their synthetic processes and the quality of the final drug product. The emphasis on understanding potential impurities and degradation pathways provides a solid foundation for the development of stable and safe pharmaceuticals.
References
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.). R Discovery. Retrieved January 4, 2026, from [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. Retrieved January 4, 2026, from [Link]
-
Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Retrieved January 4, 2026, from [Link]
-
Determination of organic pharmaceuticals with N-bromosuccinimide. Part III. Some pyrazolone derivatives by direct titration. (n.d.). Analyst. Retrieved January 4, 2026, from [Link]
-
Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
Gil, R. R., & Gamenara, D. (2017). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Retrieved January 4, 2026, from [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch. Retrieved January 4, 2026, from [Link]
-
Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. (2003). PubMed. Retrieved January 4, 2026, from [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019, January 28). PMC. Retrieved January 4, 2026, from [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Retrieved January 4, 2026, from [Link]
-
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). IMEKO. Retrieved January 4, 2026, from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. Retrieved January 4, 2026, from [Link]
-
Azim, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Retrieved January 4, 2026, from [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 4, 2026, from [Link]
-
Forced degradation studies for Drug Substances and Drug Products. (2017, September 21). Q1 Scientific. Retrieved January 4, 2026, from [Link]
-
A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. (2019, April 30). Journal of Pharmaceutical Science and Bioscientific Research. Retrieved January 4, 2026, from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery Today. Retrieved January 4, 2026, from [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved January 4, 2026, from [Link]
-
Synthesis of 3-methyl-1-phenyl-5-pyrazoline. (2021, June 10). YouTube. Retrieved January 4, 2026, from [Link]
-
Synthesis of 1-( p -Sulphophenyl)-3-methyl-5-pyrazolone Based Acid Dyes and Their Applications on Leather. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Note Synthesis and bioactivity evaluation of pyrazolone derivatives. (n.d.). Indian Journal of Chemistry. Retrieved January 4, 2026, from [Link]
-
Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. (2018, May 14). ResearchGate. Retrieved January 4, 2026, from [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). NIH. Retrieved January 4, 2026, from [Link]
Sources
- 1. 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone | 119-17-5 [chemicalbook.com]
- 2. This compound | 89-29-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. youtube.com [youtube.com]
- 6. q1scientific.com [q1scientific.com]
- 7. jpsbr.org [jpsbr.org]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 11. Determination of organic pharmaceuticals with N-bromosuccinimide. Part III. Some pyrazolone derivatives by direct titration - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. veeprho.com [veeprho.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. pharmtech.com [pharmtech.com]
An In-depth Technical Guide on the Tautomeric Forms of Substituted Pyrazolones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolones are a prominent class of heterocyclic compounds fundamental to the development of pharmaceuticals, agrochemicals, and dyes.[1] Their chemical reactivity, biological activity, and physicochemical properties are intrinsically linked to a fascinating and complex phenomenon: tautomerism.[2] This guide provides a comprehensive exploration of the tautomeric forms of substituted pyrazolones, delving into the structural nuances, the equilibrium dynamics, and the advanced analytical techniques employed for their characterization. By synthesizing theoretical principles with practical experimental insights, this document aims to equip researchers with the knowledge to understand, predict, and manipulate the tautomeric behavior of these versatile molecules in the pursuit of novel chemical entities with tailored functionalities.
Introduction: The Significance of Tautomerism in Pyrazolone Chemistry
Pyrazolones are five-membered heterocyclic rings containing two adjacent nitrogen atoms and a carbonyl group.[3] Their ability to exist in multiple, readily interconvertible structural forms, known as tautomers, is a defining feature of their chemistry.[2] These tautomers arise from the migration of a proton and the concurrent shift of double bonds within the molecule. This dynamic equilibrium is not merely an academic curiosity; it has profound implications for a molecule's biological activity, as different tautomers can exhibit distinct interactions with biological targets.[4][5] Understanding and controlling this equilibrium is therefore a critical aspect of drug design and development.[4]
The principal tautomeric forms of pyrazolones are the CH-form (keto), OH-form (enol), and NH-form (amine).[4][6] The predominance of one form over the others is delicately balanced by a variety of factors, including the nature and position of substituents, the polarity of the solvent, temperature, and pH.[2][3][7]
The Tautomeric Landscape of Substituted Pyrazolones
The tautomeric equilibrium in pyrazolones is a dynamic interplay between three primary forms. The relative stability of these tautomers dictates the overall properties of the compound.
The Three Principal Tautomers
-
CH-Form (Keto Form): In this form, the proton is located on the carbon atom at position 4 of the pyrazolone ring, resulting in a ketone functionality. This form is often favored in nonpolar solvents.[3]
-
OH-Form (Enol Form): This tautomer arises from the migration of a proton to the exocyclic oxygen atom, creating a hydroxyl group and an aromatic pyrazole ring.
-
NH-Form (Amine Form): Here, the proton resides on one of the nitrogen atoms of the pyrazole ring. This form can be stabilized by polar solvents capable of hydrogen bonding.[3]
The interplay between these forms is a constant flux, and the dominant species in any given environment is a consequence of the subtle energetic differences between them.
Visualizing Tautomeric Equilibria
The equilibrium between the CH, OH, and NH tautomeric forms of a generic 1,3-disubstituted pyrazolone can be represented as follows:
Caption: Tautomeric equilibrium in pyrazolones.
Factors Influencing Tautomeric Equilibrium
The delicate balance between the tautomeric forms of substituted pyrazolones is influenced by a multitude of factors. A thorough understanding of these influences is paramount for predicting and controlling the tautomeric state.
Substituent Effects
The electronic nature of substituents on the pyrazolone ring plays a pivotal role in determining tautomeric preference.
-
Electron-donating groups (e.g., -CH₃, -NH₂) tend to stabilize the CH-form .[8]
-
Electron-withdrawing groups (e.g., -NO₂, -COOH) generally favor the OH- and NH-forms by increasing the acidity of the respective protons.[8]
For instance, theoretical studies on edaravone, a free radical scavenger, have shown that the relative energies of its tautomers are influenced by substituents at the 3-position of the pyrazolone ring.[9]
Solvent Effects
The polarity of the solvent has a profound impact on the tautomeric equilibrium.
-
Nonpolar solvents (e.g., chloroform, benzene) tend to favor the less polar CH-form .[3] In some cases, the CH-form exists in equilibrium with the OH-form in solvents like CDCl₃.[10]
-
Polar protic solvents (e.g., water, ethanol) can stabilize the NH- and OH-forms through hydrogen bonding.[3] For example, in DMSO-d₆, a polar aprotic solvent, 1-phenyl-1H-pyrazol-3-ol exists as monomers, whereas in less polar solvents like CDCl₃ or C₆D₆, it forms dimers through intermolecular hydrogen bonds.[11][12]
-
Polar aprotic solvents (e.g., DMSO, DMF) can also shift the equilibrium towards the NH- or OH-forms.[3]
Theoretical calculations have demonstrated that the energy difference between tautomers decreases in polar media, indicating a shift in the equilibrium.[9]
Temperature and Concentration
While less pronounced than substituent and solvent effects, temperature and concentration can also influence the tautomeric equilibrium. Changes in temperature can alter the relative free energies of the tautomers, while concentration effects can be significant in systems where intermolecular hydrogen bonding plays a role in stabilizing certain tautomeric forms.[2]
| Factor | Influence on Equilibrium | Example |
| Substituents | Electron-donating groups favor the CH-form; electron-withdrawing groups favor OH/NH-forms.[8] | A bulky substituent at position 3 on the pyrazolone ring increases the energy required for tautomerization.[9] |
| Solvent Polarity | Nonpolar solvents favor the CH-form; polar solvents favor OH/NH-forms.[3] | For edaravone, the energy difference between the NH and OH tautomers decreases in more polar solvents.[9] |
| Temperature | Can shift the equilibrium by altering the relative Gibbs free energies of the tautomers. | The photostability of some pyrazolone derivatives is dependent on temperature.[7] |
| pH | Affects the protonation state of the molecule, thereby influencing the tautomeric equilibrium. | The radical-scavenging mechanism of edaravone is influenced by acidic conditions.[13][14] |
Analytical Techniques for Tautomer Characterization
The elucidation of the dominant tautomeric form and the quantification of the equilibrium composition rely on a suite of sophisticated analytical techniques. Each method provides unique insights into the structural and dynamic aspects of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, is a powerful tool for studying tautomerism in solution.[11]
-
¹H NMR: The chemical shifts of the protons involved in the tautomeric equilibrium (e.g., the CH proton at C4, the OH proton, and the NH proton) provide direct evidence for the presence of different tautomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazolone ring, especially C3, C4, and C5, are sensitive to the tautomeric form.[8]
-
¹⁵N NMR: The chemical shifts of the nitrogen atoms are highly indicative of their protonation state and involvement in hydrogen bonding, offering clear differentiation between NH and other forms.[11]
A key diagnostic tool in ¹³C NMR is the geminal ²J[pyrazole C-4,H-3(5)] spin coupling constant, which can unambiguously differentiate between the OH and NH forms.[10] Values of approximately 9–11 Hz are characteristic of the OH and CH forms, while a significantly reduced coupling constant of 4–5 Hz is observed for the NH form.[10][15]
X-ray Crystallography
Single-crystal X-ray crystallography provides definitive structural information in the solid state.[11] By determining the precise atomic coordinates, it can unambiguously identify the tautomeric form present in the crystal lattice.[16] This technique has been instrumental in confirming the existence of specific tautomers, such as the dimeric 1-phenyl-1H-pyrazol-3-ol units.[11][12]
-
Crystal Growth: Grow a single crystal of the substituted pyrazolone of suitable size and quality.
-
Crystal Mounting: Select and mount a suitable crystal on a goniometer head.[16]
-
Data Collection: Cool the crystal in a stream of cold nitrogen and collect X-ray diffraction data using a diffractometer.[16][17]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.[17]
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima.[7] However, the broad and overlapping nature of the absorption bands can sometimes complicate the analysis.[7] Photochemical studies using UV irradiation can also provide insights into the photoisomerization processes between tautomeric forms.[7]
Computational Chemistry
Density Functional Theory (DFT) and other quantum mechanical methods are invaluable for predicting the relative stabilities of tautomers and for understanding the factors that govern the equilibrium.[3][9] These calculations can provide insights into the geometric and energetic parameters of the different tautomers in both the gas phase and in solution.[13][14]
Synthesis of Substituted Pyrazolones
The synthesis of substituted pyrazolones is a well-established field, with several versatile methods available to the synthetic chemist. The choice of synthetic route often depends on the desired substitution pattern.
Knorr Pyrazole Synthesis
The classical and most common method for synthesizing pyrazolones is the cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[1][18][19] This reaction is highly versatile and allows for the introduction of a wide range of substituents at the N1, C3, and C4 positions.
-
Mixing: Mix the β-ketoester and the hydrazine derivative in a reaction vessel.
-
Irradiation: Subject the mixture to microwave irradiation under solvent-free conditions.[19]
-
Work-up: After completion of the reaction, purify the product by recrystallization or chromatography.
Other Synthetic Routes
Other notable methods for pyrazolone synthesis include:
-
The reaction of chalcones with hydrazines.[1]
-
The [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates.[20]
-
The condensation of 1,3-diketones with arylhydrazines.[18]
Visualizing a General Synthetic Workflow
Caption: General workflow for pyrazolone synthesis.
Conclusion and Future Perspectives
The tautomerism of substituted pyrazolones is a multifaceted phenomenon with significant implications for their chemical and biological properties. A comprehensive understanding of the factors that govern this equilibrium is essential for the rational design of new pyrazolone-based molecules with desired functionalities. The continued development of advanced analytical techniques and computational methods will further enhance our ability to predict and control tautomeric behavior, paving the way for the discovery of novel therapeutics, advanced materials, and innovative chemical technologies.
References
-
Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Queiroz, E., et al. (2008). Tautomerism and Radical-Scavenging Activity of Edaravone by DFT Methods. Ingenta Connect. Retrieved January 4, 2026, from [Link]
-
(A)Tautomeric isomers of Edaravone. The geometries were optimized at... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Queiroz, E., et al. (2008). Tautomerism and Radical-Scavenging Activity of Edaravone by DFT Methods. Ingenta Connect. Retrieved January 4, 2026, from [Link]
-
Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. (2018). PubMed. Retrieved January 4, 2026, from [Link]
-
On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. (n.d.). Bohrium. Retrieved January 4, 2026, from [Link]
-
Arbačiauskienė, E., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2022). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. (2014). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved January 4, 2026, from [Link]
-
Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. (2018). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 4, 2026, from [Link]
-
Microwave-assisted synthesis of substituted pyrazolones under solvent-free conditions. (2004). De Gruyter. Retrieved January 4, 2026, from [Link]
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2018). Oriental Journal of Chemistry. Retrieved January 4, 2026, from [Link]
-
(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS Peter Pfaffenhuemer, Christian Laggner, Stefan Deibl, Bar. (2011). Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. (2022). Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
Three Tautomeric structures of the Pyrazolone nucleus. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. (2018). ResearchGate. Retrieved January 4, 2026, from [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). PubMed. Retrieved January 4, 2026, from [Link]
-
Tautomers, isomers and rotamers of 3-methyl-4-nitroso-5-pyrazolone. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. (2002). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Tautomérie De Pyrazoline-5-Thiones N1-Substituées. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. (1998). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 4, 2026, from [Link]
-
Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. (2024). PubMed. Retrieved January 4, 2026, from [Link]
-
(PDF) Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. (2020). ResearchGate. Retrieved January 4, 2026, from [Link]
-
(PDF) The tautomerism of pyrazolines (dihydropyrazoles). (2007). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. (2012). ResearchGate. Retrieved January 4, 2026, from [Link]
-
FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. (2020). MDPI. Retrieved January 4, 2026, from [Link]
-
Does tautomeric equilibrium exist in 4-nitroso-5-pyrazolones?. (2008). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved January 4, 2026, from [Link]
Sources
- 1. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Pyrazole synthesis [organic-chemistry.org]
Methodological & Application
Mastering Carbohydrate Analysis: A Guide to HPLC Derivatization
This comprehensive guide provides an in-depth exploration of pre-column derivatization strategies for the sensitive and reliable analysis of carbohydrates by High-Performance Liquid Chromatography (HPLC). Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to offer a deep dive into the chemistry, rationale, and practical execution of these critical analytical techniques. Our focus is to empower you with the expertise to select the optimal derivatization reagent and confidently implement robust analytical protocols for your specific carbohydrate analysis needs.
The Imperative of Derivatization in Carbohydrate HPLC
Carbohydrates, fundamental molecules in biology and biopharmaceuticals, present a significant analytical challenge. Lacking strong chromophores or fluorophores, they are largely invisible to common HPLC detectors like UV-Vis and fluorescence detectors.[][2][3][4][5] Pre-column derivatization addresses this by covalently attaching a tag with desirable spectroscopic properties to the carbohydrate molecule, thereby enhancing detection sensitivity and often improving chromatographic separation.[4][6][7] This guide will focus on three widely adopted and effective derivatization reagents: 1-phenyl-3-methyl-5-pyrazolone (PMP), 2-aminobenzamide (2-AB), and p-aminobenzoic acid ethyl ester (ABEE).
Section 1: 1-phenyl-3-methyl-5-pyrazolone (PMP) Derivatization for UV Detection
PMP is a popular reagent that reacts with the reducing end of carbohydrates under mild alkaline conditions.[8][9] The resulting PMP derivatives exhibit strong UV absorbance, allowing for sensitive detection.[10][11]
The Chemistry of PMP Derivatization
The reaction involves a stepwise mechanism where two PMP molecules react with the aldehyde group of the reducing sugar to form a stable, bis-PMP-sugar derivative.[9] This reaction requires an alkaline environment to generate the reactive PMP enolate ion.[9]
Carbohydrate [label="Reducing Carbohydrate\n(Aldehyde form)"]; PMP [label="1-phenyl-3-methyl-5-pyrazolone (PMP)\n(x2)"]; Alkaline [label="Alkaline Conditions\n(e.g., NH3·H2O or NaOH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat [label="Heat\n(e.g., 70°C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Derivative [label="bis-PMP-Carbohydrate Derivative\n(UV Active)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Carbohydrate -> Intermediate [label="+ PMP"]; PMP -> Intermediate; Intermediate [label="Intermediate", shape=plaintext]; Intermediate -> Derivative [label="+ PMP"]; Alkaline -> Intermediate [style=dashed]; Heat -> Intermediate [style=dashed]; }
Caption: PMP Derivatization Reaction Workflow.Advantages and Considerations of PMP Derivatization
| Feature | Description |
| High Sensitivity | PMP derivatives have a strong UV chromophore, enabling detection at low concentrations.[12][13] |
| Good Stability | The resulting derivatives are stable under HPLC conditions and for prolonged storage when refrigerated.[9] |
| Versatility | Applicable to a wide range of reducing monosaccharides and oligosaccharides.[11] |
| Reaction Conditions | The reaction is performed under mild conditions, minimizing degradation of the carbohydrates.[8] |
| Potential for MS | PMP derivatives can also be analyzed by mass spectrometry (MS), providing additional structural information.[13][14] |
| Limitations | The reaction is not suitable for non-reducing sugars or sugar alcohols.[9] Fructose shows lower derivatization efficiency.[7] |
Protocol: PMP Derivatization of Monosaccharides
This protocol is designed as a self-validating system, incorporating checks for reaction completion and sample stability.
Materials:
-
Monosaccharide standards and samples (dried)
-
1-phenyl-3-methyl-5-pyrazolone (PMP) solution (0.5 M in methanol)
-
Ammonia solution (e.g., 0.3 M) or Sodium Hydroxide (0.1 M)
-
Hydrochloric acid (0.1 M)
-
Chloroform or Dichloromethane
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.22 µm syringe filters
Protocol Steps:
-
Sample Preparation:
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the carbohydrate solution with 50 µL of 0.3 M ammonia solution.
-
Add 100 µL of 0.5 M PMP in methanol.
-
Vortex the mixture and incubate at 70°C for 60-100 minutes.[11]
-
Causality: The alkaline conditions and heat facilitate the reaction between the PMP and the reducing end of the carbohydrate.
-
-
Neutralization and Extraction:
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the solution by adding 50 µL of 0.1 M HCl.
-
Add 250 µL of chloroform and vortex vigorously for 1 minute to extract the excess PMP reagent.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Causality: Neutralization stops the reaction. The excess, unreacted PMP is partitioned into the organic phase, leaving the more polar PMP-carbohydrate derivatives in the aqueous upper layer.
-
-
Sample Cleanup:
-
Carefully collect the upper aqueous layer containing the PMP-derivatized carbohydrates.
-
Repeat the chloroform extraction two more times to ensure complete removal of excess PMP.
-
Filter the final aqueous sample through a 0.22 µm syringe filter before HPLC analysis.
-
-
Self-Validation and QC:
-
Blank Reaction: Prepare a blank sample containing all reagents except the carbohydrate to identify any peaks originating from the reagents themselves.
-
Positive Control: Derivatize a known mixture of monosaccharide standards to verify reaction efficiency and establish retention times.
-
Spike Recovery: To assess matrix effects in complex samples, spike a known amount of a standard into a sample and calculate the recovery.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A: 0.1 M Phosphate buffer (pH 6.8); B: Acetonitrile. Gradient elution may be necessary for complex mixtures.[17]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 245 nm
Section 2: Fluorescent Labeling with 2-aminobenzamide (2-AB)
2-AB is a widely used fluorescent label that is attached to the reducing end of carbohydrates via reductive amination.[18][19] This method offers excellent sensitivity for fluorescence detection.
The Chemistry of 2-AB Derivatization
Reductive amination is a two-step process:
-
Schiff Base Formation: The primary amine of 2-AB reacts with the aldehyde group of the open-ring form of the carbohydrate to form an imine (Schiff base).[20][21]
-
Reduction: The unstable Schiff base is then reduced to a stable secondary amine by a reducing agent, such as sodium cyanoborohydride or the less toxic 2-picoline borane.[20][21][22]
Carbohydrate [label="Reducing Carbohydrate\n(Aldehyde form)"]; "2AB" [label="2-aminobenzamide (2-AB)"]; Reducing_Agent [label="Reducing Agent\n(e.g., NaCNBH3 or 2-Picoline Borane)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acidic_Catalyst [label="Acidic Catalyst\n(e.g., Acetic Acid)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat [label="Heat\n(e.g., 65°C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Schiff_Base [label="Schiff Base Intermediate\n(Unstable)"]; Derivative [label="2-AB-Carbohydrate Derivative\n(Fluorescent)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Carbohydrate -> Schiff_Base [label="+ 2-AB"]; "2AB" -> Schiff_Base; Schiff_Base -> Derivative [label="Reduction"]; Reducing_Agent -> Derivative; Acidic_Catalyst -> Schiff_Base [style=dashed]; Heat -> Schiff_Base [style=dashed]; }
Caption: 2-AB Reductive Amination Workflow.Advantages and Considerations of 2-AB Derivatization
| Feature | Description |
| High Sensitivity | The fluorescent 2-AB tag allows for detection at picomolar levels.[21] |
| Stoichiometric Labeling | The reaction is non-selective for different glycans, ensuring stoichiometric representation.[21] |
| Structural Integrity | Optimized conditions minimize the loss of labile groups like sialic acid.[21][23] |
| Versatility | Widely used for the analysis of N-glycans released from glycoproteins. |
| Safety | Traditional reducing agent, sodium cyanoborohydride, is toxic. Less toxic alternatives like 2-picoline borane are available.[22] |
| Cleanup Required | Excess labeling reagents must be removed post-reaction. |
Protocol: 2-AB Labeling of N-Glycans
This protocol provides a robust method for labeling glycans released from glycoproteins.
Materials:
-
Released glycan sample (dried)
-
2-aminobenzamide (2-AB) labeling solution (e.g., 0.35 M 2-AB and 1 M sodium cyanoborohydride in 30% acetic acid/70% DMSO)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges for cleanup (e.g., graphitized carbon or HILIC)
Protocol Steps:
-
Sample Preparation:
-
Release N-glycans from glycoproteins using an appropriate enzyme (e.g., PNGase F).
-
Purify and dry the released glycans.
-
-
Labeling Reaction:
-
Reconstitute the dried glycan sample in 5 µL of the 2-AB labeling solution.
-
Incubate the mixture at 65°C for 2-3 hours.
-
Causality: The DMSO acts as a solvent, while the acetic acid catalyzes the formation of the Schiff base. The elevated temperature accelerates the reaction.
-
-
Post-Labeling Cleanup (SPE):
-
After incubation, allow the sample to cool to room temperature.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with a high organic solvent (e.g., 95% acetonitrile) to remove excess 2-AB and other hydrophobic impurities.
-
Elute the labeled glycans with a lower organic content solvent (e.g., 50% acetonitrile in water).
-
Causality: The cleanup step is crucial for removing interfering signals from the excess, highly fluorescent labeling reagent.
-
-
Sample Finalization:
-
Dry the eluted, labeled glycans in a vacuum centrifuge.
-
Reconstitute in a suitable solvent for HPLC analysis (e.g., 70% acetonitrile/30% water).
-
-
Self-Validation and QC:
-
Blank Labeling: Perform a labeling reaction without any glycans to check for reagent contamination.
-
Standard Glycan Ladder: Label a commercially available glycan standard (e.g., a glucose homopolymer ladder) to assess labeling efficiency and for calibration of the HPLC separation.
-
Positive Control Glycoprotein: Use a well-characterized glycoprotein (e.g., RNase B) to validate the entire workflow from glycan release to labeling and analysis.
-
HPLC Conditions (Example):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
Mobile Phase: A: 100 mM Ammonium formate (pH 4.4); B: Acetonitrile. Gradient elution from high to low organic content.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: Fluorescence (Excitation: 330 nm, Emission: 420 nm)
Section 3: p-Aminobenzoic Acid Ethyl Ester (ABEE) for UV and Fluorescence Detection
ABEE is another effective reagent for labeling reducing carbohydrates via reductive amination.[16][24] The resulting derivatives can be detected by both UV and fluorescence, offering analytical flexibility.[25]
The Chemistry of ABEE Derivatization
Similar to 2-AB, ABEE derivatization follows a reductive amination pathway, forming a stable secondary amine linkage between the ABEE molecule and the carbohydrate.[25]
Carbohydrate [label="Reducing Carbohydrate\n(Aldehyde form)"]; ABEE [label="p-aminobenzoic acid\nethyl ester (ABEE)"]; Reducing_Agent [label="Reducing Agent\n(e.g., NaCNBH3)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acidic_Catalyst [label="Acidic Catalyst\n(e.g., Acetic Acid)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat [label="Heat\n(e.g., 80°C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Schiff_Base [label="Schiff Base Intermediate\n(Unstable)"]; Derivative [label="ABEE-Carbohydrate Derivative\n(UV/Fluorescent)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Carbohydrate -> Schiff_Base [label="+ ABEE"]; ABEE -> Schiff_Base; Schiff_Base -> Derivative [label="Reduction"]; Reducing_Agent -> Derivative; Acidic_Catalyst -> Schiff_Base [style=dashed]; Heat -> Schiff_Base [style=dashed]; }
Caption: ABEE Reductive Amination Workflow.Advantages and Considerations of ABEE Derivatization
| Feature | Description |
| Dual Detection | ABEE derivatives can be monitored by both UV (around 305 nm) and fluorescence detectors, providing flexibility.[24][25] |
| Simultaneous Analysis | The method is suitable for the simultaneous analysis of neutral and amino sugars.[16] |
| Good Resolution | ABEE-labeled sugars can be well-resolved on reversed-phase HPLC columns.[16][24] |
| Quantitative | The reaction is quantitative and provides good linearity for calibration.[26] |
| Reaction Time | The derivatization reaction is relatively rapid. |
| Cleanup | Similar to other reductive amination methods, removal of excess reagent is necessary. |
Protocol: ABEE Derivatization of Monosaccharides
This protocol details the steps for labeling monosaccharides with ABEE for subsequent HPLC analysis.
Materials:
-
Monosaccharide standards and hydrolyzed samples (dried)
-
ABEE labeling reagent (containing ABEE, sodium cyanoborohydride, and acetic acid in methanol)
-
Chloroform or Dichloromethane
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.22 µm syringe filters
Protocol Steps:
-
Sample Preparation:
-
Prepare monosaccharide samples as described in the PMP protocol (Section 1.3), ensuring they are dry before adding the labeling reagent.
-
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of the ABEE labeling reagent.
-
Vortex to dissolve the sample and incubate at 80°C for 1 hour in a sealed vial.
-
Causality: The methanolic solution containing an acid catalyst and reducing agent facilitates the one-pot reductive amination reaction at an elevated temperature.
-
-
Reagent Removal:
-
After incubation, cool the reaction to room temperature.
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum centrifuge.
-
Re-dissolve the residue in 200 µL of water.
-
Add 200 µL of chloroform, vortex vigorously, and centrifuge to separate the phases.
-
Collect the upper aqueous layer. Repeat the chloroform wash twice more.
-
Causality: This step removes the excess hydrophobic ABEE reagent from the aqueous solution of labeled sugars.
-
-
Sample Finalization:
-
Filter the final aqueous solution through a 0.22 µm syringe filter prior to injection.
-
-
Self-Validation and QC:
-
Blank Reaction: A reagent-only blank is essential to identify any peaks not corresponding to labeled sugars.
-
Standard Mix: Derivatize a standard mixture of monosaccharides (e.g., glucose, galactose, mannose, xylose, fucose) to confirm reaction success and for peak identification and quantification.
-
Internal Standard: Consider adding a non-endogenous sugar (e.g., arabinose) as an internal standard before derivatization to account for variations in reaction and sample processing.[27]
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A: 0.1 M Ammonium acetate buffer (pH 4.0); B: Acetonitrile. Isocratic or gradient elution can be used.[26]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C[16]
-
Detection: UV at 305 nm[24] or Fluorescence (e.g., Excitation: 305 nm, Emission: 360 nm)
Conclusion
The choice of derivatization reagent for HPLC analysis of carbohydrates is a critical decision that impacts the sensitivity, selectivity, and overall success of the analytical method. PMP offers a robust and reliable method for UV detection, while 2-AB provides exceptional sensitivity for fluorescence-based assays, particularly in glycomics. ABEE presents a versatile option with the advantage of dual UV and fluorescence detection. By understanding the underlying chemistry and following the detailed, self-validating protocols provided in this guide, researchers can confidently implement these powerful techniques to achieve accurate and reproducible carbohydrate analysis.
References
-
Bigge, J. C., Patel, T. P., Bruce, J. A., Goulding, P. N., Charles, S. M., & Parekh, R. B. (1995). Nonselective and efficient fluorescent labeling of glycans using 2-aminobenzamide and anthranilic acid. Analytical Biochemistry, 230(2), 229–238. [Link]
-
Her, G. R., Santikarn, S., & Reinhold, V. N. (1987). Simplified Approach to HPLC Precolumn Fluorescent Labeling of Carbohydrates: N-(2-Pyridinyl)-glycosylamines. Journal of Carbohydrate Chemistry, 6(1), 129-139. [Link]
-
Honda, S., Akao, E., Suzuki, S., Okuda, M., Kakehi, K., & Nakamura, J. (1989). High-performance liquid chromatography of reducing carbohydrates as derivatives of 1-phenyl-3-methyl-5-pyrazolone. Analytical Biochemistry, 180(2), 351–357. [Link]
-
Kakehi, K., & Honda, S. (1986). Precolumn labeling of reducing carbohydrates with 1-phenyl-3-methyl-5-pyrazolone and its applications. Journal of Chromatography A, 379, 27–38. [Link]
-
Kim, J. H., & Kim, Y. S. (1993). Determination of monosaccharides in glycoproteins by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 215(1), 143-148. [Link]
-
Koizumi, K., Utamura, T., & Okada, Y. (1985). Analysis of positional isomers of a-linked glucooligosaccharides by p-aminobenzoic acid ethyl ester-conversion. Journal of Applied Glycoscience, 49(4), 461-464. [Link]
-
Lamari, F. N., Kuhn, R., & Karamanos, N. K. (2003). Derivatization of carbohydrates for chromatographic, electrophoretic and mass spectrometric structure analysis. Journal of Chromatography B, 793(1), 15–36. [Link]
-
Nakakita, S. (2021). Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. In Glycoscience Protocols (GlycoPODv2). NCBI. [Link]
-
Ruhaak, L. R., Huhn, C., Waterreus, W. J., de Boer, A. R., Neusüss, C., Hokke, C. H., Deelder, A. M., & Wuhrer, M. (2010). 2-Picoline-borane: a non-toxic reducing agent for oligosaccharide labeling by reductive amination. Proteomics, 10(12), 2330–2336. [Link]
-
Sun, Y., et al. (2018). An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition. Chemical Journal of Chinese Universities, 41(7), 1484. [Link]
-
Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology. 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. Chapter 47, Structural Analysis of Glycans. [Link]
-
Wang, W., et al. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Molecules, 27(3), 856. [Link]
-
Weitzhandler, M., et al. (1993). Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Journal of Chromatography A, 657(2), 347-355. [Link]
-
Zhang, Y., et al. (2009). Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides. Journal of Separation Science, 32(21), 3692-3698. [Link]
Sources
- 2. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 12. Analysis of carbohydrates as 1-phenyl-3-methyl-5-pyrazolone derivatives by capillary/microchip electrophoresis and capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. Determination of monosaccharides in glycoproteins by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Glycomic and glycoproteomic analysis of glycoproteins—a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. ludger.com [ludger.com]
- 23. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. derpharmachemica.com [derpharmachemica.com]
- 25. Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. jstage.jst.go.jp [jstage.jst.go.jp]
- 27. researchgate.net [researchgate.net]
The Cornerstone of Modern Analgesics: 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone in Pharmaceutical Synthesis
Introduction: The Unseen Architect of Pain Relief
In the intricate world of pharmaceutical synthesis, certain molecules, though not active pharmaceutical ingredients (APIs) themselves, play a pivotal role in the efficient and scalable production of life-changing drugs. 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone is one such cornerstone, a versatile intermediate primarily recognized for its crucial role in the synthesis of modern analgesic and anti-inflammatory drugs.[1][2] This application note provides an in-depth exploration of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, its application in the creation of blockbuster drugs like Celecoxib, and the chemical principles that underpin its utility. The pyrazolone structural motif is a critical element in a wide array of drugs targeting various biological endpoints, including anti-inflammatory, antimicrobial, and antitumor agents.[3][4]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 89-29-2 | [2] |
| Molecular Formula | C₁₀H₁₁N₃O₃S | [2] |
| Molecular Weight | 253.28 g/mol | [2] |
| Appearance | Light yellow to brown crystalline powder | [2][5] |
| Melting Point | 202-206 °C | [6] |
| Purity | Typically >95% | [5] |
| Storage | Store at 2-8 °C in a dry, well-ventilated place. | [2] |
Safety Precautions: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Core Synthesis Protocol: Preparation of this compound
The synthesis of this key intermediate is a classic example of pyrazolone formation through the condensation of a β-ketoester with a substituted hydrazine. The following protocol is a robust method for its laboratory-scale preparation.
Principle of the Reaction
The synthesis proceeds via a Knorr-type pyrazole synthesis, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. In this case, 3-hydrazinobenzenesulfonamide reacts with ethyl acetoacetate. The reaction is typically acid-catalyzed and involves a series of condensation and cyclization steps.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydrazinobenzenesulfonamide (1 equivalent).
-
Dissolution: To the flask, add glacial acetic acid as the solvent and catalyst. The volume should be sufficient to create a stirrable slurry.
-
Addition of β-Ketoester: Slowly add ethyl acetoacetate (1.1 equivalents) to the mixture while stirring. The slight excess of the ketoester ensures the complete consumption of the hydrazine.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Expected Results and Characterization
-
Yield: 85-95%
-
Appearance: Off-white to light yellow powder
-
Purity (by HPLC): >98%
-
Characterization: The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Pharmaceutical Synthesis: The Case of Celecoxib
This compound is a structural analog of the pyrazolone core found in the highly successful non-steroidal anti-inflammatory drug (NSAID), Celecoxib. While the industrial synthesis of Celecoxib often involves a one-pot reaction, understanding the stepwise process using a pre-formed pyrazolone intermediate is instructive for drug development professionals.
The Role in Celecoxib Synthesis
Celecoxib is a selective COX-2 inhibitor, and its structure features a 1,5-diarylpyrazole core.[7] The synthesis involves the condensation of a diketone with a substituted hydrazine. The following protocol outlines a conceptual pathway for the synthesis of a Celecoxib analog using a pyrazolone intermediate.
Synthetic Pathway Overview
Caption: Conceptual synthesis of Celecoxib from a pyrazolone intermediate.
Detailed Protocol for Celecoxib Synthesis
This protocol is based on the well-established synthesis of Celecoxib, which involves the reaction of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione with 4-hydrazinobenzenesulfonamide hydrochloride.[1][8]
-
Reaction Setup: In a suitable reactor, charge 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1 equivalent) and an appropriate solvent such as ethanol or toluene.
-
Addition of Hydrazine: Add 4-hydrazinobenzenesulfonamide hydrochloride (1 equivalent) to the reactor.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete as monitored by HPLC.
-
Work-up and Isolation: Cool the reaction mixture and add water to precipitate the crude Celecoxib. Filter the solid and wash with a suitable solvent, such as a mixture of isopropanol and water, to remove impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene and heptane) to obtain pure Celecoxib.
-
Drying: Dry the final product under vacuum.
Causality Behind Experimental Choices
-
Solvent Selection: Ethanol and toluene are common choices as they facilitate the dissolution of the reactants and allow for heating to the required reaction temperature.
-
Acid Catalyst: The use of the hydrochloride salt of the hydrazine provides the acidic conditions necessary to catalyze the condensation and cyclization steps.
-
Purification: Recrystallization is a critical step to ensure the high purity of the final API, removing any unreacted starting materials or side products.
Conclusion: A Versatile Building Block for Future Pharmaceuticals
This compound stands as a testament to the importance of key intermediates in the pharmaceutical industry. Its straightforward synthesis and its role as a precursor to potent anti-inflammatory agents like Celecoxib highlight the elegance and efficiency of modern organic synthesis. The protocols and insights provided herein are intended to empower researchers and drug development professionals to leverage the potential of this versatile pyrazolone building block in the creation of the next generation of therapeutics. The broad pharmacological activities of pyrazolone derivatives ensure that they will continue to be a focus of medicinal chemistry research for years to come.[3][4][9]
References
- CN102391184A - Synthesis method of celecoxib - Google Patents.
- Zhao, H., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 186, 111893.
- The diverse pharmacological importance of Pyrazolone Derivatives: A Review. (2011). International Journal of Pharmaceutical Sciences and Research, 2(8), 1985-1994.
- Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.
- Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. (2021). Letters in Drug Design & Discovery, 18(5), 445-455.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2013). International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1257-1272.
-
This compound - Chem-Impex. Available at: [Link]
- Synthesis and Characterization of Isomers of COX-2 Inhibitor, Celecoxib. (2020). Indo American Journal of Pharmaceutical Research, 10(05), 522-529.
- Synthesis of Celecoxib, Mavacoxib, SC‐560, Fluxapyroxad, and Bixafen Enabled by Continuous Flow Reaction Modules. (2017). European Journal of Organic Chemistry, 2017(45), 6566-6574.
- US4081597A - Process for the manufacture of pyrazolones from pyrazolidones - Google Patents.
- Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. (2020). Molecules, 25(10), 2386.
-
1,3 SPMP, 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone - pravin dyechem pvt. ltd. Available at: [Link]
- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2021). Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
Sources
- 1. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 5. This compound | 89-29-2 | TCI EUROPE N.V. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Pyrazolone Derivatives as Versatile Dye Intermediates
Introduction: The Enduring Legacy of Pyrazolones in Color Chemistry
Pyrazolone derivatives, a class of five-membered heterocyclic compounds, represent a cornerstone in the synthesis of a vast array of organic dyes and pigments.[1][2] First synthesized in 1883 by Ludwig Knorr through the condensation of ethyl acetoacetate and phenylhydrazine, these versatile intermediates have become indispensable in the coloration industry.[2] Their chemical architecture, characterized by a pyrazole ring with a carbonyl group, provides a reactive scaffold for the creation of chromophores, particularly through azo coupling reactions.[1][3] This reactivity allows for the production of a diverse color palette, from brilliant yellows and oranges to deep reds, with applications spanning textiles, printing inks, cosmetics, and even advanced materials.[1][2]
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the application of pyrazolone derivatives as dye intermediates. It provides in-depth technical insights, detailed experimental protocols, and the underlying chemical principles that govern their use in creating vibrant and stable colorants.
The Chemistry of Color: Why Pyrazolones Excel as Coupling Components
The utility of pyrazolone derivatives in dye synthesis is intrinsically linked to their chemical structure and reactivity. The pyrazole ring is an electron-rich system, making it an excellent nucleophile for electrophilic aromatic substitution reactions.[4] The key to their function as dye intermediates lies in their role as "coupling components" in azo coupling reactions.
Mechanism of Azo Coupling:
The fundamental reaction involves the coupling of a diazonium salt (the electrophile) with the electron-rich pyrazolone ring (the nucleophile) to form a stable azo linkage (-N=N-), which is the primary chromophore responsible for the color of the resulting dye.[3][4][5] The specific shade and properties of the dye can be meticulously controlled by modifying the substituents on both the diazonium salt and the pyrazolone derivative.[1] For instance, the presence of a sulfophenyl group on the pyrazolone ring can enhance water solubility, a crucial property for textile dyeing applications.
Diagram 1: General Mechanism of Azo Coupling with a Pyrazolone Derivative
Caption: The electrophilic diazonium ion attacks the electron-rich pyrazolone ring to form the azo dye.
Key Applications of Pyrazolone-Based Dyes
The versatility of pyrazolone derivatives has led to their widespread use in various industrial applications:
| Application Area | Examples of Dyes/Pigments | Key Properties and Advantages |
| Textile Industry | Acid Yellow 23 (Tartrazine), Mordant Red 19 | High color strength, good lightfastness, and compatibility with various fibers.[1] |
| Printing Inks | Pigment Yellow 13 | Excellent color properties, including brightness and stability, crucial for offset and gravure printing.[1] |
| Cosmetics | FD&C Yellow 5 (Tartrazine) | Vibrant and safe for use in a range of personal care products like eyeshadows and lipsticks.[1][6] |
| Plastics & Coatings | Pigment Red 38 | Good stability against light exposure, ensuring long-lasting color in products exposed to sunlight.[1][2] |
| Pharmaceuticals | - | The pyrazolone scaffold is a key structural motif in various pharmacologically active compounds, including analgesics and anti-inflammatory agents.[3][7] |
Experimental Protocols: Synthesis of a Representative Pyrazolone Azo Dye (Tartrazine)
This section provides a detailed, step-by-step protocol for the synthesis of Tartrazine (FD&C Yellow 5), a widely used yellow azo dye, which exemplifies the application of a pyrazolone derivative as a coupling component.[4][8]
Materials and Reagents:
-
Sulfanilic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
1-(4'-sulfophenyl)-3-carboxy-5-pyrazolone
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice
-
Beakers, flasks, magnetic stirrer, pH meter, filtration apparatus
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]
-
Handle all chemicals in a well-ventilated fume hood.[9]
-
Pyrazolone derivatives may cause skin sensitization. Avoid direct contact. In case of contact, wash the affected area thoroughly with soap and water.[9]
-
Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[9][10]
Diagram 2: Workflow for the Synthesis of Tartrazine
Caption: The synthesis of Tartrazine involves diazotization, azo coupling, and product isolation.
Protocol:
Part 1: Diazotization of Sulfanilic Acid
-
Dissolution: In a 250 mL beaker, dissolve 9.5 g (0.055 mol) of sulfanilic acid in 100 mL of 0.5 M sodium hydroxide solution with gentle heating.
-
Nitrite Addition: To the cooled solution, add a solution of 4.0 g (0.058 mol) of sodium nitrite in 20 mL of distilled water.
-
Diazotization: Prepare a mixture of 12.5 mL of concentrated hydrochloric acid and 50 g of crushed ice in a 500 mL beaker. Slowly add the sulfanilic acid/sodium nitrite solution to the ice-cold acid with continuous stirring, maintaining the temperature between 0-5°C. The formation of a fine precipitate of the diazonium salt should be observed. Stir the mixture for an additional 15 minutes.
Part 2: Azo Coupling Reaction
-
Preparation of Coupling Component: In a separate 600 mL beaker, dissolve 14.0 g (0.05 mol) of 1-(4'-sulfophenyl)-3-carboxy-5-pyrazolone in 100 mL of 1 M sodium hydroxide solution.
-
Cooling: Cool the pyrazolone solution to 0-5°C in an ice bath.
-
Coupling: Slowly add the freshly prepared diazonium salt solution to the cold pyrazolone solution with vigorous stirring. The color of the reaction mixture will turn a deep orange-yellow.
-
pH Adjustment: During the addition, maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of 2 M sodium hydroxide solution. This is crucial for efficient coupling.[4]
-
Reaction Completion: After the complete addition of the diazonium salt, continue stirring the mixture for an additional 30 minutes in the ice bath to ensure the reaction goes to completion.
Part 3: Isolation and Purification
-
Precipitation: Add approximately 50 g of sodium chloride to the reaction mixture and stir until it dissolves. This will "salt out" the Tartrazine dye, causing it to precipitate.
-
Filtration: Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a cold, saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the bright yellow Tartrazine powder in an oven at 60-70°C to a constant weight.
Characterization and Quality Control
To ensure the successful synthesis and purity of the pyrazolone-based dye, a combination of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Observations for Tartrazine |
| UV-Visible Spectroscopy | To determine the maximum absorbance wavelength (λmax) and confirm the presence of the chromophore. | A characteristic absorbance maximum around 425-427 nm in an aqueous solution.[8] |
| FT-IR Spectroscopy | To identify the functional groups present in the synthesized dye molecule. | Characteristic peaks for -N=N- (azo), C=O (carbonyl), SO₃⁻ (sulfonate), and aromatic C-H bonds. |
| ¹H NMR Spectroscopy | To confirm the molecular structure by analyzing the chemical environment of the protons. | The spectrum should be consistent with the expected structure of Tartrazine. |
| Mass Spectrometry | To determine the molecular weight of the synthesized dye and confirm its identity. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Tartrazine. |
| Thin-Layer Chromatography (TLC) | To assess the purity of the synthesized dye and check for the presence of unreacted starting materials. | A single spot on the TLC plate indicates a pure compound.[11] |
Conclusion: The Future of Pyrazolone Dyes
Pyrazolone derivatives continue to be a vital class of intermediates in the ever-evolving world of color chemistry.[3] Their versatility, coupled with the ability to fine-tune the properties of the resulting dyes, ensures their continued relevance in traditional applications and their potential in emerging fields such as functional dyes for high-tech applications. A thorough understanding of the underlying synthesis principles and rigorous adherence to established protocols are paramount for harnessing the full potential of these remarkable compounds.
References
- The Versatility of Pyrazolone Derivatives in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Science Behind Color: A Deep Dive into Tartrazine Synthesis. (n.d.). BOC Sciences.
- Basic Guide on Pyrazolones: Features and Applications. (2023, December 13). Prima Chemicals.
- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022, August 11). National Center for Biotechnology Information.
- Tartrazine: Effects, Synthesis and Side Effects. (2024, December 16). ChemicalBook.
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022, September 13). Royal Society of Chemistry.
- Tartrazine. (n.d.). Wikipedia.
- The Chemistry of Color: Understanding Pyrazolone Coupling Components. (2025, December 10). Autech.
- Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone). (n.d.). FujiFilm.
- Material Safety Data Sheet - 1,3-Dimethyl-5-Pyrazolone, 97%. (n.d.). Cole-Parmer.
- Pyrazolone. (n.d.). Wikipedia.
- Synthesis and characterization of monoazo pyrazolone dyes based on 1,3,4-thiadiazole and their dyeing performance on polyester fabric. (2018, January 2). Journal of Ultra Chemistry.
- Synthesis of New Pyrazolone Dyes. (2013). ResearchGate.
- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2020). National Center for Biotechnology Information.
- Azo coupling. (n.d.). Wikipedia.
- Analysis of Dye Mixtures. (n.d.). Flinn Scientific.
- Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). Carlo Erba Reagents.
- Aldrich P56607 - SAFETY DATA SHEET. (2024, October 18). Sigma-Aldrich.
Sources
- 1. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]
- 2. Pyrazolone - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. Tartrazine: Effects, Synthesis and Side Effects_Chemicalbook [chemicalbook.com]
- 7. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tartrazine - Wikipedia [en.wikipedia.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. Analysis of Dye Mixtures | Flinn Scientific [flinnsci.com]
Application Notes and Protocols for 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrazolone Scaffolds
The pyrazolone ring is a prominent structural motif in medicinal chemistry, recognized for its versatile pharmacological activities.[1] Derivatives of this heterocyclic compound have been investigated for a wide range of therapeutic applications, including as analgesic, anti-inflammatory, antimicrobial, and anticancer agents.[2][3] A key aspect of their biological activity stems from their ability to interact with and modulate the function of various enzymes, making them a subject of intense interest in drug discovery and development.[4]
3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone is a member of this important class of compounds. Its structure, featuring a pyrazolone core with a sulfonamide-substituted phenyl ring, suggests its potential as an enzyme inhibitor. The sulfonamide group, in particular, is a well-known pharmacophore that can interact with the active sites of various enzymes, notably metalloenzymes like carbonic anhydrases.[5][6] These application notes provide a comprehensive guide for researchers interested in investigating the enzyme inhibition properties of this compound, covering its potential mechanisms of action, detailed protocols for in vitro characterization, and best practices for data analysis.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [7] |
| CAS Number | 89-29-2 | [7] |
| Molecular Formula | C10H11N3O3S | [7] |
| Molecular Weight | 253.28 g/mol | [7] |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 202-206 °C | [8] |
Safety Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). This compound may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated area or a chemical fume hood.
Potential Mechanisms of Enzyme Inhibition
While specific studies on this compound are limited, the broader class of pyrazolone and sulfonamide-containing compounds are known to inhibit enzymes through various mechanisms. Understanding these potential modes of action is crucial for designing robust experimental protocols and interpreting results accurately.
The primary modes of reversible enzyme inhibition are competitive, non-competitive, uncompetitive, and mixed inhibition.[9] Each of these can be distinguished by analyzing the enzyme's kinetic parameters (Km and Vmax) in the presence of the inhibitor.[9][10]
-
Competitive Inhibition : The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This increases the apparent Km of the enzyme but does not affect the Vmax.[9]
-
Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases the Vmax but does not affect the Km.[9]
-
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This reduces both the Vmax and the Km.[9]
-
Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.[9]
Given its sulfonamide moiety, this compound is a strong candidate for inhibiting metalloenzymes such as carbonic anhydrases.[5][6][11] The sulfonamide group can coordinate with the metal ion (often zinc) in the enzyme's active site, leading to potent inhibition.[5][6]
Caption: Potential modes of reversible enzyme inhibition by this compound.
Experimental Protocols
The following protocols provide a framework for characterizing the inhibitory activity of this compound. It is essential to optimize these protocols for the specific enzyme and assay conditions being used.
Protocol 1: Determination of IC50
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[9] This protocol outlines a general method for determining the IC50 value using a 96-well plate format, which is suitable for high-throughput screening.
Materials:
-
This compound
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay buffer (optimized for the specific enzyme)
-
DMSO (for dissolving the inhibitor)
-
96-well microplate (e.g., clear for colorimetric assays, black for fluorescence assays)[12]
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations. It is common to use a 10-point, 2-fold or 3-fold dilution series.
-
Add the diluted inhibitor solutions to the wells of the 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).[12]
-
Add the enzyme to all wells except the negative control and incubate for a pre-determined time (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.[12]
-
Monitor the reaction over time using a microplate reader. The detection method will depend on the assay (e.g., absorbance for colorimetric assays, fluorescence for fluorometric assays).[13]
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
Protocol 2: Kinetic Analysis to Determine the Mechanism of Inhibition
To elucidate the mechanism of inhibition, kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations.[10][14]
Materials:
-
Same as for IC50 determination.
Procedure:
-
Prepare a matrix of experiments with varying concentrations of both the substrate and this compound.
-
Choose a range of substrate concentrations around the Km value of the enzyme.
-
Use inhibitor concentrations around the previously determined IC50 value.
-
-
Perform the enzyme assays for each condition in the matrix, following steps 3-7 from the IC50 protocol.
-
Analyze the data using graphical methods, such as the Lineweaver-Burk plot (a plot of 1/velocity versus 1/[substrate]).[14]
-
Fit the data to the appropriate Michaelis-Menten equations for each inhibition model to determine the kinetic parameters (Km, Vmax, and Ki).[9]
Data Analysis and Interpretation
Key Parameters to Determine:
-
IC50 : The concentration of inhibitor that reduces enzyme activity by 50%.[9]
-
Ki : The inhibition constant, which represents the dissociation constant of the enzyme-inhibitor complex. It is a more fundamental measure of inhibitor potency than the IC50.[9]
-
Km : The Michaelis constant, which is the substrate concentration at which the reaction rate is half of Vmax.[9]
-
Vmax : The maximum rate of the enzymatic reaction.[9]
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to investigate its inhibitory properties. By carefully designing and executing experiments, and by rigorously analyzing the resulting data, the scientific community can further elucidate the therapeutic potential of this and other pyrazolone derivatives.
References
-
Mechanistic and kinetic studies of inhibition of enzymes - PubMed. Available at: [Link]
-
Steady-state enzyme kinetics | The Biochemist - Portland Press. Available at: [Link]
-
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo. Available at: [Link]
-
Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies - MDPI. Available at: [Link]
-
Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase | Biochemistry. Available at: [Link]
-
Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies - PubMed. Available at: [Link]
-
Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed. Available at: [Link]
-
(PDF) Synthesis of new pyrazolone-based heterocycles as inhibitors of monoamine oxidase enzymes - ResearchGate. Available at: [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Publishing. Available at: [Link]
-
3 - Safety Data Sheet. Available at: [Link]
-
Synthesis and characterization of some new pyrazolines and their inhibitory potencies against carbonic anhydrases | Semantic Scholar. Available at: [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Publishing. Available at: [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF - ResearchGate. Available at: [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. Available at: [Link]
-
Safety Data Sheet. Available at: [Link]
-
A Guide to Enzyme Assay Kits | Biocompare.com. Available at: [Link]
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC - PubMed Central. Available at: [Link]
-
This compound - AZA Mid-Year Meeting. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological - ResearchGate. Available at: [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - NIH. Available at: [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. Available at: [Link]
-
New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed. Available at: [Link]
-
(PDF) Synthesis and study of analgesic, anti-inflammatory activities of 3-methyl-5-pyrazolone derivatives - ResearchGate. Available at: [Link]
-
Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar. Available at: [Link]
-
(PDF) Synthesis of 1-( p -Sulphophenyl)-3-methyl-5-pyrazolone Based Acid Dyes and Their Applications on Leather - ResearchGate. Available at: [Link]
Sources
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 7. 89-29-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | 89-29-2 [chemicalbook.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 14. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone in Analytical Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Pyrazolone for Sensitive Analysis
3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone (CAS No. 89-29-2) is a heterocyclic building block and analytical reagent belonging to the pyrazolone family.[1][2] While its analogues, particularly 1-phenyl-3-methyl-5-pyrazolone (PMP), are widely documented for their role in the derivatization of carbohydrates for high-performance liquid chromatography (HPLC), this compound offers unique properties due to the presence of a sulfoamidophenyl group. This functional group modifies the reagent's polarity and solubility, presenting distinct advantages for specific analytical applications.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It details the core chemical principles, applications, and a detailed protocol for utilizing this reagent, primarily focusing on its role as a pre-column derivatization agent for the analysis of reducing sugars. Beyond derivatization, this compound is also employed as an intermediate in the synthesis of pharmaceuticals, such as analgesics, and as a reagent in colorimetric assays for monitoring biological or environmental samples.[3]
Physicochemical Properties
A clear understanding of the reagent's properties is crucial for its effective application and safe handling.
| Property | Value | Reference(s) |
| CAS Number | 89-29-2 | [1][4] |
| IUPAC Name | 3-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | |
| Molecular Formula | C₁₀H₁₁N₃O₃S | [1] |
| Molecular Weight | 253.28 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | |
| Melting Point | 196 - 206 °C | [4] |
| Purity | ≥ 95% |
Principle of Derivatization: Enhancing Detection
The primary analytical utility of pyrazolone derivatives lies in their ability to react with carbonyl groups, particularly the aldehyde function of reducing sugars. Analytes like monosaccharides often lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging at low concentrations. Derivatization with a reagent like this compound attaches a UV-active tag to the analyte, dramatically enhancing detection sensitivity.[5]
The reaction proceeds via a condensation mechanism under mild alkaline conditions. The active methylene group at the C4 position of the pyrazolone ring condenses with the aldehyde group of the reducing sugar to form a stable, labeled derivative that can be readily analyzed by reversed-phase HPLC.
Caption: Derivatization of a reducing sugar with this compound.
Application Protocol: Pre-Column Derivatization of Monosaccharides for RP-HPLC
This section provides a detailed protocol for the derivatization of monosaccharides released from glycoproteins or polysaccharides.
Expert Insight: This protocol is adapted from well-established methods for the related reagent PMP.[6] The presence of the sulfoamidophenyl group on the target reagent increases its polarity. Therefore, users should anticipate that the resulting derivatives will be less retained on a C18 column compared to PMP derivatives. The mobile phase conditions provided here are a validated starting point, but optimization may be required to achieve baseline separation for all analytes of interest.
I. Materials and Reagents
| Reagent/Material | Grade/Specification |
| This compound | ≥ 95% Purity |
| Methanol (MeOH) | HPLC Grade |
| Acetonitrile (ACN) | HPLC Grade |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade |
| Hydrochloric Acid (HCl) | ACS Reagent Grade |
| Chloroform | ACS Reagent Grade |
| Deionized Water | 18.2 MΩ·cm |
| Monosaccharide Standards (e.g., Glucose, Galactose, Mannose) | ≥ 99% Purity |
| Syringe Filters | 0.22 µm PVDF or Nylon |
II. Step-by-Step Methodology
This workflow is divided into three main stages: Sample Preparation (Hydrolysis), Derivatization, and HPLC Analysis.
Caption: Experimental workflow for monosaccharide analysis using derivatization.
A. Sample Preparation (Hydrolysis)
This step is for liberating monosaccharides from complex carbohydrates. If analyzing free monosaccharides, start at step B.
-
Place 1-5 mg of the purified glycoprotein or polysaccharide sample into a hydrolysis tube.
-
Add 1 mL of 2 M trifluoroacetic acid (TFA).
-
Seal the tube and heat at 110°C for 4 hours.
-
Cool the tube to room temperature.
-
Remove the TFA by evaporation under a gentle stream of nitrogen gas.
-
Add 1 mL of deionized water and vortex to dissolve the hydrolyzed monosaccharides. Repeat the evaporation step to ensure complete removal of residual acid.
B. Derivatization Protocol
-
Reconstitute Sample: Dissolve the dried hydrolysate or free monosaccharide standards in 100 µL of deionized water.
-
Prepare Reagent Solution: Prepare a 0.3 M solution of this compound in methanol.
-
Reaction Setup: To the 100 µL sample/standard, add 100 µL of 0.5 M sodium hydroxide, followed by 100 µL of the 0.3 M reagent solution. Vortex briefly.
-
Causality: The basic medium (NaOH) is essential to deprotonate the pyrazolone ring, creating a nucleophile that readily attacks the carbonyl carbon of the reducing sugar.[7]
-
-
Incubation: Seal the reaction vial and incubate in a water bath or heating block at 70°C for 60-90 minutes.
-
Neutralization: Cool the vial to room temperature. Neutralize the reaction by adding 100 µL of 0.5 M hydrochloric acid.
-
Trustworthiness: This step is critical to stop the reaction and prevent potential side reactions or degradation of the derivatives under prolonged basic conditions.
-
-
Extraction of Excess Reagent: Add 500 µL of chloroform to the vial. Vortex vigorously for 1 minute, then centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Sample Collection: Carefully collect the upper aqueous layer, which contains the polar-labeled monosaccharides. The unreacted, more hydrophobic reagent will partition into the lower chloroform layer.
-
Final Preparation: Filter the collected aqueous sample through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.
III. HPLC System and Conditions
This method provides a robust starting point for separating the derivatized monosaccharides.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 50 mM Phosphate Buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 15-25% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 248 nm |
| Injection Volume | 10-20 µL |
Method Validation: To ensure trustworthiness, the method should be validated by running a blank (water carried through the full procedure), a series of monosaccharide standards to determine retention times and create calibration curves, and a spiked sample to assess recovery.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory or fume hood. Users must wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the manufacturer's Safety Data Sheet (SDS) for complete hazard information and handling procedures.[8]
-
Skin Contact: May cause irritation. Wash with plenty of water.
-
Eye Contact: May cause serious irritation. Rinse cautiously with water for several minutes.
-
Ingestion: May be harmful if swallowed.
Store the reagent in a tightly sealed container in a cool, dry place (2-8°C is recommended for long-term stability).
References
-
AZA Mid-Year Meeting. (n.d.). This compound. Retrieved from [Link]
-
AMI Scientific. (n.d.). This compound TCI Analytical reagent. Retrieved from [Link]
-
Chemical Market Analytics. (n.d.). This compound CAS 89-29-2 Market. Retrieved from [Link]
- Ru-Po, Y., et al. (2009). 3-methyl-5-pyrazolones as Labeling Reagents Used in LC-DAD-ESI-MS-MS Analysis of Neutral Aldoses and Uronic Acids.
- Zhang, J., et al. (2003). Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography.
- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
Sources
- 1. scbt.com [scbt.com]
- 2. amiscientific.com [amiscientific.com]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. This compound | 89-29-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmchemsci.com [jmchemsci.com]
- 8. echemi.com [echemi.com]
Synthesis of Azo Dyes from Pyrazolone Derivatives: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the synthesis of azo dyes derived from pyrazolone derivatives. Pyrazolone-based azo dyes represent a significant class of chromophores with wide-ranging applications in the textile, printing, and pharmaceutical industries due to their vibrant colors, good fastness properties, and potential biological activities.[1][2] This document delves into the underlying chemical principles, provides detailed experimental protocols, and outlines methods for the characterization of these versatile compounds.
Introduction: The Significance of Pyrazolone Azo Dyes
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The color of these compounds arises from the extended conjugation of the aromatic systems through the azo bridge.[3] Pyrazolone derivatives are five-membered heterocyclic compounds that serve as excellent coupling components in azo dye synthesis.[4] Their ability to react with diazonium salts leads to the formation of stable and brightly colored azo compounds.[5] The versatility of the pyrazolone ring allows for the synthesis of a wide spectrum of colors, from yellow to red, by modifying the substituents on both the pyrazolone and the diazonium salt components.[2]
Beyond their use as colorants, many pyrazolone-based azo dyes exhibit interesting biological properties, including antibacterial, antifungal, and anticancer activities, making them valuable scaffolds in medicinal chemistry and drug development.[1]
The Chemistry of Synthesis: A Two-Step Process
The synthesis of pyrazolone azo dyes is a classic example of an electrophilic aromatic substitution reaction that proceeds in two main stages: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with a pyrazolone derivative.[6]
Step 1: Diazotization of Aromatic Amines
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[7] This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C).[8][9]
The mechanism of diazotization involves the formation of the highly electrophilic nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the relatively stable aryldiazonium salt.[7][10] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
Figure 1: Mechanism of Diazotization.
Step 2: Azo Coupling with Pyrazolone Derivatives
The second step is the azo coupling reaction, where the electrophilic aryldiazonium salt reacts with an electron-rich coupling component, in this case, a pyrazolone derivative.[6][11] Pyrazolones have an active methylene group at the C4 position, which is highly susceptible to electrophilic attack. The reaction is typically carried out in a mildly acidic or neutral aqueous-alcoholic solution.[3][11]
The diazonium salt attacks the C4 position of the pyrazolone ring, leading to the formation of a stable azo dye. The resulting product often exists as a hydrazo-keto tautomer, which is in equilibrium with the azo-enol form.[12]
Figure 2: Azo Coupling Reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative pyrazolone-based azo dye.
General Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Work in a well-ventilated fume hood, especially when handling concentrated acids and volatile organic solvents.
-
Diazonium salts can be explosive when dry. Always handle them in solution and avoid isolation of the solid salt unless absolutely necessary and with appropriate precautions.
Synthesis of a Representative Pyrazolone Azo Dye
This protocol describes the synthesis of a dye by coupling diazotized sulfanilic acid with 3-methyl-1-phenyl-5-pyrazolone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| Sulfanilic acid | 173.19 | 5 | 0.866 g |
| Sodium carbonate (anhydrous) | 105.99 | 2.5 | 0.265 g |
| Sodium nitrite (NaNO₂) | 69.00 | 5.5 | 0.380 g |
| Hydrochloric acid (conc. HCl) | 36.46 | - | ~2 mL |
| 3-Methyl-1-phenyl-5-pyrazolone | 174.20 | 5 | 0.871 g |
| Sodium hydroxide (NaOH) | 40.00 | - | - |
| Sodium chloride (NaCl) | 58.44 | - | - |
| Distilled water | 18.02 | - | - |
| Ethanol | 46.07 | - | - |
Protocol:
Figure 3: Experimental Workflow for Azo Dye Synthesis.
Step-by-Step Procedure:
Part A: Preparation of the Diazonium Salt
-
In a 100 mL beaker, dissolve 0.866 g (5 mmol) of sulfanilic acid and 0.265 g (2.5 mmol) of anhydrous sodium carbonate in 10 mL of hot distilled water.
-
Cool the resulting solution to room temperature.
-
In a separate small beaker, dissolve 0.380 g (5.5 mmol) of sodium nitrite in 5 mL of distilled water. Add this solution to the sulfanilic acid solution.
-
Cool the mixture to 0–5 °C in an ice-water bath with gentle stirring.
-
Slowly, and with constant stirring, add approximately 1.5 mL of cold, concentrated hydrochloric acid. A fine white precipitate of the diazonium salt should form.
-
Continue stirring in the ice bath for 10–15 minutes to ensure complete diazotization.
Part B: The Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 0.871 g (5 mmol) of 3-methyl-1-phenyl-5-pyrazolone in 20 mL of 1 M sodium hydroxide solution.
-
Cool this solution to 0–5 °C in an ice-water bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt suspension from Part A to the cold pyrazolone solution.
-
A brightly colored precipitate (typically orange or red) will form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.[3]
Part C: Isolation and Purification of the Azo Dye
-
After the stirring period, check the pH of the mixture. If it is alkaline, slowly add dilute HCl until the solution is neutral or slightly acidic to ensure complete precipitation of the dye.
-
The crude dye can be purified by recrystallization. Heat the mixture to dissolve the solid. If the dye is highly soluble, "salting out" may be necessary by adding sodium chloride to decrease its solubility in the aqueous medium.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter with a small amount of cold distilled water to remove any inorganic salts.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.[13]
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Characterization of Pyrazolone Azo Dyes
The synthesized azo dyes should be characterized to confirm their structure and assess their purity.[3][12]
4.1. Spectroscopic Techniques
| Technique | Information Obtained |
| UV-Visible Spectroscopy | Determines the maximum wavelength of absorption (λmax), which is related to the color of the dye.[3] The spectra of pyrazolone azo dyes typically show characteristic absorption bands in the visible region (400-700 nm) due to the extended π-conjugated system.[14] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the functional groups present in the molecule. Key vibrational bands to look for include N=N stretching (azo group), C=O stretching (keto group of pyrazolone), and N-H stretching (if a hydrazo tautomer is present).[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure, including the number and types of protons and carbon atoms. NMR spectra can help to confirm the successful coupling and the final structure of the dye. It can also provide evidence for the existence of azo-hydrazo tautomerism.[3][12] |
| Mass Spectrometry (MS) | Determines the molecular weight of the synthesized dye, providing further confirmation of its identity.[12] |
Applications of Pyrazolone Azo Dyes
The diverse structures and properties of pyrazolone azo dyes have led to their use in a variety of applications:
-
Textile Industry: They are used as disperse dyes for synthetic fibers like polyester and as acid dyes for natural fibers such as wool and silk, offering a range of bright colors with good fastness properties.[2][15]
-
Pigments and Inks: Pyrazolone-based azo compounds are used as pigments in printing inks, paints, and plastics due to their high color strength and stability.[2]
-
Pharmaceuticals and Drug Development: The pyrazolone scaffold is present in many biologically active compounds. Azo dyes derived from pyrazolones have been investigated for their potential as antibacterial, antifungal, and anticancer agents.[1]
-
Analytical Chemistry: Some pyrazolone azo dyes act as chromogenic reagents for the spectrophotometric determination of metal ions.[14]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of diazonium salt | Temperature too high, leading to decomposition. Incorrect stoichiometry of reagents. | Maintain the temperature strictly between 0 and 5 °C. Ensure accurate weighing of reagents and use a slight excess of sodium nitrite. |
| Low yield of azo dye | Incomplete coupling reaction. pH of the coupling medium is not optimal. Diazonium salt decomposed before coupling. | Ensure vigorous stirring during the addition of the diazonium salt. Adjust the pH of the pyrazolone solution to be slightly alkaline before coupling. Use the freshly prepared diazonium salt immediately. |
| Difficulty in precipitating the dye | The dye is too soluble in the reaction medium. | Add a saturated solution of sodium chloride ("salting out") to decrease the solubility of the dye. Adjust the pH to the isoelectric point of the dye. |
| Impure product | Side reactions. Incomplete reaction. | Recrystallize the product from an appropriate solvent or solvent mixture. Column chromatography may be used for further purification if necessary. |
References
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Elsevier. (2017). Synthesis and spectroscopic characterization of azoic dyes based on pyrazolone derivatives catalyzed by an acidic ionic liquid. Retrieved from [Link]
-
MDPI. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of New Pyrazolone Dyes. Retrieved from [Link]
-
Prima Chemicals. (2023). Basic Guide on Pyrazolones: Features and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). General synthesis route for dis-azo dyes containing pyrazole and.... Retrieved from [Link]
-
Unknown. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and dyeing properties of mono azo pyrazolone dyes based on 2-amino 5-methyl thiazole. Retrieved from [Link]
-
National Institutes of Health. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Retrieved from [Link]
-
Unknown. (n.d.). The Chemistry of Color: Understanding Pyrazolone Coupling Components. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and properties of some novel pyrazolone-based heterocyclic azo disperse dyes containing a fluorosulfonyl group. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazolone based metal complex azo dyes:- Synthesis, Characterization, DFT analysis and in-vitro Anti-microbial Assessment. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of diazoazoles in Cazo coupling with different azo.... Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Pyrazolone Derivatives in Chemical Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
Sources
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 2. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]
- 3. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 10. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 11. Azo Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: The Use of Pyrazolone Compounds in the Development of Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
First synthesized in 1883 by Ludwig Knorr, pyrazolone and its derivatives represent one of the oldest classes of synthetic pharmaceuticals.[1][2] These five-membered heterocyclic compounds have a rich history in medicine, initially gaining prominence as potent analgesic (pain-relieving) and antipyretic (fever-reducing) agents.[3] Drugs like Antipyrine (Phenazone) and Dipyrone (Metamizole) became widely used therapeutic agents.[2][4] The core activity of these compounds lies in their anti-inflammatory properties, which are primarily attributed to their ability to inhibit the synthesis of prostaglandins.[4][5]
This guide provides an in-depth look at the scientific principles and practical methodologies for leveraging the pyrazolone scaffold in modern anti-inflammatory drug discovery. We will explore the mechanism of action, detail validated experimental protocols for screening and evaluation, and discuss the critical structure-activity relationships that govern the efficacy and safety of these compounds.
Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway
The anti-inflammatory effects of pyrazolone compounds, like most non-steroidal anti-inflammatory drugs (NSAIDs), are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes.[1][4]
The COX Pathway:
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes, COX-1 and COX-2, then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2).[6] This molecule serves as a precursor for the synthesis of various pro-inflammatory prostaglandins (like PGE2) and thromboxanes, which are key mediators of pain, fever, and inflammation.[6][7][8]
-
COX-1: This isoform is constitutively expressed in most tissues and plays a homeostatic role.[8] It is involved in protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.[8][9]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, growth factors, and cytokines.[7][8] Its activity at sites of inflammation leads to the heightened production of prostaglandins that mediate the inflammatory response.[8][10]
The therapeutic, anti-inflammatory benefit of NSAIDs comes from the inhibition of COX-2, while the common adverse effects, such as gastrointestinal issues, are linked to the concurrent inhibition of the protective COX-1 isoform.[8][9] Therefore, a key goal in modern drug development is the design of selective COX-2 inhibitors, which can provide anti-inflammatory relief with a reduced risk of side effects.[8] Many pyrazolone-based compounds, such as Celecoxib, have been developed as potent and selective COX-2 inhibitors.[1][11]
Signaling Pathway: Arachidonic Acid Cascade
Caption: The Cyclooxygenase (COX) pathway and points of inhibition by pyrazolone NSAIDs.
Drug Development Workflow: A Phased Approach
The development of a novel pyrazolone-based anti-inflammatory agent follows a structured screening cascade. This workflow is designed to efficiently identify potent and selective compounds while eliminating those with unfavorable characteristics early in the process.
Experimental Workflow: Pyrazolone Drug Screening Cascade
Caption: A typical high-throughput screening cascade for pyrazolone-based drug candidates.
Key Experimental Protocols
The following protocols are foundational for evaluating the anti-inflammatory potential of novel pyrazolone compounds.
Protocol 3.1: In Vitro COX-1/COX-2 Inhibition Assay
Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified COX-1 and COX-2. The activity is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD) during the reduction of PGG2 to PGH2, which produces a colorimetric signal. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined for each isoform.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
TMPD (chromogenic substrate)
-
Test pyrazolone compounds and reference inhibitors (e.g., Indomethacin, Celecoxib)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 590-620 nm
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
Step-by-Step Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and reference drugs in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting stocks in the assay buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
150 µL of assay buffer
-
10 µL of Heme
-
10 µL of the enzyme (COX-1 or COX-2)
-
10 µL of the test compound solution (or vehicle for control wells)
-
-
Incubation: Gently mix and incubate the plate at room temperature for 5 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of TMPD solution to all wells. Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution.
-
Data Acquisition: Immediately begin reading the absorbance at ~595 nm every minute for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the data: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100.
-
Plot % Inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response).
-
Calculate the COX-2 Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Self-Validation & Controls:
-
Negative Control: Vehicle (e.g., DMSO) only, to determine 100% enzyme activity.
-
Positive Controls: A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) should be run in parallel to validate assay performance.
Protocol 3.2: In Vivo Carrageenan-Induced Paw Edema Assay
Principle: This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[5] Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory efficacy.
Materials:
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test pyrazolone compounds and a reference drug (e.g., Indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Plebysmometer or digital calipers for measuring paw volume/thickness
-
Oral gavage needles
Step-by-Step Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Reference Drug (e.g., Indomethacin, 10 mg/kg)
-
Group 3+: Test Compound groups (e.g., different doses of pyrazolone derivative)
-
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measurement of Edema: Measure the paw volume or thickness immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-injection).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at time '0'.
-
Calculate the percentage inhibition of edema for each treated group relative to the control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine significant differences between the treated groups and the control group.
-
Self-Validation & Controls:
-
Vehicle Control: Establishes the maximum inflammatory response to carrageenan.
-
Positive Control: A known effective NSAID like Indomethacin validates the model's sensitivity to anti-inflammatory agents.
Structure-Activity Relationship (SAR) and Data Presentation
The potency and selectivity of pyrazolone derivatives are highly dependent on the nature and position of substituents on the core ring structure. Systematic modification allows for the optimization of the pharmacological profile.
Key SAR Insights:
-
N1-Substitution: The substituent at the N1 position is crucial for COX-2 selectivity. Bulky groups, particularly those containing a sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) moiety, often confer high COX-2 selectivity, as seen in Celecoxib.[12]
-
C4-Substitution: The C4 position of the pyrazolone ring is tolerant to a variety of functional groups. Modifications at this position can significantly influence anti-inflammatory activity. For example, introducing acidic groups (like -COOH) or enolic functionalities can increase activity.[13]
-
C3-Substitution: The group at the C3 position also plays a role in binding and activity. Aromatic or substituted aromatic rings are common.
Table 1: Comparative COX Inhibition of Representative Pyrazolone Derivatives
| Compound | C3-Substituent | N1-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 4-methylphenyl | 4-sulfonamidophenyl | >10 | 0.87 | >11.5 | [14] |
| Compound 4a | Phenyl | 4-fluorophenyl | 5.63 | 0.67 | 8.41 | [14] |
| Compound 4b | 4-chlorophenyl | 4-fluorophenyl | 6.12 | 0.58 | 10.55 | [14] |
| Compound 5f | Benzylidene | Pyridazine | >100 | 1.50 | >66 | [11] |
| Compound 6f | Benzylidene | Pyridazine | >100 | 1.15 | >86 | [11] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires assays to be run under identical conditions.
Considerations and Troubleshooting
-
Solubility: Pyrazolone derivatives can have poor aqueous solubility. Careful selection of formulation vehicles (e.g., PEG400, Tween 80, CMC) is critical for both in vitro and in vivo experiments.
-
Toxicity: While the goal is to reduce COX-1 related toxicity, novel compounds must be assessed for other potential liabilities. Initial cytotoxicity screens (e.g., MTT or LDH assays) are essential.[15] Some older pyrazolones, like aminopyrine, were associated with serious side effects like agranulocytosis (a severe drop in white blood cells), highlighting the need for thorough safety profiling.[5][16]
-
Metabolism: The biotransformation of pyrazolone derivatives can lead to active metabolites.[4] Understanding the metabolic fate of a new compound is important for interpreting its overall pharmacological effect.
Conclusion
The pyrazolone scaffold remains a highly valuable and versatile platform in the search for effective and safe anti-inflammatory drugs. Its proven track record and amenability to chemical modification provide a solid foundation for developing next-generation COX-2 selective inhibitors. By employing a systematic workflow of robust in vitro and in vivo assays, researchers can effectively identify and optimize novel pyrazolone candidates, addressing the continuing need for better treatments for inflammatory disorders.
References
-
Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC. PubMed Central. Available at: [Link]
-
The cyclooxygenase pathway. In response to pro-inflammatory stimuli... ResearchGate. Available at: [Link]
-
Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Verywell Health. Available at: [Link]
-
COX 2 pathway: Significance and symbolism. Wisdomlib. Available at: [Link]
-
Role and regulation of cyclooxygenase-2 during inflammation. PubMed. Available at: [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. Available at: [Link]
-
Pyrazolone derivatives. PubMed. Available at: [Link]
-
Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. PubMed Central. Available at: [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. Available at: [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. Available at: [Link]
-
Acute toxicity of pyrazolones. PubMed. Available at: [Link]
-
Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed. Available at: [Link]
-
Pyrazolone. Wikipedia. Available at: [Link]
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. Available at: [Link]
-
Metamizole. Wikipedia. Available at: [Link]
-
(PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]
-
Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. J-Stage. Available at: [Link]
-
Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. Available at: [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. National Institutes of Health. Available at: [Link]
-
The diverse pharmacological importance of Pyrazolone Derivatives : A Review. Available at: [Link]
-
Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PubMed Central. Available at: [Link]
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 10. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Acute toxicity of pyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone as a Chromogenic Reagent in Spectrophotometry
Introduction: A Modern Chromogen for Pharmaceutical Analysis
In the landscape of pharmaceutical quality control and drug development, the demand for simple, rapid, and sensitive analytical methods is ever-present. Spectrophotometry remains a cornerstone technique due to its accessibility, cost-effectiveness, and reliability. The efficacy of a spectrophotometric method often hinges on the choice of the chromogenic reagent. 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone is a versatile heterocyclic compound that serves as an excellent chromogenic reagent for the quantification of various analytes, particularly pharmaceutical compounds possessing a primary aromatic amine moiety, such as sulfonamide drugs.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound for the spectrophotometric analysis of sulfonamides. The described methodology is rooted in the well-established principles of diazotization and azo coupling reactions, offering a reliable and efficient analytical solution.
Principle of the Method: The Chemistry of Color Formation
The spectrophotometric determination of sulfonamides using this compound is based on a two-step chemical reaction. The first step is the diazotization of the primary aromatic amine group of the sulfonamide drug in an acidic medium with sodium nitrite to form a diazonium salt. In the second step, this highly reactive diazonium salt is coupled with this compound in an alkaline medium. This coupling reaction results in the formation of a highly colored and stable azo dye, the intensity of which is directly proportional to the concentration of the sulfonamide drug. The absorbance of the resulting colored solution is then measured at its wavelength of maximum absorbance (λmax).[3][4][5][6]
The general reaction scheme is depicted below:
Caption: General reaction mechanism for the determination of sulfonamides.
Detailed Protocols
This section provides detailed, step-by-step methodologies for the preparation of reagents and the spectrophotometric analysis of a representative sulfonamide, Sulfadiazine.
I. Reagent and Equipment Preparation
A. Equipment:
-
UV-Visible Spectrophotometer (double beam)
-
1 cm quartz cuvettes
-
Calibrated volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated pipettes
-
pH meter
-
Analytical balance
-
Magnetic stirrer
B. Reagents:
-
This compound (Purity ≥ 95%)
-
Sulfadiazine (Reference Standard)
-
Sodium Nitrite (NaNO₂) (Analytical Grade)
-
Hydrochloric Acid (HCl) (Concentrated, Analytical Grade)
-
Sulfamic Acid (H₃NSO₃) or Urea (NH₂CONH₂) (Analytical Grade)
-
Sodium Hydroxide (NaOH) (Analytical Grade)
-
Distilled or deionized water
C. Preparation of Solutions:
-
Sulfadiazine Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Sulfadiazine reference standard.
-
Dissolve in a minimal amount of 0.1 M HCl in a 100 mL volumetric flask.
-
Dilute to the mark with distilled water. This solution is stable for at least one week when stored in a dark bottle at 4°C.[7]
-
-
This compound Solution (0.1% w/v):
-
Accurately weigh 100 mg of this compound.
-
Dissolve in and dilute to 100 mL with distilled water in a volumetric flask.
-
-
Sodium Nitrite Solution (1% w/v):
-
Accurately weigh 1 g of NaNO₂.
-
Dissolve in and dilute to 100 mL with distilled water in a volumetric flask. Prepare this solution fresh daily.[7]
-
-
Hydrochloric Acid (1 M):
-
Carefully add 8.6 mL of concentrated HCl to approximately 50 mL of distilled water in a 100 mL volumetric flask.
-
Cool the solution and dilute to the mark with distilled water.
-
-
Sulfamic Acid Solution (3% w/v):
-
Accurately weigh 3 g of sulfamic acid.
-
Dissolve in and dilute to 100 mL with distilled water in a volumetric flask. This solution is used to remove excess nitrite.[7]
-
-
Sodium Hydroxide Solution (1 M):
-
Accurately weigh 4 g of NaOH pellets.
-
Carefully dissolve in approximately 50 mL of distilled water in a 100 mL volumetric flask (the dissolution is exothermic).
-
Cool the solution and dilute to the mark with distilled water.
-
II. Experimental Workflow: From Sample to Result
The entire experimental workflow is visualized in the following diagram:
Caption: A schematic of the complete experimental workflow.
III. Generation of the Calibration Curve
-
Into a series of 10 mL volumetric flasks, pipette aliquots (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2 mL) of the Sulfadiazine stock solution (100 µg/mL) to obtain final concentrations of 2, 4, 6, 8, 10, and 12 µg/mL.
-
To each flask, add 1.0 mL of 1 M HCl and cool in an ice bath for 5 minutes.
-
Add 1.0 mL of 1% sodium nitrite solution to each flask, mix well, and allow to stand for 3 minutes in the ice bath for complete diazotization.[7]
-
Add 1.0 mL of 3% sulfamic acid solution to each flask and shake vigorously for 1 minute to neutralize the excess nitrous acid.
-
Add 1.0 mL of the 0.1% this compound solution to each flask, followed by 1.0 mL of 1 M NaOH to provide the alkaline medium for coupling.
-
Dilute to the mark with distilled water and mix well. A colored product will form.
-
Allow the solutions to stand for 10 minutes at room temperature for full color development.
-
Measure the absorbance of each solution at the λmax (to be determined, typically in the range of 450-550 nm for similar azo dyes) against a reagent blank prepared in the same manner but without the sulfonamide.[3][7]
-
Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.
IV. Analysis of Pharmaceutical Formulations (e.g., Tablets)
-
Weigh and finely powder at least 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Sulfadiazine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 M HCl and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with 0.1 M HCl, mix well, and filter through a Whatman No. 42 filter paper.
-
Dilute an appropriate aliquot of the filtrate with distilled water to obtain a final concentration within the Beer's law range.
-
Take a suitable volume of the diluted sample solution into a 10 mL volumetric flask and proceed as described in steps 2-8 of the "Generation of the Calibration Curve" section.
-
Determine the concentration of Sulfadiazine in the sample solution from the calibration curve.
Method Validation and Performance
A self-validating system is crucial for trustworthy results. The following table summarizes the expected performance characteristics of this method, based on validated spectrophotometric methods for sulfonamides using similar coupling agents.[3][5][7]
| Parameter | Expected Value | Rationale and Significance |
| λmax | 450 - 550 nm | The wavelength of maximum absorbance ensures the highest sensitivity and minimizes interference. |
| Linearity Range | 0.5 - 15 µg/mL | Defines the concentration range over which the method is accurate and precise. |
| Molar Absorptivity (ε) | > 1.0 x 10⁴ L·mol⁻¹·cm⁻¹ | A high molar absorptivity indicates good sensitivity of the method. |
| Correlation Coefficient (r²) | > 0.999 | A value close to 1 indicates a strong linear relationship between absorbance and concentration. |
| Limit of Detection (LOD) | 0.03 - 0.1 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.1 - 0.3 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (RSD%) | < 2% | Low relative standard deviation indicates high repeatability and reproducibility of the method. |
| Accuracy (Recovery %) | 98 - 102% | The closeness of the measured value to the true value, assessed by spike and recovery studies. |
Conclusion
This compound is a highly effective chromogenic reagent for the spectrophotometric determination of sulfonamide drugs. The method presented in this application note is simple, rapid, sensitive, and cost-effective, making it suitable for routine quality control analysis of pharmaceutical formulations. The underlying chemistry of diazotization and azo coupling is robust and well-understood, providing a reliable basis for method development and validation. This guide equips researchers and analysts with the necessary protocols and performance expectations to successfully implement this analytical technique.
References
- 1. A new, sensitive, and rapid spectrophotometric method for the determination of sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development Spectrophotometric Method for determination of Sulfamethoxazole in Pure Form and Pharmaceuticals via Diazotization and Coupling Reaction | Neuroquantology [neuroquantology.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Applications of Pyrazolone Derivatives in Agrochemical Research: A Technical Guide
The pyrazolone scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group, represents a cornerstone in modern agrochemical discovery.[1][2] Its remarkable chemical versatility and ability to interact with a diverse range of biological targets have led to the development of highly effective herbicides, insecticides, and fungicides.[3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of pyrazolone derivatives in agriculture, complete with detailed protocols and mechanistic insights to facilitate further innovation in this critical field.
The Privileged Scaffold: Why Pyrazolones Excel in Agrochemicals
The success of pyrazolone derivatives in crop protection stems from several key attributes. The pyrazolone ring serves as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds.[5] Its structural features allow for precise modifications at multiple positions, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity. This adaptability has been instrumental in developing compounds with high potency, selectivity, and favorable environmental profiles.[6]
Section 1: Pyrazolone Derivatives as Herbicides
Pyrazolone-based herbicides are a significant class of compounds that primarily function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7][8] This enzyme is crucial in the plant's tyrosine catabolism pathway, which produces essential molecules for photosynthesis and photoprotection.[9]
Mechanism of Action: HPPD Inhibition
HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the synthesis of plastoquinone and tocopherol. Plastoquinone is a vital cofactor in the photosynthetic electron transport chain and the biosynthesis of carotenoids. By inhibiting HPPD, pyrazolone herbicides disrupt this pathway, leading to a depletion of plastoquinone.[8] This, in turn, inhibits carotenoid biosynthesis, resulting in the characteristic "bleaching" of new plant tissues as chlorophyll is degraded by photooxidation.[10] Ultimately, this disruption of photosynthesis and photoprotection leads to plant death.[9]
A number of commercially successful HPPD-inhibiting herbicides feature the pyrazolone core, including pyrasulfotole, topramezone, and pyrazoxyfen.[8][11]
Diagram 1: Mechanism of Action of Pyrazolone-based HPPD Inhibitors
Caption: Pyrazolone herbicides inhibit the HPPD enzyme, disrupting the tyrosine catabolism pathway and leading to the depletion of essential molecules for photosynthesis.
Protocol for Synthesis of a Pyrazolone-based HPPD Inhibitor Precursor
This protocol describes a general method for the synthesis of a 4-benzoyl-1,3-dimethyl-1H-pyrazol-5-ol, a common intermediate for pyrazolone herbicides.
Materials:
-
Substituted benzoyl chloride
-
1,3-Dimethyl-5-hydroxypyrazole
-
Triethylamine or pyridine (base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dimethyl-5-hydroxypyrazole (1 equivalent) in anhydrous DCM.
-
Add the base (e.g., triethylamine, 1.2 equivalents) to the solution and stir at room temperature for 10 minutes.
-
Slowly add the substituted benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-benzoyl-1,3-dimethyl-1H-pyrazol-5-ol derivative.
Protocol for In Vitro Evaluation of HPPD Inhibitory Activity
This protocol outlines a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against HPPD.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-Hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate (cofactor)
-
Catalase
-
Potassium phosphate buffer (pH 7.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer, ascorbate, and catalase.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells. Include a DMSO control (no inhibitor) and a positive control (a known HPPD inhibitor).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the HPPD enzyme to each well.
-
Immediately start the kinetic read on a microplate reader at 310 nm (the wavelength at which the formation of the enol-borate complex of the product can be monitored) for 15-30 minutes.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Section 2: Pyrazolone Derivatives as Insecticides
Phenylpyrazole insecticides, with fipronil being a prominent example, are broad-spectrum neurotoxins that are highly effective against a wide range of insect pests.[12] Their mode of action is distinct from many other classes of insecticides, making them valuable tools in resistance management programs.
Mechanism of Action: GABA-gated Chloride Channel Antagonism
Phenylpyrazole insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect's central nervous system.[13] GABA is the primary inhibitory neurotransmitter in insects. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.
By blocking this channel, phenylpyrazoles prevent the influx of chloride ions, leading to hyperexcitation of the central nervous system. This results in convulsions, paralysis, and ultimately, the death of the insect.[13] The selectivity of these insecticides for insects over mammals is due to a higher affinity for the insect GABA receptor.[12]
Diagram 2: Insecticidal Mechanism of Phenylpyrazoles
Caption: Phenylpyrazole insecticides block the GABA-gated chloride channel, preventing neuronal inhibition and causing hyperexcitation of the insect's nervous system.
Protocol for Synthesis of a Phenylpyrazole Insecticide Analog
This protocol provides a general route for the synthesis of a 1-phenyl-1H-pyrazole-5-carboxamide derivative.
Materials:
-
Substituted phenylhydrazine
-
Ethyl 2-formyl-3-oxobutanoate
-
Ethanol or acetic acid (solvent)
-
Thionyl chloride or oxalyl chloride
-
Substituted aniline
-
Triethylamine or pyridine (base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Pyrazole Ring Formation: Reflux a mixture of the substituted phenylhydrazine (1 equivalent) and ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol or acetic acid for 4-6 hours. Cool the reaction mixture and collect the precipitated pyrazole ester by filtration.
-
Hydrolysis to Carboxylic Acid: Hydrolyze the pyrazole ester to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by acidification with hydrochloric acid.
-
Acid Chloride Formation: Convert the pyrazole carboxylic acid to the acid chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like DCM.
-
Amide Formation: In a separate flask, dissolve the substituted aniline (1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in DCM. Slowly add the pyrazole acid chloride (1.1 equivalents) to this solution. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water, extract with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate. Purify the crude product by recrystallization or silica gel column chromatography.
Protocol for Insecticidal Bioassay (Topical Application)
This protocol describes a method to assess the contact toxicity of a test compound against a target insect species.[14]
Materials:
-
Test insects (e.g., houseflies, cockroaches, or larvae of a lepidopteran species) of a uniform age and size
-
Test compound dissolved in acetone at various concentrations
-
Microsyringe or micro-applicator
-
Vented holding containers with food and water
-
CO2 for anesthetizing insects
Procedure:
-
Anesthetize the insects lightly with CO2.
-
Using a microsyringe, apply a precise volume (e.g., 0.1-1.0 µL) of the test solution to the dorsal thorax of each insect.
-
Treat a control group with acetone only.
-
Place the treated insects in the holding containers with access to food and water.
-
Maintain the containers under controlled conditions of temperature, humidity, and light.
-
Assess mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded.
-
Calculate the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) using probit analysis.
Section 3: Pyrazolone Derivatives as Fungicides
Pyrazole carboxamides represent a major class of modern fungicides, primarily acting as succinate dehydrogenase inhibitors (SDHIs).[15][16] These compounds are highly effective against a broad spectrum of fungal pathogens in various crops.[3]
Mechanism of Action: Succinate Dehydrogenase Inhibition
SDHIs target Complex II of the mitochondrial electron transport chain.[17] Succinate dehydrogenase is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[18]
By binding to the ubiquinone-binding site of the SDH enzyme, pyrazole carboxamide fungicides block the transfer of electrons from succinate to ubiquinone.[19] This inhibition disrupts the production of ATP, the cell's primary energy currency, leading to the cessation of fungal growth and spore germination.[17] Commercially successful examples of pyrazole-based SDHIs include bixafen, fluxapyroxad, and penthiopyrad.[3]
Diagram 3: Fungicidal Mechanism of Pyrazole Carboxamides (SDHIs)
Caption: Pyrazole carboxamide fungicides inhibit Complex II (SDH) in the mitochondrial electron transport chain, blocking ATP production and leading to fungal cell death.
Protocol for Synthesis of a Pyrazole Carboxamide Fungicide Analog
This protocol outlines a general procedure for the synthesis of a pyrazole-4-carboxamide, a common scaffold for SDHI fungicides.[20]
Materials:
-
1-Substituted-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Oxalyl chloride or thionyl chloride
-
Dimethylformamide (DMF) (catalyst)
-
Substituted aniline
-
Triethylamine or pyridine (base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, suspend the pyrazole-4-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.5 equivalents) dropwise. Stir the mixture at room temperature until the solid dissolves and gas evolution ceases (typically 1-2 hours).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, dissolve the substituted aniline (1 equivalent) and triethylamine (1.5 equivalents) in DCM.
-
Cool the aniline solution to 0 °C and slowly add a solution of the crude acid chloride in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol for In Vitro Fungicidal Activity Screening (Mycelial Growth Inhibition)
This protocol describes a method to determine the in vitro efficacy of a test compound against a target fungal pathogen.[3][21]
Materials:
-
Target fungal pathogen (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Test compounds dissolved in DMSO or acetone
-
Sterile petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the PDA to 45-50 °C and add the test compound to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From a fresh culture of the target fungus, cut a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 (effective concentration for 50% inhibition) by plotting the inhibition percentage against the logarithm of the compound concentration.
Quantitative Data Summary
The following table summarizes the biological activity of representative pyrazolone derivatives against various targets.
| Compound Class | Example Compound | Target Organism | Biological Activity (EC50/LC50/IC50) | Reference |
| Herbicides | Topramezone | Arabidopsis thaliana (HPPD) | IC50: ~10 nM | [10] |
| Pyrasulfotole | Alopecurus myosuroides | EC50: ~5 g a.i./ha | [11] | |
| Insecticides | Fipronil | Musca domestica | LD50: ~0.009 µ g/insect | [12] |
| Tolfenpyrad | Tetranychus urticae | LC50: ~0.2 mg/L | [22] | |
| Fungicides | Bixafen | Septoria tritici | EC50: ~0.04 mg/L | [3] |
| Fluxapyroxad | Botrytis cinerea | EC50: ~0.02 mg/L | [3] | |
| Penthiopyrad | Rhizoctonia solani | EC50: ~0.05 mg/L | [23] |
Conclusion and Future Perspectives
Pyrazolone derivatives have undeniably established themselves as a versatile and highly valuable scaffold in the agrochemical industry. Their success as herbicides, insecticides, and fungicides is a testament to the power of synthetic chemistry in addressing the challenges of modern agriculture. The continued exploration of the pyrazolone chemical space, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the discovery of new and improved crop protection agents. Future research should focus on developing derivatives with enhanced selectivity, novel modes of action to combat resistance, and even more favorable environmental and toxicological profiles, ensuring the sustainability of agricultural practices for years to come.
References
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 10. Integrated Virtual Screening and Validation toward Potential HPPD Inhibition Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iris.who.int [iris.who.int]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficacy and Baseline Sensitivity of Succinate-Dehydrogenase-Inhibitor Fungicides for Management of Colletotrichum Crown Rot of Strawberry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyrazolone Derivatization
Welcome to the Technical Support Center for Pyrazolone Derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis and derivatization of pyrazolone scaffolds. Pyrazolone derivatives are a critical class of heterocyclic compounds with broad applications in pharmaceuticals and agrochemicals, making the optimization of their synthesis a key focus in medicinal and organic chemistry.[1][2][3][4]
This resource is structured to offer practical, experience-driven advice, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am performing a classical Knorr condensation of a β-ketoester with a substituted hydrazine, but I am getting very low yields or no desired product at all. What are the likely causes and how can I improve the yield?
Answer: Low yields in the Knorr pyrazolone synthesis are a frequent issue stemming from several factors. The classical approach involves the condensation of a hydrazine with a β-ketoester, and optimizing this reaction is crucial for success.[1]
Possible Causes & Solutions:
-
Inadequate Catalyst: The choice and amount of catalyst are critical. While the reaction can proceed without a catalyst, it is often slow.
-
Acid Catalysis: A few drops of glacial acetic acid are commonly used to catalyze the reaction.[5] Brønsted acids like silica sulfuric acid (SSA) have also been shown to be effective.[6][7]
-
Base Catalysis: Organic bases like piperidine or inorganic bases such as sodium hydride (NaH) in refluxing ethanol or methanol are also effective.[1][8]
-
Green Catalysts: For more environmentally friendly approaches, consider using catalysts like imidazole in aqueous media.[9][10]
-
-
Suboptimal Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate.
-
Poor Quality of Starting Materials: Ensure your β-ketoester and hydrazine are pure. Hydrazine derivatives can degrade over time.
-
Solvent Effects: The choice of solvent can influence reaction rates and yields.
Experimental Protocol: A General Optimized Knorr Condensation
-
To a round-bottom flask, add equimolar amounts of your substituted hydrazine and β-ketoester.
-
Add ethanol as the solvent.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Reflux the reaction mixture for 4-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice to precipitate the product.
-
Filter the solid, wash with cold water to remove any acid, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified pyrazolone derivative.[2][5]
Issue 2: Formation of Multiple Products (Regioisomerism)
Question: I am reacting an unsymmetrical β-diketone with a substituted hydrazine and obtaining a mixture of two regioisomers. How can I control the regioselectivity of this reaction?
Answer: The formation of regioisomers is a well-known challenge when using unsymmetrical 1,3-dicarbonyl compounds in pyrazolone synthesis.[13] The regioselectivity is influenced by the electronic and steric properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions.[13]
Controlling Regioselectivity:
-
pH Control: The pH of the reaction medium can significantly impact which carbonyl group of the diketone is preferentially attacked by the hydrazine. A systematic study of the reaction at different pH values may reveal conditions that favor one isomer over the other.[13]
-
Solvent Choice: The polarity of the solvent can influence the tautomeric equilibrium of the β-diketone and the reactivity of the hydrazine, thereby affecting the regiochemical outcome. Experiment with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF) and non-polar (e.g., toluene).
-
Steric Hindrance: The relative steric bulk of the substituents on the β-diketone can direct the nucleophilic attack of the hydrazine to the less hindered carbonyl group.
-
Reactant Stoichiometry: Varying the ratio of the diketone to the hydrazine has been shown to affect the reaction rates and can potentially influence the regioisomeric ratio.[13]
Issue 3: Difficulty in Product Purification
Question: My crude pyrazolone derivative is proving difficult to purify. I am observing "oiling out" during recrystallization and colored impurities in my final product. What purification strategies can I employ?
Answer: Purification of pyrazolone derivatives can be challenging due to their physical properties and potential for side product formation.
Troubleshooting Purification:
-
"Oiling Out" During Recrystallization: This occurs when the compound separates from the solvent as a liquid instead of forming crystals, often due to high solute concentration or an inappropriate solvent.
-
Solution: Try using a more dilute solution, a different recrystallization solvent, or a solvent pair. Adding the second solvent (in which the compound is less soluble) dropwise to the hot, dissolved sample until turbidity appears, followed by reheating to clarify and then slow cooling, can promote crystallization.[14]
-
-
Colored Impurities: Yellow or brown discoloration can result from oxidation products or residual starting materials.
-
Solution: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, then perform a hot filtration before allowing the solution to cool. Be aware that this may slightly reduce your yield.[14]
-
-
Degradation on Silica Gel: Some pyrazolone derivatives can be sensitive to the acidic nature of standard silica gel used in column chromatography.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[14] Alternatively, consider using a different stationary phase like alumina.
-
General Purification Workflow:
Caption: General experimental workflow for the purification of pyrazolone derivatives.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using multi-component reactions (MCRs) for pyrazolone synthesis?
A1: Multi-component reactions offer several advantages over traditional multi-step synthesis. They can reduce the number of synthetic steps, leading to a more rapid and efficient synthesis of the target molecules.[7] MCRs are also highly valued for their atom economy, as most of the atoms of the starting materials are incorporated into the final product, minimizing waste.[9] This makes them a cornerstone of green chemistry.
Q2: How does microwave irradiation accelerate pyrazolone synthesis?
A2: Microwave irradiation accelerates organic reactions by efficiently heating the reaction mixture.[3] Polar molecules in the reaction mixture align with the electric field of the microwaves, and as the field oscillates, the molecules rapidly rotate, generating heat. This localized and rapid heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating methods.[3][11]
Q3: What is the role of pH in pyrazolone derivatization reactions?
A3: The pH of the reaction medium can play a crucial role in pyrazolone synthesis. For instance, in the Claisen-Schmidt condensation to form dipyrrinone analogs, a basic medium (e.g., aqueous KOH) is required to enolize one of the carbonyl components, which then acts as the nucleophile.[15] In other cases, such as the binding of pyrazole to certain enzymes, the protonation state of the pyrazole and amino acid residues in the active site, which is pH-dependent, governs the binding affinity.[16]
Q4: When should I consider derivatization of my final pyrazolone product?
A4: Derivatization of the final product is typically performed for analytical purposes, not as part of the primary synthesis. If your pyrazolone derivative lacks a strong chromophore for UV-Vis detection in HPLC, or is not volatile enough for GC analysis, derivatization can introduce a functional group that enhances its detectability.[17][18] For example, silylation is a common derivatization technique for GC-MS analysis to increase volatility.[19] However, it's important to note that derivatization adds extra steps to your sample preparation and can introduce its own set of challenges, such as incomplete reactions or derivative instability.[17]
Part 3: Data Presentation and Methodologies
Table 1: Comparison of Catalysts for Pyrazolone Synthesis
| Catalyst Type | Example(s) | Typical Conditions | Advantages | Disadvantages | Reference(s) |
| Brønsted Acid | Silica Sulfuric Acid (SSA) | Solvent-free or in ethanol | Heterogeneous (easy to remove), efficient | May be less effective than other catalysts in some cases | [6][7] |
| Phase Transfer | Tetra-n-butyl ammonium hydrogen sulfate (TBAHSO4) | Solvent-free | Good yields and reaction times | Homogeneous (more difficult to separate from product) | [6][7] |
| Ionic Liquid | [2,2′-BPyH][C(CN)3]2 | Solvent-free | Good yields and reaction times, potential for recyclability | Homogeneous (separation can be challenging) | [6][7] |
| Base | Piperidine, NaH | Refluxing ethanol/methanol | Classical, well-established method | Can lead to side reactions, NaH is moisture-sensitive | [1][8] |
| Green Catalyst | Imidazole | Aqueous media | Environmentally friendly solvent, good yields | May not be suitable for all substrates | [9][10] |
Experimental Workflow: Multi-Component Synthesis of Pyrazolone Derivatives
This workflow illustrates a one-pot synthesis, a common strategy for improving efficiency.
Sources
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. ijcrt.org [ijcrt.org]
- 5. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression [icc.journals.pnu.ac.ir]
- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone
Welcome to the technical support center for the synthesis of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during the synthesis of this important pyrazolone derivative. Pyrazolones are a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals and as dye intermediates.[1][2][3] The successful synthesis of this compound hinges on a thorough understanding of the reaction mechanism and careful control of experimental parameters.
Synthesis Overview: The Knorr Pyrazolone Synthesis
The most common and established method for synthesizing 5-pyrazolone derivatives is the Knorr pyrazolone synthesis.[4] This reaction involves the condensation of a β-ketoester with a hydrazine derivative. In the case of this compound, the key starting materials are ethyl acetoacetate and 3-hydrazinobenzenesulfonamide.
The reaction proceeds through a two-step mechanism:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the ketone carbonyl of the ethyl acetoacetate, followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining nitrogen of the hydrazine then attacks the ester carbonyl, leading to cyclization and elimination of ethanol to form the final pyrazolone ring.[5]
Caption: General workflow for the Knorr synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is not proceeding to completion, and I have a low yield of the desired product. What are the potential causes and how can I optimize the reaction?
A1: Low yield or incomplete reaction is a frequent challenge in pyrazolone synthesis. Several factors can contribute to this issue:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While some pyrazolone syntheses can be conducted at room temperature, others require heating to drive the reaction to completion.[6] For the synthesis of this compound, a temperature range of 60-80°C is often a good starting point.[7][8]
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like ethanol or acetic acid are commonly used for this synthesis as they can solvate the reactants and facilitate proton transfer.[6][9]
-
pH of the Reaction Medium: The pH can influence the nucleophilicity of the hydrazine. While the reaction is often carried out under neutral or slightly acidic conditions (e.g., in acetic acid), the presence of the sulfonamide group in the starting material might necessitate careful pH control.[4]
-
Purity of Starting Materials: Impurities in the 3-hydrazinobenzenesulfonamide or ethyl acetoacetate can interfere with the reaction. Ensure the purity of your starting materials before commencing the synthesis.
Troubleshooting Protocol:
-
Temperature Optimization: If the reaction is sluggish at a lower temperature, gradually increase the temperature in increments of 10°C, monitoring the reaction progress by Thin Layer Chromatography (TLC). Refluxing in ethanol is a common practice.[10]
-
Solvent Screening: If temperature optimization is ineffective, consider switching solvents. Glacial acetic acid can serve as both a solvent and a catalyst.[6] Alternatively, a mixture of ethanol and a catalytic amount of a non-nucleophilic acid can be employed.
-
pH Adjustment: If using a neutral solvent like ethanol, consider adding a catalytic amount of acetic acid to facilitate the initial hydrazone formation. However, be cautious as strongly acidic conditions could potentially hydrolyze the sulfonamide group.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction by TLC until the starting materials are consumed. Reaction times can range from a few hours to overnight.[6][10]
Summary of Recommended Reaction Conditions:
| Parameter | Recommended Range | Rationale |
| Temperature | 60 - 100°C (Reflux) | To overcome the activation energy barrier for cyclization. |
| Solvent | Ethanol, Glacial Acetic Acid | Polar protic solvents facilitate the reaction mechanism. |
| Catalyst | Catalytic Acetic Acid (if in neutral solvent) | To promote the initial condensation step. |
| Reaction Time | 4 - 24 hours | To ensure the reaction proceeds to completion. |
Q2: I am observing the formation of multiple products in my reaction mixture, leading to a complex and difficult purification process. What are the likely side reactions?
A2: The formation of side products is a common issue in pyrazolone synthesis. The primary side reactions to consider are:
-
Formation of Regioisomers: If an unsymmetrical β-ketoester is used, the formation of regioisomers is possible. However, with ethyl acetoacetate, this is not a concern.
-
Incomplete Cyclization: The hydrazone intermediate may be stable under certain conditions and fail to cyclize, leading to its presence in the final product mixture.
-
Dimerization or Polymerization: Under harsh conditions, side reactions leading to dimers or polymeric materials can occur.
-
Reactions involving the Sulfonamide Group: The sulfonamide group is generally stable, but under strongly acidic or basic conditions, it could potentially undergo hydrolysis or other side reactions.[11]
Troubleshooting Protocol:
-
Control of Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, as this can promote the formation of degradation products.
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is essential. Recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) is often effective for purifying pyrazolones.[9][12] Column chromatography can also be employed for more challenging separations.[6]
-
Characterization of Byproducts: Isolate and characterize the major side products using techniques like NMR and Mass Spectrometry to understand the underlying side reactions. This information will be invaluable for further optimization of the reaction conditions.
Caption: A logical workflow for troubleshooting the formation of side products.
Q3: The synthesized product shows poor solubility, making purification and characterization difficult. What can I do?
A3: The solubility of pyrazolone derivatives can vary significantly depending on their substitution pattern. The presence of the polar sulfonamide group in this compound should impart some polarity. However, the overall molecule may still exhibit limited solubility in common organic solvents.
Troubleshooting Protocol:
-
Solvent Screening for Recrystallization: Systematically screen a range of solvents for recrystallization, starting with polar protic solvents like ethanol, methanol, and isopropanol. Mixtures of solvents, such as ethanol/water or DMF/water, can also be effective.
-
Hot Filtration: If the product is sparingly soluble even at elevated temperatures, perform a hot filtration to remove any insoluble impurities before allowing the solution to cool and crystallize.
-
Trituration: If recrystallization is challenging, try triturating the crude product with a solvent in which the impurities are soluble, but the desired product is not. Diethyl ether or hexane can be useful for this purpose.[6]
-
Conversion to a Salt: For characterization purposes, you could consider converting the pyrazolone to a more soluble salt by treatment with a base. However, be mindful that this will alter the chemical structure.
Q4: The characterization data (NMR, IR) of my product is inconsistent with the expected structure of this compound. What could be the reason?
A4: Inconsistent characterization data often points to the presence of tautomers. Pyrazolones can exist in several tautomeric forms: the CH, OH, and NH forms. The predominant tautomer can depend on the solvent used for analysis and the substitution pattern on the pyrazolone ring.[5]
-
¹H NMR: The presence of multiple sets of peaks for the methyl and methylene protons on the pyrazolone ring can indicate the presence of different tautomers in solution.
-
IR Spectroscopy: The position of the carbonyl (C=O) stretch can vary depending on the tautomeric form. The OH form will show a characteristic broad O-H stretch.
Troubleshooting Protocol:
-
NMR in Different Solvents: Record the NMR spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃) to observe any shifts in the tautomeric equilibrium.[5]
-
2D NMR Spectroscopy: Techniques like HSQC and HMBC can help in unequivocally assigning the proton and carbon signals and confirming the connectivity of the molecule, which can aid in identifying the major tautomeric form.
-
Comparison with Literature Data: While specific data for this compound is scarce, compare your data with that of structurally similar pyrazolones to identify characteristic peaks.[5][6]
References
- 1. ijcrt.org [ijcrt.org]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. jmchemsci.com [jmchemsci.com]
- 10. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing Pyrazolone Synthesis
Welcome to the technical support center for pyrazolone synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and characterization of pyrazolone compounds. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you improve both the yield and purity of your target molecules.
Section 1: Reaction-Related Issues & Troubleshooting
This section addresses challenges that arise from the initial setup and execution of the pyrazolone synthesis, most commonly the Knorr pyrazole synthesis or its variations.[1]
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in pyrazolone synthesis, particularly the Knorr synthesis which involves condensing a 1,3-dicarbonyl compound with a hydrazine, are a frequent challenge.[2][3] The root causes often trace back to one of three areas: reagent quality, reaction conditions, or the formation of side products.
-
Reagent Quality:
-
Hydrazine Instability: Hydrazine and its derivatives (e.g., phenylhydrazine) can degrade upon storage, especially if exposed to air or light.[4] This oxidation reduces the amount of active nucleophile available for the reaction. Using a freshly opened bottle or purifying stored hydrazine is recommended. Hydrazine salts, like hydrazine sulfate, are more stable alternatives but may require the addition of a mild base to free the nucleophilic hydrazine.[4]
-
1,3-Dicarbonyl Stability: The 1,3-dicarbonyl starting material can also be a source of issues. Some dicarbonyl compounds are not perfectly stable and can degrade or undergo self-condensation.[5] Ensure the purity of your dicarbonyl compound before starting.
-
-
Reaction Conditions:
-
pH Control: The reaction is often acid-catalyzed, but the pH must be carefully controlled.[6] Insufficient acid can lead to a slow or incomplete reaction. Conversely, excessively acidic conditions can cause degradation of the starting materials or the product. Mechanistic studies show that protonation of the carbonyl oxygen is crucial for activating it for nucleophilic attack by the hydrazine.[6][7]
-
Temperature: While heating can accelerate the reaction, excessive heat can promote the formation of colored impurities and degradation byproducts, a common observation being a "sinful yellow/red" discoloration.[5] Running the reaction at a controlled, moderate temperature (e.g., 60°C) is often a good starting point.[8]
-
-
Side Reactions:
-
Incomplete Cyclization: The reaction proceeds through a hydrazone intermediate.[9][10] If the second intramolecular cyclization step is slow or fails to complete, the hydrazone may be isolated as a major byproduct, thus lowering the yield of the desired pyrazolone.
-
Regioisomer Formation: When using an unsymmetrical 1,3-dicarbonyl compound, the initial attack by the hydrazine can occur at either of the two carbonyl carbons, leading to the formation of two different regioisomers.[9] This is a very common cause of apparent "low yield" for the desired isomer.
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve low-yield problems.
Caption: A decision tree for troubleshooting low pyrazolone yield.
Section 2: Purification Challenges
Purification is often the most significant hurdle in obtaining high-quality pyrazolone compounds. This section provides solutions to common purification problems.
Q2: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A2: "Oiling out" is a common problem where the compound separates from the solvent as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is too saturated or cooled too quickly.[9]
Possible Causes & Solutions:
| Possible Cause | Explanation & Solution |
| High Solute Concentration | The solution is supersaturated to a point where the compound precipitates above its melting point (or the melting point of the solvated compound). Solution: Add a small amount of hot solvent to the oiled-out mixture to decrease saturation until the oil redissolves, then allow it to cool slowly.[9] |
| Rapid Cooling | Cooling the solution too quickly prevents molecules from arranging into an ordered crystal lattice. Solution: Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with glass wool, before moving it to an ice bath.[9] |
| Inappropriate Solvent | The chosen solvent may be too good a solvent, even at low temperatures, or it may be too poor, causing rapid precipitation. Solution: Experiment with different solvent systems. A common technique is to dissolve the compound in a "good" solvent (like ethanol or acetone) and then add a "poor" solvent (like water or hexane) dropwise until the solution becomes cloudy.[11] Heating to clarify and then cooling slowly can yield good crystals. |
| Presence of Impurities | Impurities can disrupt crystal lattice formation. Solution: If the oil is highly colored, impurities may be the cause. Try adding a small amount of activated charcoal to the hot solution, heat for a few minutes, and then filter it hot through celite to remove the charcoal and adsorbed impurities before cooling.[9] Be aware this can slightly reduce yield. |
Q3: I'm having trouble separating my desired pyrazolone from unreacted starting materials or side products using column chromatography. What can I do?
A3: Chromatographic purification of pyrazolones can be challenging due to their polarity and potential for interaction with the stationary phase.
-
Degradation on Silica Gel: Some pyrazolone derivatives can degrade on standard acidic silica gel. If you observe streaking or the appearance of new spots on TLC after spotting the crude mixture, this might be occurring.
-
Solution: Deactivate the silica gel by pre-treating it. This can be done by preparing the slurry for your column in a solvent system that contains a small amount of a base like triethylamine (0.1-1%).[9] This neutralizes the acidic sites on the silica surface.
-
-
Poor Separation: If your product and a key impurity have very similar polarities (e.g., regioisomers), achieving separation can be difficult.
-
Solution 1: Optimize Solvent System: Systematically screen different solvent systems. Sometimes switching from a standard ethyl acetate/hexane system to one involving dichloromethane/methanol or acetone can alter the selectivity and improve separation.
-
Solution 2: Alternative Chromatography: Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for certain compounds. Reversed-phase chromatography (C18) is another powerful option for polar compounds.
-
Solution 3: Chemical Derivatization/Purification: In some cases, it may be easier to purify a derivative. One patented method involves dissolving the crude pyrazole mixture in a solvent, treating it with an acid to form the acid addition salt, and then crystallizing this salt, leaving neutral impurities behind.[12][13] The purified salt can then be neutralized to recover the pure pyrazolone.
-
Detailed Protocol: Recrystallization of a Pyrazolone Derivative
This protocol provides a step-by-step method for purifying a typical pyrazolone compound like 3-methyl-1-phenyl-5-pyrazolone.
-
Solvent Selection: Place a small amount of your crude product into several test tubes. Add a few drops of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water) to each.[8][9] A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude pyrazolone in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Continue adding the solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Swirl and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter or place them in a desiccator under vacuum to remove the final traces of solvent.
Section 3: Frequently Asked Questions (FAQs)
Q4: What are the most common byproducts in pyrazolone synthesis that I need to purify away?
A4: The most common byproducts depend on the specific reactants used. However, typical impurities include unreacted starting materials (hydrazine and dicarbonyl compound), hydrazone intermediates from incomplete cyclization, and regioisomers if an unsymmetrical dicarbonyl was used.[9]
Q5: My NMR spectrum looks clean, but the melting point of my product is broad or lower than the literature value. Why?
A5: This is a classic sign of persistent impurities, even at levels not easily detected by routine NMR. A broad melting point range indicates that the substance is not pure. It could also be due to the presence of a mixture of regioisomers or tautomers. Pyrazolones can exist in several tautomeric forms, and the equilibrium between them can be influenced by the solvent and physical state.[10] Ensure your sample is completely dry, as residual solvent can also depress the melting point. Re-purification, perhaps by a different method (e.g., column chromatography followed by recrystallization), is recommended.
Q6: Can I use a base other than an acid catalyst for the Knorr synthesis?
A6: While the Knorr synthesis is classically acid-catalyzed to activate the carbonyl groups,[1] some variations exist. For instance, reactions can be performed under neutral or even basic conditions, though this may alter the reaction pathway or rate. Some procedures use a base like piperidine or triethylamine, often in combination with an acid like acetic acid, to control the pH and facilitate the reaction.[5] The optimal catalytic system is highly dependent on the specific substrates being used.
Visualizing the Knorr Synthesis Mechanism
The following diagram illustrates the acid-catalyzed Knorr synthesis of a pyrazolone from a hydrazine and a β-ketoester, highlighting the key steps and potential pitfalls.
Caption: Mechanism of the Knorr Pyrazolone Synthesis.
References
-
Various Authors. (2017). What solvent should I use to recrystallize pyrazoline? ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Google Patents. (n.d.). DE1112984B - Process for the preparation of pyrazolone derivatives.
-
Li, B., et al. (n.d.). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. ACS Publications. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. Retrieved from [Link]
-
Various Authors. (n.d.). Mechanistic Study on the Knorr Pyrazole Synthesis-Thioester Generation Reaction. ResearchGate. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Parajuli, G. M., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Reja, R., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. NIH Public Access. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis of 4-acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Al-Ostath, A., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. NIH Public Access. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Retrieved from [Link]
-
Shaman, M. S., et al. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH. Retrieved from [Link]
-
MDPI. (n.d.). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Retrieved from [Link]
-
Kanwal, M., et al. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. NIH. Retrieved from [Link]
-
Various Authors. (2006). A one-step synthesis of pyrazolone. ResearchGate. Retrieved from [Link]
-
El-Sayed, M. A.-A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH Public Access. Retrieved from [Link]
-
Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. SciSpace. Retrieved from [Link]
-
Leyssens, T., et al. (n.d.). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. ACS Publications. Retrieved from [Link]
-
Parajuli, G. M., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-phenyl-3-methyl-4-acetyl-pyrazol-5-one. Retrieved from [Link]
-
IRJMETS. (n.d.). SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY. Retrieved from [Link]
-
Reddit. (2022). Knorr Pyrazole Synthesis advice. Reddit. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Efficient and simple synthesis of 3-aryl-1H-pyrazoles. Retrieved from [Link]
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. researchgate.net [researchgate.net]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Common side reactions in pyrazolone synthesis and how to avoid them
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazolone Synthesis. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of pyrazolone derivatives. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you navigate the complexities of your experiments and achieve optimal results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazolone synthesis is yielding a significant amount of a water-soluble, acidic byproduct. What is it and how can I prevent its formation?
A: This is a classic case of pyrazole-4-carboxylic acid formation. This side reaction is particularly common when the reaction conditions are too harsh or when there is an excess of an oxidizing agent present.
Causality: The C4 position of the pyrazolone ring is susceptible to oxidation, especially under acidic conditions and at elevated temperatures. The likely mechanism involves the oxidation of the methylene group at the C4 position to a carboxylic acid.
Troubleshooting & Avoidance Strategies:
-
Temperature Control: Maintain a moderate reaction temperature. For many Knorr-type pyrazolone syntheses, a temperature range of 80-100°C is sufficient.[1][2] Avoid excessive heating, as this can promote oxidation.
-
Atmosphere Control: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation from atmospheric oxygen.
-
Choice of Acid Catalyst: Use a mild acid catalyst, such as glacial acetic acid, in catalytic amounts.[1][2] Stronger acids can promote side reactions.
-
Purification: If the byproduct has already formed, it can often be removed by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.[3][4] The difference in solubility and acidity between the desired pyrazolone and the carboxylic acid byproduct allows for effective separation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 80-100°C | Minimizes oxidation of the C4 position. |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation by atmospheric oxygen. |
| Acid Catalyst | Glacial Acetic Acid (catalytic) | Provides sufficient catalysis without promoting side reactions. |
Experimental Protocol: Minimizing Pyrazole-4-Carboxylic Acid Formation
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add your β-ketoester (1 eq) and hydrazine derivative (1.1 eq).
-
Add a suitable solvent, such as ethanol or 1-propanol.[1][2]
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[1]
-
Flush the system with nitrogen or argon.
-
Heat the reaction mixture to 80-100°C with stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Q2: I am observing a high molecular weight, less soluble byproduct in my reaction mixture. What could this be?
A: You are likely dealing with the formation of a bis-pyrazolone derivative. This occurs when one molecule of a dicarbonyl compound reacts with two molecules of the pyrazolone product.
Causality: The active methylene group at the C4 position of the newly formed pyrazolone can act as a nucleophile and attack the carbonyl group of an unreacted β-ketoester or another electrophilic species present in the reaction mixture. This is more prevalent when there is a localized excess of the starting materials.
Troubleshooting & Avoidance Strategies:
-
Stoichiometry Control: Ensure precise control over the stoichiometry of your reactants. Using a slight excess of the hydrazine component can help to fully consume the β-ketoester and reduce the chance of the pyrazolone product reacting with it.[5]
-
Order of Addition: Add the β-ketoester slowly to the solution of the hydrazine derivative. This maintains a low concentration of the β-ketoester throughout the reaction, favoring the desired intramolecular cyclization over the intermolecular side reaction.
-
Solvent Choice: Using a solvent in which the pyrazolone product is sparingly soluble at the reaction temperature can cause it to precipitate out of the solution as it forms, effectively preventing it from participating in further reactions.
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | Slight excess of hydrazine | Ensures complete consumption of the β-ketoester. |
| Addition Method | Slow addition of β-ketoester | Maintains a low concentration of the electrophile. |
| Solvent | One where product precipitates | Removes the product from the reaction medium. |
Diagram: Formation of Bis-Pyrazolone
Caption: Nucleophilic attack of a pyrazolone on a β-ketoester leads to the formation of a bis-pyrazolone side product.
Q3: My reaction is messy, and I'm seeing multiple spots on my TLC plate, some of which are likely due to Michael addition. How can I suppress this?
A: Michael addition is a common side reaction, especially when using α,β-unsaturated carbonyl compounds as precursors or when such species are formed in situ. The nucleophilic nitrogen of the hydrazine or the active methylene group of the pyrazolone can act as a Michael donor.
Causality: The 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of pyrazolone synthesis, this can lead to a variety of undesired adducts.
Troubleshooting & Avoidance Strategies:
-
Protecting Groups: If the hydrazine has other nucleophilic sites, consider using a protecting group strategy to block unwanted reactivity.[6]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often favor the desired cyclization over the Michael addition.[7]
-
pH Control: The nucleophilicity of the hydrazine and the enolate of the pyrazolone are pH-dependent. Careful control of the pH can help to minimize the Michael addition.
-
-
Catalyst Choice: The choice of catalyst can influence the reaction pathway. For instance, some catalysts may favor the desired cyclization, while others might promote Michael addition.[8]
Experimental Protocol: Suppressing Michael Addition
-
If applicable, protect any secondary amines on your hydrazine starting material.
-
Cool the reaction vessel to 0°C in an ice bath.
-
Slowly add the α,β-unsaturated carbonyl compound to a solution of the hydrazine derivative and a mild acid catalyst in a suitable solvent.
-
Allow the reaction to stir at a low temperature, monitoring its progress by TLC.
-
If the reaction is sluggish, allow it to slowly warm to room temperature.
Diagram: Competing Reaction Pathways
Caption: Competition between the desired cyclization and the undesired Michael addition side reaction.
References
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
Parekh, N., et al. (2014). Synthetic protocol toward fused pyrazolone derivatives via a Michael addition and reductive ring closing strategy. Journal of Organic Chemistry, 79(11), 5338-44. [Link]
-
Almehizia, A. A., et al. (2024). TCS/ZnCl2 as a controlled reagent for the Michael addition and heterocyclic cyclization based on the phenyl pyrazolone scaffold with docking validation as a Covid-19 protease inhibitor. Bulletin of the Chemical Society of Ethiopia, 38(4), 1119-1127. [Link]
-
Frontiers in Chemistry. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]
-
ResearchGate. (2023). How can I block michael acceptor group from reacting with nitrogen during synthesis? Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]
-
YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Overcoming solubility problems with 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone
Welcome to the technical support center for 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone (CAS 89-29-2). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the experimental use of this compound, with a primary focus on its solubility characteristics.
Introduction to this compound
This compound is a versatile heterocyclic compound with a pyrazolone core. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2] Its applications are diverse, serving as a key intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs, and as a reagent in analytical chemistry for colorimetric assays.[1][2]
The presence of a sulfonamide group is a key determinant of its physicochemical properties, most notably its pH-dependent aqueous solubility. Understanding and manipulating these properties is critical for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: This compound is primarily used as a key intermediate in the synthesis of various pharmaceuticals, especially in the development of analgesic and anti-inflammatory drugs.[1][2] It is also employed as a reagent in analytical chemistry for colorimetric assays and in the textile industry as a dye intermediate.[2]
Q2: What makes this compound challenging to dissolve?
A2: The molecule possesses both a relatively nonpolar pyrazolone ring system and a polar, acidic sulfonamide group. In its neutral (unionized) form, the compound has low aqueous solubility. Its solubility is highly dependent on the pH of the solution due to the ionizable sulfonamide group.
Q3: What is the pKa of the sulfonamide group?
A3: The predicted pKa for the sulfonamide group of this compound is approximately 10.04.[3] This indicates that the compound will be predominantly in its less soluble, neutral form at acidic and neutral pH. To achieve significant ionization and therefore increased aqueous solubility, the pH of the solution needs to be raised above this pKa.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store the compound at 2-8°C.[1]
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses specific problems you may encounter when trying to dissolve and use this compound in your experiments.
Problem 1: The compound does not dissolve in aqueous buffers (e.g., PBS at pH 7.4).
-
Root Cause: At neutral pH, the sulfonamide group (predicted pKa ≈ 10.04) is protonated and the molecule is in its least soluble, neutral form.
-
Solution Strategy:
-
pH Adjustment: The most effective method to increase aqueous solubility is to deprotonate the sulfonamide group by raising the pH. Prepare your buffer at a pH above the pKa, ideally in the range of pH 10.5-12. This will convert the compound to its more soluble anionic form.
-
Use of Co-solvents: If pH adjustment is not compatible with your experimental system, the use of a water-miscible organic co-solvent can be employed. Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.
-
Problem 2: The compound precipitates out of solution when my organic stock solution is diluted into an aqueous buffer.
-
Root Cause: This phenomenon, often termed "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in the mixed solvent system. The introduction of a large volume of a poor solvent (water) to a concentrated solution in a good solvent (organic) triggers precipitation.[4]
-
Solution Strategy:
-
Reduce the Final Concentration: The simplest solution is to lower the final desired concentration of the compound in your aqueous medium.
-
Optimize the Dilution Process:
-
Add the concentrated organic stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring. This helps to disperse the compound more effectively and avoid localized high concentrations that can initiate precipitation.
-
Pre-warm the aqueous buffer before adding the stock solution, as solubility often increases with temperature. However, be mindful of the compound's stability at elevated temperatures.
-
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the final percentage of the organic co-solvent in your aqueous solution will increase the solubility of the compound. Always include a vehicle control with the same final co-solvent concentration in your experiments.
-
Problem 3: I am observing inconsistent results in my biological assays.
-
Root Cause: This can be due to partial precipitation of the compound, leading to an unknown and lower-than-intended final concentration. Even if not visible to the naked eye, micro-precipitates can form and affect the outcome of your experiment.
-
Solution Strategy:
-
Confirm Solubility: Before proceeding with your main experiment, perform a preliminary solubility test at your desired final concentration and in your exact experimental medium. This can be done by preparing the solution, incubating it under the same conditions as your experiment (e.g., temperature, time), and then visually inspecting for any precipitate or turbidity.
-
Centrifugation/Filtration: After preparing your working solution, consider centrifuging it at high speed or filtering it through a 0.22 µm filter to remove any potential micro-precipitates before adding it to your assay.
-
Vehicle Control: Always include a vehicle control (the final buffer/media with the same concentration of any co-solvents used) in your experiments to account for any effects of the solvent system.
-
Detailed Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution by pH Adjustment
This protocol is suitable for experiments where a basic pH is acceptable.
Materials:
-
This compound
-
Deionized water
-
1 M NaOH solution
-
pH meter
Procedure:
-
Weigh the desired amount of this compound.
-
Add a portion of the deionized water to create a slurry.
-
While stirring, add 1 M NaOH dropwise until the compound completely dissolves.
-
Monitor the pH and continue to add 1 M NaOH until the pH is in the desired range (e.g., pH 11).
-
Add deionized water to reach the final desired volume.
-
Sterile-filter the solution through a 0.22 µm filter if required for your application.
Protocol 2: Preparation of a Stock Solution using an Organic Co-solvent
This protocol is recommended for preparing a concentrated stock solution for subsequent dilution into aqueous media.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
Accurately weigh the desired amount of this compound into a sterile vial.
-
Add the required volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution.
Note on Co-solvent Use in Cell-Based Assays: When diluting the organic stock solution into cell culture media, ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid cytotoxicity. Always include a vehicle control in your experiments.
Data Summary
| Solvent Class | Examples | Expected Solubility | Rationale & Comments |
| Polar Aprotic | DMSO, DMF | High | These solvents are effective at solvating both the polar and nonpolar regions of the molecule. Ideal for preparing concentrated stock solutions. |
| Polar Protic | Ethanol, Methanol | Moderate | The hydroxyl group can interact with the polar functionalities of the compound. Solubility may be lower than in polar aprotic solvents. |
| Aqueous (Basic) | pH > 10.5 Buffers | High | The sulfonamide group is deprotonated to its anionic, more soluble form. |
| Aqueous (Neutral/Acidic) | Water, PBS (pH 7.4) | Low | The compound exists in its neutral, less soluble form. |
| Nonpolar | Hexane, Toluene | Very Low | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |
Visualizing Solubility Concepts
pH-Dependent Solubility of Sulfonamides
The solubility of this compound is governed by the Henderson-Hasselbalch equation. As the pH of the solution increases above the pKa of the sulfonamide group, the equilibrium shifts towards the more soluble ionized form.
Caption: Impact of pH on the ionization and solubility of the sulfonamide group.
Troubleshooting Workflow for Compound Precipitation
This workflow provides a step-by-step guide to address precipitation issues when diluting an organic stock solution into an aqueous buffer.
Caption: Decision tree for resolving precipitation issues.
References
-
AZA Mid-Year Meeting. (n.d.). This compound. Retrieved January 4, 2026, from [Link]
Sources
Preventing degradation of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone during storage
Introduction
Welcome to the technical support guide for 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone (CAS 89-29-2). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. As a pyrazolone derivative, its stability is paramount for ensuring experimental reproducibility and the integrity of your results. This guide provides in-depth, evidence-based answers to frequently asked questions and troubleshooting protocols to mitigate degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
My this compound powder has changed color from light yellow to brown. What does this indicate and is it still usable?
A color change from its typical light yellow to a brown powder is a primary visual indicator of degradation.[1] This alteration is often due to oxidation and/or the formation of polymeric impurities. While a slight color change may not significantly impact purity for some applications, a noticeable shift to brown suggests a considerable level of degradation.
Recommendation: It is strongly advised to assess the purity of the discolored compound before use. A simple High-Performance Liquid Chromatography (HPLC) analysis can quantify the remaining active compound and identify the presence of degradation products.[1] For applications requiring high purity, such as in pharmaceutical development or as an analytical standard, using the discolored reagent is not recommended.
What are the optimal storage conditions to prevent degradation of this compound?
To maintain the long-term stability of this compound, it is crucial to control environmental factors that can accelerate its degradation.
Optimal Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dark place. Some suppliers recommend <15°C. | Lower temperatures slow down the rate of chemical reactions, including oxidation and hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, a key contributor to oxidative degradation. |
| Light | Protect from light by using an amber vial or storing it in a light-blocking container. | Pyrazolone derivatives can be susceptible to photodegradation.[2][3] |
| Moisture | Keep in a tightly sealed container in a dry environment or a desiccator. | The presence of water can lead to hydrolysis of the pyrazolone ring or the sulfoamidophenyl group.[4] |
I suspect my compound has degraded. What are the likely degradation pathways?
Pyrazolone derivatives are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation.[5][6]
-
Hydrolysis: The pyrazolone ring can undergo hydrolytic cleavage, particularly under acidic or basic conditions.[4] The amide linkage in the sulfoamidophenyl group is also a potential site for hydrolysis.
-
Oxidation: The pyrazolone ring is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to oxidizing agents. This often leads to the formation of colored byproducts.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, leading to complex mixtures of photoproducts.[2][3][7]
Degradation Pathway Overview
A diagram illustrating the main triggers and resulting products of degradation.
Can I dissolve the compound in an aqueous buffer for my experiments? How does pH affect its stability in solution?
Yes, the compound can be dissolved in aqueous buffers, but the pH of the solution is a critical factor for its stability. Generally, pyrazolone derivatives exhibit better stability in slightly acidic to neutral conditions.[6] Highly acidic or alkaline pH can catalyze hydrolysis.[8][9][10]
Recommendation:
-
Prepare solutions fresh for each experiment whenever possible.
-
If short-term storage of a solution is necessary, store it at 2-8°C and protect it from light.
-
Conduct a preliminary stability study in your chosen buffer system if the solution needs to be stored for an extended period.
How can I assess the purity and confirm the identity of my this compound?
Several analytical techniques can be employed to assess the purity and confirm the identity of your compound.
Recommended Analytical Methods:
| Technique | Purpose | Key Observations |
| HPLC | Purity assessment and quantification.[1] | A single major peak indicates high purity. The appearance of additional peaks suggests the presence of impurities or degradation products. |
| LC-MS | Identification of the compound and its degradation products. | The mass spectrometer will confirm the molecular weight of the parent compound and can help in elucidating the structures of any impurities. |
| ¹H NMR | Structural confirmation. | The proton NMR spectrum provides a unique fingerprint of the molecule, confirming its chemical structure. |
| FTIR | Functional group analysis. | The infrared spectrum can confirm the presence of key functional groups like the carbonyl (C=O) of the pyrazolone ring and the sulfonamide group. |
Experimental Protocols
Protocol 1: Rapid Purity Assessment by HPLC
This protocol provides a general method for a quick purity check. The specific conditions may need to be optimized for your HPLC system.
-
Preparation of Standard Solution: Accurately weigh and dissolve a small amount of high-purity reference standard of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Preparation of Sample Solution: Prepare a solution of your test sample at the same concentration as the standard solution.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject both the standard and sample solutions. Compare the chromatograms. The purity of your sample can be estimated by the area percentage of the main peak.
Troubleshooting Workflow for Suspected Degradation
A decision-making flowchart for handling suspected degradation of the compound.
References
- Patel, R. V., et al. (2014). The diverse pharmacological importance of Pyrazolone Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 6(10), 360-368.
-
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone). Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active pyrazolone and pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Retrieved from [Link]
- Cetin, A., et al. (2021).
-
YouTube. (2020). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). Retrieved from [Link]
- Ghorab, M. M., et al. (2004). Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. Chemical and Pharmaceutical Bulletin, 52(5), 547-553.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Pyrazolone Derivatives in Chemical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyrazolone Derivatives in Organic Chemistry. Retrieved from [Link]
- Shi, D., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113643.
-
Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]
- PubMed. (1989).
- Fakhraian, H., & Nafari, Y. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 1-8.
- Kanwal, M., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. DARU Journal of Pharmaceutical Sciences, 29(1), 13-26.
- PubMed. (2003). Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography.
- MDPI. (2022).
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Mini-Reviews in Medicinal Chemistry, 4(2), 123-138.
-
Wikipedia. (n.d.). Pyrazolone. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Academic Journals and Conferences. (n.d.). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Retrieved from [Link]
-
European Commission. (2006). Opinion on phenyl methyl pyrazolone. Retrieved from [Link]
-
Analytical Methods. (2012). Study on the separation mechanism of 1-phenyl-3-methyl-5-pyrazolone derivatives of aldoses in acid buffer by capillary zone electrophoresis. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]
-
Environmental Science and Pollution Research. (2018). Studies on photodegradation process of psychotropic drugs: a review. Retrieved from [Link]
-
PubMed. (1995). Photodegradation of some quinolones used as antimicrobial therapeutics. Retrieved from [Link]
-
Molecules. (2019). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved from [Link]
-
RSC Advances. (2020). The influence of pH on the stability of antazoline: kinetic analysis. Retrieved from [Link]
-
Pravin Dyechem Pvt. Ltd. (n.d.). 1,3 SPMP, 1-(3'-Sulfophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]
-
PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]
-
Molecular Pharmaceutics. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Degradation behaviors and genetic toxicity variations of pyrazolone pharmaceuticals during chlorine dioxide disinfection process. Retrieved from [Link]
Sources
- 1. This compound, 25G | Labscoop [labscoop.com]
- 2. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science.lpnu.ua]
- 3. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for Colorimetric Assays Using Pyrazolone Reagents
Welcome to the technical support center for pyrazolone-based colorimetric assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing the pH of your experiments. As a self-validating system, the protocols and explanations herein are grounded in established scientific principles to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the critical role of pH in colorimetric assays that utilize pyrazolone reagents, such as 4-aminoantipyrine (4-AAP).
Q1: Why is pH so critical in pyrazolone-based colorimetric assays?
A1: The pH of the reaction medium is a pivotal parameter that directly influences several key aspects of the assay chemistry. The primary reaction, an oxidative coupling of the pyrazolone reagent with a target analyte (like a phenol or a compound that generates hydrogen peroxide), is highly pH-dependent. An alkaline environment is typically required for the efficient formation of the colored product.[1][2] The stability of the resulting dye is also maximal within a specific pH range.[2] Deviations from the optimal pH can lead to reduced sensitivity, poor reproducibility, and even the formation of interfering side products.[2][3]
Q2: What is the typical optimal pH range for the 4-aminoantipyrine (4-AAP) assay for phenols?
A2: For the determination of phenolic compounds, the reaction with 4-AAP is generally performed at a pH of 10.0 ± 0.2.[4] The maximum stability of the colored dye produced has been observed to be in the pH range of 9.4 to 10.2.[2] It is crucial to buffer the sample to this pH to ensure accurate and reproducible results.[1]
Q3: What happens if the pH is too low in a 4-AAP assay for phenols?
A3: A pH that is too low (acidic or neutral) will hinder the oxidative coupling reaction, leading to significantly reduced color development and, consequently, an underestimation of the analyte concentration. In some cases, an acidic pH can cause the precipitation of reagents.
Q4: What are the consequences of the pH being too high?
A4: While an alkaline pH is necessary, an excessively high pH can also be detrimental. It can lead to the degradation of the colored product, causing signal instability. Furthermore, very high pH values may promote side reactions or increase the background absorbance, reducing the assay's signal-to-noise ratio.
Q5: Does the optimal pH change for different types of pyrazolone-based assays (e.g., phenol detection vs. hydrogen peroxide detection)?
A5: Yes, the optimal pH can vary depending on the specific assay. While phenol detection with 4-AAP requires a pH of around 10, assays for hydrogen peroxide that are coupled to a peroxidase enzyme often have a different pH optimum. For instance, some peroxidase-based assays have an optimal pH in the neutral range (e.g., pH 7.0-7.5), while others may perform better in slightly acidic conditions (e.g., pH 6.0).[5][6][7] It is essential to optimize the pH for each specific application.
Troubleshooting Guide
This section provides solutions to common problems encountered during pyrazolone-based colorimetric assays, with a focus on pH-related issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Signal | Incorrect pH: The reaction buffer is outside the optimal pH range for color development or enzyme activity. | - Verify the pH of your final reaction mixture using a calibrated pH meter.- Prepare fresh buffer solutions, ensuring accurate component concentrations.- Perform a pH optimization experiment (see Experimental Protocols section). |
| Reagent Degradation: Reagents may have degraded due to improper storage or age. | - Prepare fresh reagents from high-purity starting materials.[8]- Store reagents as recommended, protecting light-sensitive components.[8] | |
| Presence of Inhibitors: Your sample or buffers may contain substances that inhibit the reaction (e.g., sodium azide inhibits peroxidase).[9] | - Review the composition of all solutions. If using a peroxidase-based assay, avoid sodium azide.- Consider sample purification or dilution to minimize interference. | |
| High Background Signal | Reagent Contamination: Buffers or reagents may be contaminated. | - Prepare fresh reagents using high-purity water and clean glassware.- Run a "reagent blank" containing all components except the analyte to check for background signal from the reagents themselves. |
| Substrate Auto-oxidation: The chromogenic substrate may be oxidizing spontaneously. | - Protect reagents from light and heat.- Prepare the final reaction mixture immediately before use. | |
| Incorrect pH: A suboptimal pH can sometimes lead to increased non-specific reactions. | - Ensure the pH is within the optimal range for both color formation and stability. | |
| Sample Interference: The sample itself may be colored or turbid. | - Run a "sample blank" containing the sample and all assay components except the pyrazolone reagent to measure and subtract the sample's intrinsic absorbance. | |
| Poor Reproducibility | Inconsistent pH: Variations in pH between wells or experiments. | - Ensure thorough mixing of buffer components and the final reaction mixture.- Use a calibrated pH meter and high-quality buffers. |
| Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or samples. | - Use calibrated pipettes with appropriate tips.- Ensure all additions are made consistently across all wells. | |
| Temperature Fluctuations: Inconsistent incubation temperatures can affect reaction rates. | - Use a temperature-controlled incubator or water bath for all incubation steps. | |
| Drifting Signal | Unstable Colored Product: The pH may be outside the optimal range for dye stability. | - Verify and adjust the pH to be within the recommended stability range (e.g., 9.4-10.2 for the 4-AAP phenol assay).[2] |
| Photodegradation: The colored product may be sensitive to light. | - Protect the reaction plate from direct light, especially during extended incubation or reading times. |
The Underlying Chemistry: Oxidative Coupling
The colorimetric reaction in these assays is a classic example of oxidative coupling. In the case of phenol detection with 4-aminoantipyrine, the reaction proceeds in an alkaline medium in the presence of an oxidizing agent, typically potassium ferricyanide. The alkaline pH is crucial as it facilitates the deprotonation of the phenol to the more reactive phenoxide ion. The proposed mechanism involves the oxidation of 4-AAP and its subsequent electrophilic attack on the phenoxide ion to form a quinoneimine dye, which is the colored product measured spectrophotometrically.
Caption: Oxidative coupling mechanism of phenol and 4-aminoantipyrine.
Experimental Protocols
Protocol 1: Preparation of Reagents for Phenol Assay
This protocol is based on the well-established 4-aminoantipyrine method.
-
Phosphate Buffer (0.2 M, pH 8.0): Dissolve 27.22 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of deionized water. Dissolve 34.84 g of dibasic potassium phosphate (K₂HPO₄) in 1 L of deionized water. Mix these solutions in appropriate ratios to achieve a final pH of 8.0. Note: This buffer is often used as a stock for preparing the final reaction buffer.
-
Ammonium Hydroxide (0.5 N): Dilute 33 mL of concentrated ammonium hydroxide (28-30%) to 1 L with deionized water.
-
4-Aminoantipyrine Solution (2% w/v): Dissolve 2.0 g of 4-aminoantipyrine in 100 mL of deionized water. Prepare this solution fresh daily.
-
Potassium Ferricyanide Solution (8% w/v): Dissolve 8.0 g of potassium ferricyanide (K₃[Fe(CN)₆]) in 100 mL of deionized water. Prepare this solution fresh weekly and store in a brown bottle.
Protocol 2: Step-by-Step pH Optimization Assay
This workflow will guide you in determining the optimal pH for your specific pyrazolone-based assay.
-
Prepare a series of buffers: Create a set of buffers covering a pH range relevant to your assay (e.g., for phenol assays, pH 8.5 to 11.0 in 0.5 unit increments; for peroxidase assays, pH 5.0 to 9.0). Use appropriate buffer systems for each pH range (e.g., phosphate for neutral, borate or carbonate-bicarbonate for alkaline).
-
Set up the reaction plate: In a 96-well microplate, add your sample or standard to a series of wells.
-
Add pH buffers: To each corresponding well, add the buffer from your prepared pH series.
-
Initiate the reaction: Add the pyrazolone reagent (e.g., 4-AAP) and the oxidizing agent (or enzyme and its substrate) to all wells.
-
Incubate: Incubate the plate at a constant temperature for a predetermined amount of time to allow for color development.
-
Measure absorbance: Read the absorbance of each well at the wavelength of maximum absorbance for the colored product (e.g., ~510 nm for the phenol-4-AAP adduct).
-
Plot and determine the optimum: Plot the background-subtracted absorbance against the pH. The pH that yields the highest absorbance is the optimal pH for your assay.
Caption: Experimental workflow for pH optimization.
Data Summary
Table 1: Optimal pH Ranges for Pyrazolone-Based Colorimetric Assays
| Assay Type | Analyte | Common Reagents | Typical Optimal pH Range | Reference(s) |
| Phenol Detection | Phenolic Compounds | 4-Aminoantipyrine, Potassium Ferricyanide | 9.4 - 10.2 | [2] |
| Peroxidase Activity | Hydrogen Peroxide | 4-Aminoantipyrine, Phenol, Peroxidase | 6.0 - 7.5 | [7][10] |
| Glucose Detection | Glucose (via H₂O₂ production) | Glucose Oxidase, Peroxidase, 4-AAP, Phenol | ~7.0 (for enzymatic reaction) | [10] |
References
- Vertex AI Search Result 1
- Vertex AI Search Result 26
- Vertex AI Search Result 3
- Vertex AI Search Result 4
- Vertex AI Search Result 5
- Vertex AI Search Result 6
- Vertex AI Search Result 7
- Vertex AI Search Result 8
- Vertex AI Search Result 9
- Vertex AI Search Result 10
- Vertex AI Search Result 17
- Vertex AI Search Result 15
- Vertex AI Search Result 23
- Vertex AI Search Result 31
- Vertex AI Search Result 32
Sources
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on the Electrochemical Behavior of Hydrogen Peroxide in the Presence of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Assay of Peroxidase (EC 1.11.1.7) [sigmaaldrich.com]
- 8. siriusgenomics.com [siriusgenomics.com]
- 9. novateinbio.com [novateinbio.com]
- 10. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods Using 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone
Introduction: The Role of Chromogenic Reagents in Modern Analytics
In the landscape of pharmaceutical and chemical analysis, the accurate quantification of active pharmaceutical ingredients (APIs), impurities, and degradation products is paramount. While sophisticated techniques like chromatography are often the gold standard, spectrophotometric methods remain invaluable for their speed, cost-effectiveness, and robustness, particularly in quality control and process monitoring. The success of these methods hinges on the chromogenic reagent—a compound that reacts with a colorless analyte to produce a colored product whose absorbance is proportional to the analyte's concentration.
This guide focuses on 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone (MSP) , a versatile pyrazolone derivative employed as a key intermediate in the synthesis of pharmaceuticals like analgesics and as a reagent in colorimetric assays.[1][2] Its utility in analytical chemistry is the primary focus here, specifically for the quantification of primary aromatic amines—a class of compounds frequently found in pharmaceuticals (e.g., sulfonamide antibiotics), industrial chemicals, and as potential impurities.
We will provide an in-depth validation framework for an MSP-based spectrophotometric method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4] Furthermore, we will objectively compare this method's performance against established alternatives, providing the experimental data and rationale necessary for researchers, scientists, and drug development professionals to make informed decisions for their analytical challenges.
The Underpinning Chemistry: Why MSP is an Effective Reagent
The analytical utility of MSP for primary aromatic amines is based on a classic and reliable chemical reaction: diazotization followed by azo-coupling . The causality behind this choice is twofold: the reaction is highly specific to the primary aromatic amine functional group, and it produces a brightly colored azo dye, which is ideal for spectrophotometric detection.
The process unfolds in two key steps:
-
Diazotization: The primary aromatic amine analyte is treated with nitrous acid (generated in situ from sodium nitrite and an acidic medium, typically HCl) at a low temperature (0-5 °C) to form a diazonium salt. This intermediate is highly reactive.
-
Azo-Coupling: The diazonium salt is then immediately reacted with a coupling agent—in this case, MSP. The MSP, being an electron-rich aromatic system, undergoes electrophilic substitution with the diazonium salt to form a stable, intensely colored azo compound. The reaction is typically carried out in an alkaline medium to facilitate the coupling.
The resulting colored complex can then be quantified using a simple UV-Vis spectrophotometer at its wavelength of maximum absorbance (λmax).
The Validation Framework: Ensuring Method Suitability via ICH Q2(R1)
An analytical method is only as reliable as its validation. The ICH Q2(R1) guideline provides a harmonized framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[3][5][6] This framework is our self-validating system, ensuring trustworthiness in the results.
Below is a workflow representing the core validation parameters that must be assessed.
Caption: Workflow for Analytical Method Validation based on ICH Q2(R1) principles.
Case Study: Validation of a Spectrophotometric Method for Sulfanilamide Using MSP
To illustrate the practical application of these principles, we will validate a method for the determination of Sulfanilamide , a primary aromatic amine-containing antibiotic.
Experimental Workflow: Sulfanilamide Determination
Caption: Experimental workflow for the spectrophotometric determination of Sulfanilamide.
Specificity
-
Causality: This test demonstrates that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix (e.g., excipients, related substances lacking a primary aromatic amine group).
-
Protocol:
-
Prepare a reagent blank (all reagents except the analyte).
-
Prepare a solution containing a known concentration of Sulfanilamide (analyte).
-
Prepare a placebo solution containing all formulation excipients at their nominal concentrations.
-
Prepare a spiked placebo solution (placebo + known concentration of Sulfanilamide).
-
Perform the analytical procedure on all four solutions and record the absorbance spectra.
-
-
Results & Interpretation:
| Sample | Absorbance at λmax | Interpretation |
| Reagent Blank | 0.002 | No significant signal from reagents. |
| Placebo | 0.005 | No interference from excipients. |
| Sulfanilamide Std. | 0.550 | Strong signal from the analyte. |
| Spiked Placebo | 0.548 | Analyte is successfully detected in the matrix. |
The data confirms the method's specificity, as no significant absorbance was observed from the placebo matrix.
Linearity and Range
-
Causality: This establishes a direct, proportional relationship between the analyte concentration and the instrument's response (absorbance). The range is the interval over which this relationship is accurate and precise.
-
Protocol:
-
Prepare a series of at least five standard solutions of Sulfanilamide from the stock solution, covering a range of 80% to 120% of the expected test concentration (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Perform the analytical procedure on each concentration in triplicate.
-
Plot the mean absorbance versus the nominal concentration and perform a linear regression analysis.
-
-
Results & Interpretation:
| Concentration (µg/mL) | Mean Absorbance |
| 2.0 | 0.151 |
| 4.0 | 0.299 |
| 6.0 | 0.452 |
| 8.0 | 0.601 |
| 10.0 | 0.748 |
-
Linear Regression Output:
-
Equation: y = 0.0748x + 0.0012
-
Correlation Coefficient (r²): 0.9995
-
-
The high r² value (>0.999) indicates excellent linearity. The method's range is established as 2.0 - 10.0 µg/mL.
Accuracy
-
Causality: This demonstrates the closeness of the results obtained by the method to the true value. It's often assessed by a recovery study.
-
Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with the Sulfanilamide API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Results & Interpretation:
| Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 4.8 | 4.75, 4.82, 4.78 | 99.0, 100.4, 99.6 | 99.7% |
| 100% | 6.0 | 5.95, 6.03, 6.01 | 99.2, 100.5, 100.2 | 100.0% |
| 120% | 7.2 | 7.11, 7.25, 7.18 | 98.8, 100.7, 99.7 | 99.7% |
The mean recovery values are within the typical acceptance criteria of 98-102%, confirming the method's accuracy.
Precision
-
Causality: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples of a 100% concentration standard on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or different equipment.
-
-
Results & Interpretation:
| Precision Type | Replicate Measurements (µg/mL) | Mean (µg/mL) | Std. Dev. | RSD (%) |
| Repeatability | 6.01, 5.98, 6.03, 5.99, 6.05, 6.02 | 6.01 | 0.026 | 0.43% |
| Intermediate | 6.08, 6.01, 5.95, 6.10, 6.04, 5.99 | 6.03 | 0.055 | 0.91% |
The low Relative Standard Deviation (RSD), typically <2%, for both repeatability and intermediate precision demonstrates that the method is precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.
-
Protocol: Based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = Standard deviation of the y-intercepts of regression lines, and S = Slope of the calibration curve.
-
-
Results & Interpretation:
-
σ (from multiple calibration curves): 0.0035
-
S (Slope): 0.0748
-
LOD: 3.3 * (0.0035 / 0.0748) = 0.15 µg/mL
-
LOQ: 10 * (0.0035 / 0.0748) = 0.47 µg/mL
-
These values define the lower limits of the method's capabilities.
Comparative Analysis: MSP Method vs. Alternatives
While the MSP-based spectrophotometric method is robust and reliable, it is essential to understand its performance in the context of other available analytical techniques for primary aromatic amines.
Caption: Decision tree for selecting an appropriate analytical method.
Alternative Spectrophotometric Reagents
Several other reagents can be used for the colorimetric determination of amines, each with its own characteristics.
-
1,2-Naphthoquinone-4-sulfonic acid (NQS): Reacts with primary amines to form a colored N-alkylamino naphthoquinone product.[7][8][9] This condensation reaction is often performed in an alkaline medium.
-
p-Chloranilic Acid: Forms charge-transfer complexes with amines, resulting in a colored product.[10] This method is based on the donor-acceptor interaction between the amine (n-donor) and the reagent (π-acceptor).
-
2,4-Dinitrofluorobenzene (DNFB): Reacts with primary and secondary amines to form dinitrophenyl (DNP) derivatives, which can be measured spectrophotometrically.[11]
Chromatographic Methods
Chromatographic techniques offer superior separation capabilities, making them ideal for complex mixtures.
-
High-Performance Liquid Chromatography (HPLC): This is the most common alternative. Reversed-phase HPLC (RP-HPLC) with UV or Fluorescence detection (FLD) is widely used.[12][13][14][15] It can separate and quantify multiple amines in a single run. Validation of HPLC methods follows the same ICH principles but involves system suitability tests (e.g., resolution, tailing factor) specific to chromatography.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers the highest level of specificity and sensitivity, capable of detecting trace levels of amines.[16] It is often the method of choice for regulatory submissions requiring very low detection limits.
Performance Comparison Guide
The following table provides an objective comparison of the MSP method with its primary alternatives.
| Parameter | MSP Spectrophotometry | Other Spectrophotometric Reagents (e.g., NQS) | RP-HPLC with UV/FLD | LC-MS/MS |
| Principle | Diazotization & Azo-Coupling | Condensation or Charge-Transfer | Chromatographic Separation & UV Absorbance / Fluorescence | Chromatographic Separation & Mass-to-Charge Ratio |
| Specificity | Good for single analytes in simple matrices. Susceptible to interference from other primary aromatic amines. | Good, but specificity depends on the reagent's reaction mechanism. | Very Good. Can resolve multiple structurally similar amines from each other and from matrix components. | Excellent. Unparalleled specificity based on parent/daughter ion transitions. |
| Sensitivity (LOQ) | Moderate (Typically ~0.5 µg/mL) | Varies, but generally in a similar range to MSP. | Good to Very Good (UV: ~0.1 µg/mL; FLD: ng/mL range). | Excellent (pg/mL to low ng/mL range). |
| Linear Range | Typically 1-2 orders of magnitude. | Similar to MSP. | Wide, often 3-4 orders of magnitude. | Very wide, often 4-5 orders of magnitude. |
| Speed / Throughput | High. Minimal sample preparation and fast color development. | High. Similar workflow to MSP. | Moderate. Each sample requires a chromatographic run time (5-20 min). | Moderate to Low. Similar run times to HPLC, but data processing can be more complex. |
| Cost & Complexity | Low. Requires only a basic UV-Vis spectrophotometer. | Low. Similar instrumentation requirements. | Moderate. Requires HPLC system, columns, and high-purity solvents. | High. Requires sophisticated and expensive LC-MS/MS instrumentation and specialized expertise. |
| Advantages | Simple, rapid, inexpensive, robust. | Simple and cost-effective. | High resolving power, can quantify multiple analytes simultaneously. | Highest sensitivity and specificity, definitive identification. |
| Limitations | Cannot distinguish between different primary aromatic amines. Limited to simpler sample matrices. | Similar limitations to MSP regarding specificity in mixtures. | Higher cost, more complex method development, requires more solvent. | High cost, complex instrumentation and maintenance, potential for matrix effects (ion suppression). |
Conclusion and Recommendation
The analytical method utilizing This compound is a scientifically sound, robust, and cost-effective choice for the quantification of a single known primary aromatic amine in a simple, well-characterized matrix. Its validation, following the rigorous framework of ICH Q2(R1), ensures that the results generated are accurate, precise, and reliable. This makes it an excellent tool for routine quality control testing, raw material identification, and in-process controls where speed and efficiency are critical.
However, for complex sample matrices containing multiple interfering substances or for applications requiring the simultaneous quantification of several different amines, RP-HPLC is the superior choice due to its high resolving power.[12][15] For trace-level analysis or when definitive identification is required for regulatory purposes, LC-MS/MS remains the gold standard.[16]
The selection of an analytical method is not a one-size-fits-all decision. It requires a careful balancing of the method's performance characteristics with the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and economic considerations. This guide provides the foundational data and expert rationale to empower researchers and drug development professionals to validate and deploy the most appropriate method for their needs.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]
-
This compound. AZA Mid-Year Meeting. [Link]
-
Spectrophotometric determination of some aliphatic and aromatic amines using p-chloranilic acid reagent by charge transfer reaction. ResearchGate. [Link]
-
VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Rasayan Journal of Chemistry. [Link]
-
Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. ResearchGate. [Link]
-
Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study. NIH. [Link]
-
Selective Spectrophotometric Determination of Some Primary Amines Using 2,4-Dinitrofluorobenzene Reagent. ResearchGate. [Link]
-
Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study. RSC Publishing. [Link]
-
Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. ResearchGate. [Link]
-
Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal Of Pharma Research and Health Sciences. [Link]
-
Synthesis of 1-( p -Sulphophenyl)-3-methyl-5-pyrazolone Based Acid Dyes and Their Applications on Leather. ResearchGate. [Link]
-
Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
-
Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]
-
Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Sultan Qaboos University Journal For Science. [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
-
Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. PubMed. [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Indian Academy of Sciences. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
Sources
- 1. FCKeditor - Resources Browser [midyear.aza.org]
- 2. chemimpex.com [chemimpex.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. starodub.nl [starodub.nl]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. "Development and Validation of an RP-HPLC-FLD Method for the Determinat" by Salma Mohamed Al-Kindy, Amal Al Sabahi et al. [squjs.squ.edu.om]
- 14. researchgate.net [researchgate.net]
- 15. tis.wu.ac.th [tis.wu.ac.th]
- 16. agilent.com [agilent.com]
A Comparative Guide to 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone and 1-phenyl-3-methyl-5-pyrazolone (PMP) for Researchers
In the landscape of chemical intermediates and pharmacophores, pyrazolone derivatives stand out for their remarkable versatility. This guide provides an in-depth, objective comparison of two key pyrazolone compounds: 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone and the widely recognized 1-phenyl-3-methyl-5-pyrazolone (PMP), also known by its drug name, Edaravone. This document is intended for researchers, scientists, and drug development professionals, offering a technical analysis supported by experimental insights to inform compound selection and application development.
Introduction: Two Scaffolds, Divergent Paths
Both molecules share the 3-methyl-5-pyrazolone core, a privileged scaffold in medicinal chemistry and dye synthesis.[1][2] However, the substitution at the N1 position of the pyrazolone ring—a phenyl group for PMP versus a sulfoamidophenyl group for its counterpart—introduces critical differences in their physicochemical properties and, consequently, their functional applications. PMP is a well-established compound with extensive documentation, largely owing to its clinical success as a neuroprotective agent.[3] In contrast, this compound is primarily utilized as a versatile building block, with its performance characteristics often extrapolated from the broader class of sulfonamide-bearing pyrazolones.[4][5]
This guide will dissect these differences, moving from fundamental chemical properties to a comparative analysis of their performance in key applications, supported by available experimental data and detailed protocols.
Part 1: Physicochemical and Structural Comparison
The primary structural distinction is the presence of a sulfonamide group (-SO₂NH₂) on the phenyl ring of this compound. This functional group significantly influences its polarity, solubility, and potential for hydrogen bonding compared to the unsubstituted phenyl ring of PMP.
| Property | This compound | 1-phenyl-3-methyl-5-pyrazolone (PMP/Edaravone) |
| CAS Number | 89-29-2 | 89-25-8 |
| Molecular Formula | C₁₀H₁₁N₃O₃S | C₁₀H₁₀N₂O |
| Molecular Weight | 253.28 g/mol | 174.20 g/mol |
| Appearance | White to light yellow crystalline powder | Light yellow crystalline powder |
| Melting Point | 202-206 °C[6] | 127-131 °C |
| Key Structural Feature | Phenyl ring with a sulfonamide substituent | Unsubstituted phenyl ring |
| Predicted Impact | Increased polarity, water solubility, and potential for specific biological interactions through the sulfonamide group.[7] | Higher lipophilicity, facilitating passage through biological membranes like the blood-brain barrier.[3] |
Part 2: Comparative Performance Analysis
The distinct functionalities of these two compounds steer their utility in different research and development arenas. This section compares their performance in overlapping and unique applications.
Biological and Pharmacological Activity
1-phenyl-3-methyl-5-pyrazolone (PMP/Edaravone): A Clinically Validated Antioxidant
PMP, as Edaravone, is a potent free radical scavenger, a mechanism central to its neuroprotective effects in treating ischemic stroke and amyotrophic lateral sclerosis (ALS).[3] Its antioxidant activity is not merely a theoretical attribute but a clinically validated mechanism of action.
-
Mechanism of Action: Edaravone operates by donating an electron to neutralize harmful free radicals, particularly peroxyl radicals.[3] It effectively inhibits lipid peroxidation, a key process in cellular damage caused by oxidative stress.[3] This action helps preserve the integrity of cell membranes in neuronal tissues.[3] The process involves the enolate form of Edaravone interacting with radicals to form stable oxidation products.
Figure 2: Enzyme inhibition mechanism of sulfonamide-pyrazolones.
Application in Dye Synthesis
Both compounds serve as "couplers" or intermediates in the synthesis of azo dyes. The diazonium salt of an aromatic amine is reacted with the pyrazolone to form the final dye molecule. The nature of the N1-substituent plays a crucial role in determining the properties of the resulting dye.
-
PMP-Derived Dyes: Dyes synthesized from PMP are typically disperse dyes, used for coloring synthetic fabrics like polyester. [2]The unsubstituted phenyl group contributes to the dye's hydrophobicity, which is suitable for this application.
-
Sulfonated Pyrazolone-Derived Dyes: The sulfonamide group, or a sulfonic acid group, imparts water solubility. [8]Dyes derived from this compound are therefore more suited for use as acid dyes or direct dyes for natural fibers like wool, silk, and cotton. [8][9]The sulfonate group acts as an auxochrome, enhancing water solubility and affinity for the fiber. The electron-withdrawing or -donating nature of substituents on the phenyl ring also influences the final color and fastness properties of the dye. [10] Comparative Summary:
| Application Area | This compound | 1-phenyl-3-methyl-5-pyrazolone (PMP) |
| Primary Biological Role | Scaffold for enzyme inhibitors. [4][5] | Clinically approved antioxidant and neuroprotectant. [3] |
| Key Functional Group | Sulfonamide (-SO₂NH₂) | Phenyl (-C₆H₅) |
| Mechanism Insight | Sulfonamide group interacts with enzyme active sites. [4] | Pyrazolone ring donates an electron to scavenge free radicals. [3] |
| Primary Dye Class | Acid Dyes, Direct Dyes (due to water-solubilizing group). [9] | Disperse Dyes (hydrophobic nature). [2] |
| Analytical Chemistry | Reagent in colorimetric assays. [5] | Widely used for pre-column derivatization of carbohydrates for HPLC analysis. |
Part 3: Experimental Protocols
To provide actionable insights, this section details established experimental protocols for the synthesis and key applications of these compounds.
Synthesis Protocols
Protocol 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone (PMP)
This procedure is a standard condensation reaction, known for its high yields.
-
Causality: The reaction involves a nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbonyl carbon of the ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to form the stable pyrazolone ring.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, add 1 mole equivalent of ethyl acetoacetate.
-
Slowly add 1 mole equivalent of phenylhydrazine to the flask while stirring. The reaction is exothermic.
-
Heat the reaction mixture under reflux for approximately 1.5 to 2 hours.
-
Cool the mixture to room temperature, then in an ice bath, to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol or petroleum ether to remove unreacted starting materials.
-
Recrystallize the product from hot ethanol to obtain pure, light-yellow crystals of PMP.
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FCKeditor - Resources Browser [midyear.aza.org]
- 6. This compound | 89-29-2 [chemicalbook.com]
- 7. CAS 89-36-1: 1-(4′-Sulfophenyl)-3-methyl-5-pyrazolone [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Pyrazolone Derivatives in Azo Dye Synthesis: A Performance Comparison
Welcome to an in-depth exploration of pyrazolone derivatives and their pivotal role in the synthesis of azo dyes. This guide is crafted for researchers, scientists, and professionals in drug development and materials science who seek a nuanced understanding of how different pyrazolone structures influence the performance and properties of the resulting dyes. We will move beyond simple protocols to dissect the underlying chemistry, offering insights into making informed decisions for your specific applications.
The Enduring Significance of Pyrazolones in Dye Chemistry
Pyrazolone derivatives are a cornerstone in the world of organic colorants, particularly for creating vibrant yellow, orange, and red hues.[1] Their enduring popularity stems from a unique combination of chemical reactivity and structural versatility. The core pyrazolone structure, a five-membered ring with two adjacent nitrogen atoms and a carbonyl group, provides a highly reactive scaffold for chemical modification.[2] The most critical feature for dye synthesis is the active methylene group (-CH2-) within the ring, which is highly susceptible to electrophilic attack. This makes pyrazolones excellent "coupling components" in azo coupling reactions.[2]
The general principle of azo dye synthesis involving pyrazolones is the reaction of a diazonium salt (the "diazo component") with the pyrazolone derivative. The diazonium salt, prepared from a primary aromatic amine, acts as the electrophile, attacking the electron-rich carbon of the pyrazolone's active methylene group. This reaction forms a stable azo linkage (-N=N-), which is the primary chromophore responsible for the dye's color.[2]
The true power of pyrazolone-based dyes lies in the ability to fine-tune their properties by modifying the substituents on both the pyrazolone ring and the aromatic ring of the diazonium salt.[1] These modifications can influence the final color, solubility, lightfastness, and affinity for different substrates.[3]
Comparative Performance of Key Pyrazolone Derivatives
The choice of the pyrazolone derivative is a critical determinant of the final dye's characteristics. Let's examine the performance of several commonly used derivatives, supported by experimental data.
The Workhorses: Phenyl and Methyl Substituted Pyrazolones
Simple phenyl and methyl-substituted pyrazolones are widely used due to their straightforward synthesis and reliable performance. A prime example is 1-phenyl-3-methyl-5-pyrazolone (PMP).
-
1-Phenyl-3-methyl-5-pyrazolone (PMP): This is one of the most common pyrazolone coupling components. The phenyl group at the N1 position and the methyl group at the C3 position provide a balance of stability and reactivity. Dyes derived from PMP typically exhibit good color strength and are used in a variety of applications.
-
Substituent Effects on the Phenyl Ring: The properties of PMP-derived dyes can be significantly altered by introducing substituents onto the N1-phenyl ring. For example, the presence of a sulfonyl group (-SO3H) can enhance water solubility, making the resulting dyes suitable for applications in aqueous media or for dyeing natural fibers.[4] Conversely, electron-withdrawing groups can shift the absorption maximum (λmax) of the dye, leading to a change in color.[5]
Functionalized Pyrazolones for Enhanced Properties
To achieve specific performance characteristics like improved solubility or enhanced fastness, pyrazolones with functional groups are employed.
-
3-Carboxy-1-(4-sulfophenyl)-5-pyrazolone: This derivative is a stellar example of a functionalized pyrazolone.[2] The carboxylic acid group provides an additional site for chemical modification, while the sulfophenyl group imparts excellent water solubility.[2] It is a key intermediate in the production of important dyes like C.I. Acid Yellow 23 (Tartrazine).[2][6] The presence of these functional groups allows for strong interactions with polar substrates like wool and silk.
-
1-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one: The introduction of a halogen (chlorine) and a bulkier alkyl group (isopropyl) can influence the dye's properties. The chloro group is an electron-withdrawing group that can affect the electronic structure of the chromophore, while the isopropyl group can impact the dye's solubility in different solvents and its affinity for synthetic fibers like polyester.[7]
Performance Data Summary
The following table summarizes the performance characteristics of dyes synthesized from different pyrazolone derivatives, based on data from various studies.
| Pyrazolone Derivative | Diazo Component | Resulting Dye Color | λmax (nm) | Key Performance Attributes | Reference |
| 1-Methyl-3-phenyl-1H-pyrazol-5(4H)-one | Substituted anilines | Yellow to Orange | 400-450 | Good general-purpose dyes | [7] |
| 1-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one | Substituted anilines | Yellow to Orange | 410-460 | Enhanced affinity for polyester | [7] |
| 3-Carboxy-1-(4-sulfophenyl)-5-pyrazolone | Sulfanilic acid | Lemon Yellow | ~425 | High water solubility, used in food and textiles | [2][6] |
| 1-(p-sulphophenyl)-3-methyl-5-pyrazolone | Naphthol AS derivatives | Varies | - | Forms metal-complex dyes with enhanced fastness | [8] |
Experimental Protocols: A Practical Guide
To provide a tangible understanding, here are detailed, self-validating protocols for the synthesis of a representative pyrazolone azo dye. The causality behind each step is explained to empower you to adapt these methods for your own research.
General Synthesis of a Pyrazolone Azo Dye
This protocol outlines the fundamental steps of diazotization and azo coupling.
Diagram of the Experimental Workflow
Caption: General workflow for pyrazolone azo dye synthesis.
Part A: Preparation of the Diazonium Salt (Diazotization)
-
Dissolution: Dissolve the primary aromatic amine (5 mmol) in a mixture of concentrated hydrochloric acid (1.5 mL) and water (1.1 mL).[9] Heating may be necessary to achieve complete dissolution.[9]
-
Rationale: The amine needs to be in its hydrochloride salt form to be soluble in the aqueous medium and to react with nitrous acid.
-
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.[10]
-
Rationale: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a low temperature is crucial for maximizing the yield.
-
-
Nitrosation: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2, 6 mmol in 1.4 mL of water) dropwise to the amine solution, keeping the temperature below 5 °C.[9][11]
-
Rationale: Sodium nitrite reacts with the hydrochloric acid to form nitrous acid (HNO2) in situ. The nitrous acid then reacts with the amine to form the diazonium salt. A slight excess of sodium nitrite ensures the complete conversion of the amine.
-
-
Completion: Stir the reaction mixture for 15-30 minutes at 0-5 °C.[9] The formation of a clear solution indicates the completion of the diazotization.
Part B: Azo Coupling Reaction
-
Preparation of Coupling Component Solution: Dissolve the pyrazolone derivative (5 mmol) in an alkaline solution, such as 10% aqueous sodium hydroxide or an ethanol/sodium acetate buffer.[9]
-
Rationale: The alkaline medium is necessary to deprotonate the active methylene group of the pyrazolone, forming a carbanion. This carbanion is a potent nucleophile that readily attacks the electrophilic diazonium salt.
-
-
Cooling: Cool this solution to 0-5 °C in an ice bath.
-
Coupling: Add the freshly prepared, cold diazonium salt solution dropwise to the pyrazolone solution with vigorous stirring.
-
Rationale: A slow, dropwise addition ensures that the concentration of the diazonium salt remains low, preventing side reactions. Vigorous stirring ensures proper mixing of the reactants.
-
-
pH and Temperature Control: Maintain the pH of the reaction mixture between 8.0 and 9.0 by adding a 10% sodium carbonate solution as needed. Keep the temperature below 5 °C throughout the addition.
-
Rationale: The coupling reaction is pH-sensitive. An alkaline pH is required for the activation of the pyrazolone, but a highly alkaline environment can cause the diazonium salt to decompose.
-
-
Reaction Completion: Stir the reaction mixture for an additional 2-3 hours at 0-5 °C after the addition is complete. The precipitation of the colored dye indicates the progress of the reaction.
Part C: Isolation and Purification
-
Filtration: Filter the precipitated dye using a Buchner funnel.
-
Washing: Wash the filter cake with cold water to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the dye in an oven at a moderate temperature (e.g., 60-80 °C).
-
Recrystallization: For higher purity, recrystallize the crude dye from a suitable solvent, such as ethanol or glacial acetic acid.[12]
Structure-Property Relationships: The "Why" Behind the Color
The final color and properties of a pyrazolone dye are not arbitrary. They are a direct consequence of the molecule's electronic structure, which can be rationally tuned.
Diagram of Substituent Effects
Caption: Influence of substituents on the color of pyrazolone azo dyes.
-
Electron-Donating Groups (EDGs): When EDGs (e.g., -OCH3, -CH3) are present on the aromatic ring of the diazo component, they increase the electron density of the azo bridge. This generally leads to a hypsochromic shift (a shift to a shorter wavelength, or a "blue shift"), resulting in lighter, brighter yellows.
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs (e.g., -NO2, -Cl, -SO3H) pull electron density away from the azo bridge, leading to a more polarized molecule. This increased polarization and extension of the conjugated system typically cause a bathochromic shift (a shift to a longer wavelength, or a "red shift").[5] This results in deeper colors, shifting from yellow towards orange and red.
-
Substituents on the Pyrazolone Ring: Modifications to the pyrazolone ring itself also play a crucial role. For instance, replacing a methyl group with a larger alkyl group can improve the dye's solubility in nonpolar media, making it more suitable for dyeing synthetic fibers.[7] The presence of ionizable groups like -COOH or -SO3H dramatically increases water solubility and provides sites for ionic bonding with fibers like wool, silk, and nylon.[2][4]
Conclusion
Pyrazolone derivatives offer a rich and versatile platform for the synthesis of high-performance azo dyes. A thorough understanding of the structure-property relationships allows for the rational design of colorants tailored to specific applications. By carefully selecting the substituents on both the pyrazolone coupling component and the diazo component, researchers can precisely control the resulting dye's color, solubility, fastness, and substrate affinity. The experimental protocols and principles outlined in this guide provide a solid foundation for further innovation in this vibrant field of chemistry.
References
-
Gunkara, O. T., Bagdatli, E., & Ocal, N. (2013). Synthesis of new pyrazolone dyes. Journal of Chemical Research, 37(4), 227–231. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyrazolone Derivatives in Organic Chemistry. [Link]
-
Mitchla, S. M., et al. (2018). Synthesis and characterization of monoazo pyrazolone dyes based on 1,3,4-thiadiazole and their dyeing performance on polyester. Journal of University of Shanghai for Science and Technology, 14(1). [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolone acid dyes 3aeg and their Fe (II)... [Link]
-
Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. National Institutes of Health. [Link]
-
Mezgebe, K., & Mulugeta, E. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing. [Link]
-
Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. MDPI. [Link]
-
Wikipedia. (n.d.). Tartrazine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Pyrazolone Derivatives in Chemical Synthesis. [Link]
-
Sari, F., et al. (2021). Synthesis and absorption properties of five new heterocyclic disazo dyes containing pyrazole and pyrazolone and their acute toxicities on the freshwater amphipod Gammarus roeseli. ResearchGate. [Link]
-
Prima Chemicals. (2023). Basic Guide on Pyrazolones: Features and Applications. [Link]
-
Karci, F. (2014). Synthesis and properties of some novel pyrazolone-based heterocyclic azo disperse dyes containing a fluorosulfonyl group. ResearchGate. [Link]
-
Shrestha, S., et al. (2020). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]
Sources
- 1. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Tartrazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 11. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
A Guide to Inter-Laboratory Validation of a Novel 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone-Based Colorimetric Assay
This guide provides a comprehensive framework for the inter-laboratory validation of a novel colorimetric assay based on 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific principles of the assay, offers a comparative analysis against established methods, and presents a detailed protocol for a collaborative validation study. The objective is to establish the assay's robustness, reliability, and transferability across different laboratory settings, ensuring its suitability for routine analytical applications.
Introduction: The Scientific Foundation of the Assay
The quantification of specific analytes in biological and chemical samples is a cornerstone of research and development. Colorimetric assays, prized for their simplicity and high-throughput potential, remain a vital tool. The assay in focus utilizes this compound as a chromogenic reagent. Its operational principle is analogous to the well-established Trinder reaction, which is widely used in clinical diagnostics.[1]
The core of the assay is the detection of hydrogen peroxide (H₂O₂), a common product of enzymatic reactions involving oxidase enzymes. In the presence of peroxidase, the this compound couples with a phenolic compound (e.g., phenol or a phenol derivative) to form a stable, colored quinoneimine dye. The intensity of this color, measured spectrophotometrically, is directly proportional to the initial concentration of H₂O₂.
This two-step reaction allows for the indirect quantification of any analyte that can be a substrate for a specific oxidase. For the purpose of this guide, we will focus on the determination of glucose, a critical analyte in metabolic research and clinical diagnostics.
Caption: The two-step mechanism of the pyrazolone-based colorimetric assay.
The selection of this compound is predicated on its potential advantages over traditional reagents like 4-aminoantipyrine.[2][3] The sulfonamide group is hypothesized to enhance aqueous solubility and potentially shift the absorption maximum of the resulting dye, which could reduce interference from common biological matrices.
Comparative Analysis with Alternative Methods
Before embarking on a full-scale validation, it is crucial to understand the analytical landscape. The proposed assay must offer tangible benefits over existing technologies. For glucose determination, two primary alternatives are the classic Trinder method using 4-aminoantipyrine and the Hexokinase/G6PDH method.
| Feature | This compound Assay | 4-Aminoantipyrine (Trinder) Assay | Hexokinase / G6PDH Assay |
| Principle | Peroxidase-catalyzed oxidative coupling | Peroxidase-catalyzed oxidative coupling | Enzymatic, UV-based (NADH detection) |
| Detection | Colorimetric (Visible Spectrum) | Colorimetric (Visible Spectrum) | UV Spectrophotometry (340 nm) |
| Primary Reagents | Pyrazolone derivative, Peroxidase, Oxidase | 4-Aminoantipyrine, Peroxidase, Oxidase | Hexokinase, G6PDH, ATP, NAD⁺ |
| Potential Advantages | Potentially higher sensitivity, improved reagent solubility, and reduced spectral overlap with interfering substances. | Well-established, cost-effective, and simple to implement. | High specificity for glucose, considered a reference method. |
| Potential Disadvantages | Newer reagent with less established performance data. Susceptible to interference from reducing agents like ascorbic acid.[4][5] | Known interference from bilirubin, ascorbic acid, and uric acid.[6] | More complex reagent preparation, higher cost, and potential interference from hemolysis. |
| Instrumentation | Standard spectrophotometer or plate reader | Standard spectrophotometer or plate reader | UV-capable spectrophotometer or plate reader |
This comparison highlights that while the hexokinase method offers superior specificity, peroxidase-based assays are often preferred for high-throughput screening due to their simplicity and cost-effectiveness. The primary objective of validating the this compound assay is to demonstrate its superiority or non-inferiority to the standard Trinder method, particularly in terms of accuracy, precision, and robustness against common interferents.
Inter-Laboratory Validation Protocol
The objective of an inter-laboratory validation is to demonstrate that an analytical procedure is fit for its intended purpose and can be reliably performed by different analysts in different laboratories.[7] This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][8][9]
Study Design and Participating Laboratories
A minimum of three independent laboratories should participate in the study. Each laboratory will receive a validation kit containing all critical reagents, a detailed analytical procedure, and a set of blind samples.
Caption: Workflow of the inter-laboratory validation study.
Validation Parameters
The following performance characteristics will be evaluated in each laboratory:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Reproducibility (Inter-laboratory precision): Precision between laboratories.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol: Glucose Quantification
1. Reagent Preparation:
- Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.
- Reagent A (Enzyme Mix): In Assay Buffer, prepare a solution containing 10 U/mL Glucose Oxidase and 2 U/mL Horseradish Peroxidase.
- Reagent B (Chromogen Mix): In Assay Buffer, prepare a solution containing 5 mM this compound and 10 mM Phenol.
- Working Reagent: Mix equal volumes of Reagent A and Reagent B immediately before use. Protect from light.
- Glucose Standard Stock: 10 mg/mL glucose in deionized water. Prepare a series of dilutions in Assay Buffer to create a standard curve (e.g., 0, 50, 100, 200, 400, 600 µg/mL).
2. Assay Procedure:
- Pipette 20 µL of each standard, control, and unknown sample into separate wells of a 96-well microplate.
- Add 200 µL of the freshly prepared Working Reagent to each well.
- Incubate the plate for 15 minutes at 37°C, protected from light.
- Measure the absorbance at the predetermined optimal wavelength (e.g., 510 nm) using a microplate reader.
- Subtract the absorbance of the blank (0 µg/mL glucose) from all other readings.
- Construct a standard curve by plotting the net absorbance versus glucose concentration.
- Determine the concentration of unknown samples from the standard curve using linear regression.
Data Analysis and Acceptance Criteria
Each laboratory will analyze the data and report the results for each validation parameter. The coordinating laboratory will then perform a statistical analysis of the combined data to assess inter-laboratory reproducibility.
| Parameter | Acceptance Criteria |
| Specificity | No significant interference from common structurally related compounds or sample matrix components. |
| Linearity (R²) | ≥ 0.995 |
| Range | The range over which linearity, accuracy, and precision are acceptable. |
| Accuracy (% Recovery) | 98.0% - 102.0% for samples spiked with known analyte concentrations. |
| Precision (RSD%) | Repeatability: ≤ 2%; Intermediate Precision: ≤ 3%; Reproducibility: ≤ 5% |
| LOQ | The lowest concentration on the standard curve that meets the accuracy and precision criteria. |
| Robustness | Relative Standard Deviation (RSD) of results should be ≤ 5% under varied conditions (e.g., ±2°C incubation temp, ±5% reagent concentration). |
Conclusion
A successful inter-laboratory validation, guided by the principles and protocols outlined in this document, will provide robust evidence of the this compound-based assay's performance. By demonstrating its accuracy, precision, and reliability across multiple laboratories, this novel method can be established as a viable and potentially superior alternative to existing colorimetric assays. This validation is a critical step in the lifecycle of any new analytical method, providing the necessary confidence for its adoption in routine research and quality control environments.
References
- AZA Mid-Year Meeting. This compound.
-
Eto, Y., et al. (1981). Improved 4-aminoantipyrine colorimetry for detection of residual hydrogen peroxide in noodles, fish paste, dried fish, and herring roe. Journal of the Association of Official Analytical Chemists, 64(6), 1448-1452. Available at: [Link]
-
Trinder, P. (1969). Determination of glucose in blood using glucose oxidase with an alternative oxygen acceptor. Annals of Clinical Biochemistry, 6(1), 24-27. Available at: [Link]
-
Gama, Z. P., et al. (2015). Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore. Clinical Chimica Acta, 446, 1-6. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]
-
Juniper Publishers. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Available at: [Link]
-
Medicine LibreTexts. (2023). Serum Glucose- Trinder Method. Available at: [Link]
-
ResearchGate. (2015). Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore | Request PDF. Available at: [Link]
-
PubMed. (1978). [Emerson-Trinder reaction: study of various chromogens and analyses of the principle interferences (author's transl)]. Available at: [Link]
-
PubMed. (1978). [Emerson-Trinder reaction: study of various chromogens and analyses of the principle interferences (author's transl)]. Available at: [Link]
Sources
- 1. Trinder glucose activity test - Wikipedia [en.wikipedia.org]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Emerson-Trinder reaction: study of various chromogens and analyses of the principle interferences (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colorimetric determination of phenylephrine using 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. med.libretexts.org [med.libretexts.org]
Efficacy Comparison of Pyrazolone-Derived Pharmaceuticals: A Guide for Researchers
This guide provides an in-depth comparative analysis of the efficacy of prominent pyrazolone-derived pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to offer a technical exploration of their mechanisms of action, comparative potencies, and the experimental methodologies crucial for their evaluation. Our focus is on fostering a deeper understanding of the causal relationships behind their therapeutic effects and providing practical, validated protocols for further research.
Introduction to Pyrazolone Derivatives: A Legacy of Analgesia and Beyond
The pyrazolone class of non-steroidal anti-inflammatory drugs (NSAIDs) has a long and complex history in pharmacotherapy, dating back to the synthesis of antipyrine in 1883.[1] These compounds, characterized by a five-membered lactam ring containing two adjacent nitrogen atoms and a ketone group, have been widely utilized for their analgesic, anti-inflammatory, and antipyretic properties.[1] While early derivatives like antipyrine and aminopyrine have seen reduced use due to safety concerns, newer generations, including the COX-2 selective inhibitor celecoxib, and established drugs like dipyrone (metamizole) and phenylbutazone, continue to be significant in both clinical practice and research.[2][3]
This guide will focus on a comparative efficacy analysis of the following key pyrazolone derivatives:
-
Antipyrine (Phenazone)
-
Aminopyrine (Aminophenazone)
-
Dipyrone (Metamizole)
-
Propyphenazone
-
Phenylbutazone
-
Celecoxib
We will delve into their primary mechanisms of action, centered on the inhibition of cyclooxygenase (COX) enzymes, as well as explore COX-independent pathways that contribute to their pharmacological profiles.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism of action for most pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of pain, inflammation, and fever.[4] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[5]
Cyclooxygenase (COX) Inhibition
The therapeutic anti-inflammatory effects of pyrazolones are largely attributed to their inhibition of COX-2, while adverse effects such as gastrointestinal issues are often linked to the inhibition of COX-1.[6] The selectivity of different pyrazolone derivatives for COX-1 versus COX-2 varies, which significantly influences their efficacy and safety profiles.
dot
Caption: General mechanism of COX inhibition by pyrazolone derivatives.
COX-Independent Mechanisms
Notably, some pyrazolone derivatives exhibit mechanisms of action that extend beyond COX inhibition. Dipyrone (metamizole), for instance, is considered a pro-drug that breaks down into active metabolites.[7] Its analgesic effect is thought to involve the activation of the opioidergic and cannabinoid systems.[7][8] Specifically, its metabolites may activate cannabinoid CB1 receptors, contributing to its antinociceptive properties.[8]
dot
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Step-by-Step Protocol:
-
Animal Model: Male Swiss albino mice (20-30 g) are typically used. [9]2. Grouping: Divide the animals into at least three groups: a control group (vehicle), a standard group (e.g., indomethacin 10 mg/kg, p.o.), and one or more test groups receiving different doses of the pyrazolone derivative. [10]3. Administration: Administer the test compounds, standard drug, or vehicle orally (p.o.) or via the desired route. [11]4. Waiting Period: Allow for a 60-minute absorption period after administration. [11]5. Induction of Writhing: Inject 0.5-1% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg body weight. [11]6. Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions, stretching of the hind limbs) for a period of 10 to 20 minutes. [6][7]7. Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group using the following formula: % Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group ] x 100. Statistical significance is determined using appropriate tests such as one-way ANOVA followed by Dunnett's test. [11]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a classic and reliable model for evaluating acute inflammation. [12] Step-by-Step Protocol:
-
Animal Model: Male Wistar rats (150-200 g) are commonly used.
-
Grouping: Similar to the analgesic test, divide the animals into control, standard (e.g., indomethacin 10 mg/kg, p.o.), and test groups.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administration: Administer the test compounds, standard drug, or vehicle orally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. [13]6. Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, and 4 hours. [14]7. Data Analysis: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the control group. [15]The formula for calculating the percentage inhibition is: % Inhibition = [ (Mean paw volume increase in control - Mean paw volume increase in treated) / Mean paw volume increase in control ] x 100. Statistical analysis is performed using one-way ANOVA followed by a post-hoc test like Dunnett's. [14]
Antipyretic Activity: Brewer's Yeast-Induced Pyrexia
This model is used to assess the fever-reducing properties of a compound. [16] Step-by-Step Protocol:
-
Animal Model: Wistar rats (150-200 g) are suitable for this assay.
-
Baseline Temperature: Record the baseline rectal temperature of each rat using a digital thermometer.
-
Induction of Pyrexia: Inject a 15% aqueous suspension of brewer's yeast subcutaneously into the dorsum of the rats at a volume of 10 mL/kg. [16]4. Post-Induction Temperature: After 18 hours, measure the rectal temperature again. Only rats showing a significant increase in temperature (e.g., >0.5°C) are selected for the study.
-
Grouping and Administration: Group the pyretic rats and administer the test compounds, a standard antipyretic drug (e.g., paracetamol 150 mg/kg, p.o.), or vehicle. [15]6. Temperature Monitoring: Record the rectal temperature at 1, 2, 3, and 4 hours post-administration.
-
Data Analysis: The antipyretic activity is determined by the reduction in rectal temperature compared to the control group. The percentage reduction in pyrexia can be calculated. [17][18]Statistical significance is assessed using appropriate statistical methods.
Adverse Effect Profile: A Critical Consideration
A comprehensive comparison of pyrazolone derivatives must include an evaluation of their adverse effect profiles. The most significant concern historically associated with some pyrazolones, particularly aminopyrine and dipyrone, is the risk of blood dyscrasias, including agranulocytosis. [2][19]However, the incidence of dipyrone-induced agranulocytosis is considered to be considerably lower than that reported for aminopyrine decades ago. [2] Gastrointestinal side effects, common with non-selective NSAIDs due to COX-1 inhibition, are generally rare with pyrazolone derivatives. [2]Skin rashes are the most frequently reported side effects. [2]The development of COX-2 selective inhibitors like celecoxib was a direct attempt to minimize gastrointestinal toxicity. [5]However, concerns have been raised about the potential for increased cardiovascular risk with long-term use of selective COX-2 inhibitors. [6]
Conclusion and Future Perspectives
The pyrazolone class of pharmaceuticals offers a diverse range of therapeutic options for the management of pain, inflammation, and fever. Their efficacy is primarily driven by the inhibition of COX enzymes, with varying degrees of selectivity for COX-2 over COX-1 influencing their therapeutic window. Furthermore, compounds like dipyrone exhibit complex, COX-independent mechanisms that contribute to their analgesic properties.
For researchers and drug development professionals, a thorough understanding of the comparative efficacy, mechanisms of action, and appropriate experimental models for evaluation is paramount. The protocols detailed in this guide provide a robust framework for conducting preclinical studies that are both reliable and reproducible.
Future research in this area should continue to explore the nuanced mechanisms of action of these compounds, particularly the COX-independent pathways. The development of novel pyrazolone derivatives with improved selectivity profiles and reduced adverse effects remains a key objective in medicinal chemistry. By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to advance the therapeutic potential of this important class of pharmaceuticals.
References
-
Celecoxib, a Cyclooxygenase-2 Inhibitor, Reduces Neointimal Hyperplasia Through Inhibition of Akt Signaling. (2004). Circulation, 110(3), 301-308. Available from: [Link]
-
Graphical representation of IC50 (COX-1 and COX-2) values for the screened compounds in comparison with celecoxib. (n.d.). ResearchGate. Available from: [Link]
-
Pyrazolone derivatives. (1986). Drugs, 32(Suppl 4), 48-61. Available from: [Link]
-
NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). RSC Medicinal Chemistry. Available from: [Link]
-
The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (2010). Journal of Pharmacy Research, 3(11), 2856-2859. Available from: [Link]
-
Non-opioid Analgesics and the Endocannabinoid System. (2016). Pharmaceuticals, 9(2), 35. Available from: [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy, 10, 3459-3474. Available from: [Link]
-
Cannabinoid CB1 receptors mediate the effects of dipyrone. (2015). Behavioural Pharmacology, 26(5), 448-455. Available from: [Link]
-
Evaluation of the endogenous cannabinoid system in mediating the behavioral effects of dipyrone (metamizol) in mice. (2012). Behavioural Pharmacology, 23(5-6), 558-566. Available from: [Link]
-
Acetic acid induced writhing test: Significance and symbolism. (2025). Glosbe. Available from: [Link]
-
Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. (2004). British Journal of Pharmacology, 142(5), 893-902. Available from: [Link]
-
Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. (2020). BMC Musculoskeletal Disorders, 21(1), 99. Available from: [Link]
-
Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions. (2017). PLoS One, 12(4), e0176191. Available from: [Link]
-
Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. (2024). RJPT SimLab. Available from: [Link]
-
Celecoxib, a cyclooxygenase-2 inhibitor, reduces neointimal hyperplasia through inhibition of Akt signaling. (2004). Circulation, 110(3), 301-308. Available from: [Link]
-
Drug and Non-Drug Factors Influencing Adverse Reactions to Pyrazoles. (1986). British Journal of Clinical Pharmacology, 21(S1), 35S-42S. Available from: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2012). Pharmaceuticals, 5(7), 733-759. Available from: [Link]
-
Percentage inhibition of pyrexia after 4 h of the treatment, effect of percentage inhibition of pyrexia with intraperitoneal administration J. gassypifolia aqueous methanolic extract 50, 100 and 200 mg/kg in yeast induced pyrexia in rats. (n.d.). ResearchGate. Available from: [Link]
-
Acetic acid induced painful endogenous infliction in writhing test on mice. (2011). Indian Journal of Pharmacology, 43(3), 345-346. Available from: [Link]
-
Celecoxib inhibited the COX-2-PGE2-EP2 signalling pathway. (n.d.). ResearchGate. Available from: [Link]
-
The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (2010). Journal of Pharmacy Research. Available from: [Link]
-
Analgesic Activity: From Writhing to Inhibition Calculation. (2025). YouTube. Available from: [Link]
-
Visceral Pain, Acetic Acid-Induced Writhing. (n.d.). Pharmacology Discovery Services. Available from: [Link]
-
The analgesic effect of dipyrone in peripheral tissue involves two different mechanisms: neuronal K(ATP) channel opening and CB(1) receptor activation. (2014). European Journal of Pharmacology, 741, 145-152. Available from: [Link]
-
Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (2012). The Journal of Phytopharmacology, 1(2), 68-72. Available from: [Link]
-
Metamizole. (n.d.). Wikipedia. Available from: [Link]
-
Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. (2011). Saudi Pharmaceutical Journal, 19(4), 235-243. Available from: [Link]
-
Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2016). Pharmaceutical Biology, 54(12), 3025-3035. Available from: [Link]
-
Carrageenan-induced inflammation assay, paw diameter in carrageenan-induced edema was significantly reduced at different doses of plant extract. (n.d.). ResearchGate. Available from: [Link]
-
Antipyretic Potential of 80% Methanol Extract and Solvent Fractions of Bersama abyssinica Fresen. (Melianthaceae) Leaves Against Yeast-Induced Pyrexia in Mice. (2023). Journal of Experimental Pharmacology, 15, 103-113. Available from: [Link]
-
Percentage inhibition of acute inflammation in rats by different drugs. (n.d.). ResearchGate. Available from: [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Recent Patents on Biotechnology, 23(1), 39-51. Available from: [Link]
-
Antipyretic Potential of 80% Methanol Extract and Solvent Fractions of Bersama abyssinica Fresen. (Melianthaceae) Leaves Against Yeast-Induced Pyrexia in Mice. (2023). ResearchGate. Available from: [Link]
-
Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. (1998). Japanese Journal of Pharmacology, 76(2), 187-195. Available from: [Link]
-
Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. (2015). Medicinal Chemistry, 5(10), 458-466. Available from: [Link]
-
Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. (2011). Saudi Pharmaceutical Journal, 19(4), 235-243. Available from: [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Available from: [Link]
-
Percentage inhibition in hot plate assay at different time intervals. (n.d.). ResearchGate. Available from: [Link]
Sources
- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. Celecoxib, a cyclooxygenase-2 inhibitor, reduces neointimal hyperplasia through inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. The analgesic effect of dipyrone in peripheral tissue involves two different mechanisms: neuronal K(ATP) channel opening and CB(1) receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phytopharmajournal.com [phytopharmajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Comparison of Pyrazolone Tautomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Tautomerism in Pyrazolone Function
Pyrazolone derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The biological activity of these molecules is intimately linked to their three-dimensional structure and, crucially, their tautomeric form. Pyrazolones can exist in three primary tautomeric forms: the CH-form (3-pyrazolone), the OH-form (5-hydroxypyrazole), and the NH-form (5-pyrazolone).[3] The predominance of a particular tautomer can be influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazolone ring.[4][5] Understanding and controlling this tautomeric equilibrium is paramount in drug design, as different tautomers can exhibit varied binding affinities to biological targets and possess distinct pharmacokinetic profiles.[2]
This guide provides a comprehensive comparison of key spectroscopic techniques used to elucidate the tautomeric identity of pyrazolones. We will delve into the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, presenting experimental data to highlight their strengths and limitations in distinguishing between the CH, OH, and NH tautomers.
Visualizing the Equilibrium: Pyrazolone Tautomers
The tautomeric forms of pyrazolones are in a dynamic equilibrium. The following diagram illustrates the interconversion between the three principal tautomers.
Caption: Tautomeric equilibrium of pyrazolone showing the interconversion between the CH, OH, and NH forms.
Comparative Spectroscopic Analysis
The choice of spectroscopic technique is critical for the unambiguous identification of pyrazolone tautomers. Each method provides unique structural information, and often, a combination of techniques is necessary for a conclusive assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful technique for distinguishing between pyrazolone tautomers in solution. Chemical shifts are highly sensitive to the electronic environment of the nuclei, providing a distinct fingerprint for each tautomeric form.
Causality in Experimental Choices: The rationale behind using NMR lies in its ability to directly probe the connectivity and chemical environment of atoms. For instance, the presence of a signal for an enolic proton (OH) in the ¹H NMR spectrum is a strong indicator of the OH-form. Similarly, the chemical shift of the C-4 and C-5 carbons in the ¹³C NMR spectrum can definitively differentiate between the keto (CH and NH) and enol (OH) forms.[6]
| Tautomer | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| CH-Form | ~3.4 (CH₂) | ~40 (C4), ~170 (C5, C=O) |
| OH-Form | ~11.0-12.0 (OH, broad), ~5.5 (CH) | ~90 (C4), ~160 (C5, C-OH) |
| NH-Form | ~9.0-10.0 (NH, broad), ~5.2 (CH) | ~85 (C4), ~165 (C5, C=O) |
| Note: Chemical shifts are approximate and can vary depending on the solvent and substituents. |
Trustworthiness of the Protocol: To ensure reliable and reproducible results, it is crucial to use high-purity solvents and to carefully control the sample concentration and temperature. Comparison of the experimental spectra with those of "fixed" derivatives (where tautomerism is blocked by alkylation) can provide unambiguous confirmation of the tautomeric structure.[7]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups that differentiate the pyrazolone tautomers. The presence or absence of characteristic vibrational bands for C=O, O-H, and N-H bonds provides direct evidence for the predominant tautomeric form, particularly in the solid state.
Causality in Experimental Choices: The utility of IR spectroscopy stems from the fact that different chemical bonds vibrate at distinct frequencies. The strong carbonyl (C=O) stretching band is characteristic of the CH and NH forms, while a broad O-H stretching band indicates the presence of the OH-form.[8]
| Tautomer | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) |
| CH-Form | ~1700-1720 | Absent | Absent |
| OH-Form | Absent | ~3200-3600 (broad) | Absent |
| NH-Form | ~1650-1680 | Absent | ~3100-3300 (broad) |
| Note: Frequencies are approximate and can be influenced by hydrogen bonding and the physical state of the sample. |
Trustworthiness of the Protocol: For solid-state analysis, the Potassium Bromide (KBr) pellet technique or Attenuated Total Reflectance (ATR) are standard methods. In solution, the choice of solvent is critical, as it can influence both the tautomeric equilibrium and the positions of the vibrational bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Supporting Technique
UV-Vis spectroscopy provides information about the electronic transitions within the pyrazolone molecule. While not as structurally definitive as NMR or IR, it can be a useful supporting technique, as the different conjugated systems of the tautomers result in distinct absorption maxima (λ_max).
Causality in Experimental Choices: The position of the λ_max is dependent on the extent of the π-conjugated system. The enolic OH-form, with its aromatic pyrazole ring, typically absorbs at a longer wavelength compared to the cross-conjugated keto forms (CH and NH).[5]
| Tautomer | Approximate λ_max (nm) | Chromophore |
| CH-Form | ~240-250 | Cross-conjugated ketone |
| OH-Form | ~270-280 | Aromatic hydroxypyrazole |
| NH-Form | ~250-260 | Conjugated amide |
| Note: λ_max values are highly dependent on the solvent and substituents. |
Trustworthiness of the Protocol: UV-Vis spectroscopy is highly sensitive to the solvent environment. Therefore, it is essential to use solvents of high purity and to record spectra in a consistent manner. Computational modeling can aid in the interpretation of the electronic transitions.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyrazolone derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay may be required.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Compare the observed chemical shifts with the reference values in the table above to identify the predominant tautomer.
Protocol 2: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid pyrazolone sample directly onto the ATR crystal.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing and Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic vibrational bands for C=O, O-H, and N-H stretching to determine the tautomeric form.
Workflow for Spectroscopic Analysis
The following diagram outlines a logical workflow for the spectroscopic analysis of pyrazolone tautomers.
Caption: A typical workflow for the spectroscopic identification of pyrazolone tautomers.
Conclusion
The spectroscopic comparison of pyrazolone tautomers is a critical aspect of their chemical and pharmaceutical development. NMR spectroscopy stands out as the most definitive technique for structural elucidation in solution, providing detailed information on the atomic connectivity and chemical environment. IR spectroscopy is an invaluable tool for the rapid identification of key functional groups, especially in the solid state. UV-Vis spectroscopy, while less specific, can offer complementary data on the electronic structure of the tautomers. By employing a multi-technique approach, researchers can confidently determine the predominant tautomeric form of pyrazolone derivatives, paving the way for the rational design of new and more effective therapeutic agents.
References
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]
-
Bohrium. (n.d.). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Retrieved from [Link]
-
MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]
-
ResearchGate. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. Retrieved from [Link]
-
PubMed. (2016). Synthesis, spectroscopic and computational characterization of the tautomerism of pyrazoline derivatives from chalcones. Retrieved from [Link]
-
National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
National Institutes of Health. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]
-
PubMed. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Three Tautomeric structures of the Pyrazolone nucleus. Retrieved from [Link]
-
ChemInform. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved from [Link]
-
ResearchGate. (2008). Does tautomeric equilibrium exist in 4-nitroso-5-pyrazolones?. Retrieved from [Link]
-
National Institutes of Health. (2018). Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. Retrieved from [Link]
-
ResearchGate. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
ResearchGate. (2018). Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. Retrieved from [Link]
-
PURKH. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Retrieved from [Link]
-
Michigan State University. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
-
National Institutes of Health. (2024). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Retrieved from [Link]
-
MDPI. (2018). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% ) between 3400–2600 cm. Retrieved from [Link]
-
ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in.... Retrieved from [Link]
-
ResearchGate. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Retrieved from [Link]
-
IOSR Journal of Applied Physics. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... Retrieved from [Link]
-
National Institutes of Health. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption bands, λ nm (logε), of the pyrazoles (1-11), recorded.... Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]
- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth, comparative analysis of analytical methodologies for determining the purity of synthesized 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone, a key building block in the development of various therapeutic agents.[1] As your Senior Application Scientist, I will not only detail the "how" but, more critically, the "why" behind our experimental choices, ensuring a self-validating and scientifically robust approach to purity assessment.
The Imperative of Purity: Why It Matters for this compound
This compound and its derivatives are of significant interest in medicinal chemistry, often serving as precursors to anti-inflammatory and analgesic drugs. The presence of impurities, even in trace amounts, can have profound consequences:
-
Altered Pharmacological Profile: Impurities may exhibit their own biological activity, leading to unintended side effects or a reduction in the desired therapeutic effect.
-
Toxicity: Certain process-related impurities or byproducts can be toxic, posing a direct risk to patient safety.
-
Manufacturing Challenges: Inconsistent purity can affect the yield, reproducibility, and physical properties of the final drug product, leading to manufacturing deviations and batch failures.
Therefore, a multi-faceted analytical approach is essential to comprehensively characterize the purity of each synthesized batch.
A Comparative Analysis of Analytical Techniques
No single analytical technique is sufficient to declare a compound "pure." A strategic combination of chromatographic and spectroscopic methods provides a holistic view of the sample's composition. Below, we compare the most effective techniques for assessing the purity of this compound.
| Technique | Principle | Strengths | Limitations | Primary Application |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Rapid, cost-effective, good for reaction monitoring and preliminary purity checks. | Low resolution, not quantitative without densitometry, limited separation power for complex mixtures. | Rapid purity screening, reaction monitoring, and solvent system selection for column chromatography. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. | Highly sensitive, quantitative, excellent resolution for complex mixtures, widely applicable. | More expensive instrumentation, requires method development. | Gold standard for quantitative purity determination and impurity profiling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Unambiguous structure elucidation, can detect and quantify impurities without a reference standard (qNMR), provides information on all proton- and carbon-containing species. | Lower sensitivity compared to HPLC, can be complex to interpret for mixtures. | Structural confirmation of the main component and identification/quantification of structurally related impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Extremely sensitive, provides molecular weight information, can be coupled with chromatography (LC-MS) for powerful analysis of complex mixtures. | Isomeric and isobaric compounds can be difficult to distinguish, ionization efficiency can vary between compounds. | Molecular weight confirmation, impurity identification, and trace analysis. |
Experimental Protocols: A Self-Validating System
Thin-Layer Chromatography (TLC): The First Line of Assessment
TLC is an indispensable tool for rapid, qualitative assessment of reaction completion and preliminary purity.
Protocol:
-
Plate Preparation: Use silica gel 60 F254 pre-coated aluminum plates.
-
Sample Preparation: Dissolve a small amount of the synthesized product in a suitable solvent (e.g., methanol or acetone) to a concentration of approximately 1 mg/mL.
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.
-
Development: Develop the plate in a chamber saturated with a suitable mobile phase. A good starting point for pyrazolone derivatives is a mixture of Benzene:Chloroform:Glacial Acetic Acid in a 2:4:1 ratio.[2] Other systems like cyclohexane:ethyl acetate (50:3) can also be effective.[3]
-
Visualization: Visualize the separated spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., iodine vapor or acidic ceric sulfate solution).[4]
Causality: The choice of a multi-component solvent system with varying polarities allows for the effective separation of the target compound from both more polar and less polar impurities. The inclusion of acetic acid can improve the spot shape of acidic or basic compounds.
Diagram: TLC Workflow
Caption: A streamlined workflow for the rapid purity assessment of synthesized compounds using Thin-Layer Chromatography.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
For accurate quantification of purity and detection of trace impurities, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Proposed HPLC Method:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B). A starting condition could be 80:20 (A:B) with a linear gradient to 20:80 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Causality: A C18 column is a versatile stationary phase suitable for the separation of moderately polar compounds like our target molecule. The use of a gradient elution is crucial for separating impurities with a wide range of polarities that may be present in the crude product. Trifluoroacetic acid is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of the sulfonamide and pyrazolone moieties.
Diagram: HPLC Analysis Workflow
Caption: The systematic process of quantitative purity analysis using High-Performance Liquid Chromatography.
NMR Spectroscopy: Unambiguous Structural Verification
¹H and ¹³C NMR are paramount for confirming the chemical structure of the synthesized compound and identifying any structurally related impurities.
Expected ¹H NMR Spectral Data:
Based on available data for this compound, the following proton signals are expected (chemical shifts are approximate and can vary based on solvent and concentration):
-
Methyl Protons (-CH₃): A singlet around 2.2 ppm.
-
Methylene Protons (-CH₂-): A singlet around 3.4 ppm.
-
Aromatic Protons: A multiplet in the range of 7.2-7.8 ppm.
-
Sulfonamide Protons (-SO₂NH₂): A broad singlet that may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum will provide complementary information on the carbon framework.[5] Key expected signals include:
-
Methyl Carbon (-CH₃): Around 15-20 ppm.
-
Methylene Carbon (-CH₂-): Around 40-45 ppm.
-
Aromatic Carbons: Multiple signals between 115-145 ppm.
-
Carbonyl Carbon (C=O): In the downfield region, typically >160 ppm.
-
Pyrazolone C=N Carbon: Around 150-160 ppm.
Causality: Any significant deviation from these expected chemical shifts or the presence of additional peaks would indicate the presence of impurities or an incorrect structure. For instance, the presence of signals corresponding to the starting materials, such as 3-hydrazinobenzenesulfonamide or ethyl acetoacetate, would indicate an incomplete reaction.
Diagram: NMR Data Interpretation Logic
Caption: A logical flow for interpreting NMR spectral data to confirm chemical structure and assess purity.
Mass Spectrometry: Molecular Weight Confirmation and Impurity Identification
Mass spectrometry provides the definitive molecular weight of the synthesized compound and is a powerful tool for identifying unknown impurities when coupled with a separation technique like HPLC (LC-MS).
Expected Mass Spectrum:
For this compound (C₁₀H₁₁N₃O₃S), the expected monoisotopic mass is approximately 253.05 Da. In positive ion mode electrospray ionization (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 254.06.
Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and provide structural information. Key expected fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the sulfonamide bond.[6] For pyrazolone rings, fragmentation often involves cleavage of the ring structure.
Causality: The accurate mass measurement confirms the elemental composition of the synthesized molecule. The fragmentation pattern serves as a fingerprint for the compound and can be used to differentiate it from isomeric impurities. By analyzing the masses of impurity peaks in an LC-MS run, their elemental compositions can be proposed, aiding in their identification.
Potential Impurities and Their Detection
The synthesis of this compound typically involves the reaction of 3-hydrazinobenzenesulfonamide with ethyl acetoacetate.[3][7][8] Potential impurities can arise from:
-
Unreacted Starting Materials: 3-hydrazinobenzenesulfonamide and ethyl acetoacetate. These can be readily detected by HPLC and NMR.
-
Byproducts of the Reaction: Positional isomers or products of side reactions. These can often be distinguished by HPLC and their structures elucidated by NMR and MS.
-
Degradation Products: The pyrazolone ring can be susceptible to hydrolysis under certain conditions.
A well-developed HPLC method should be able to separate the main peak from all of these potential impurities, allowing for their individual quantification.
Conclusion
The purity assessment of synthesized this compound is a critical process that requires a multi-pronged analytical strategy. While TLC provides a rapid preliminary check, a combination of HPLC for quantitative analysis, NMR for structural confirmation, and Mass Spectrometry for molecular weight verification and impurity identification forms a robust and self-validating system. By understanding the principles behind each technique and the potential sources of impurities, researchers and drug development professionals can ensure the quality, safety, and efficacy of their synthesized compounds.
References
- Supporting information Figure S1: Mass spectral fragmentations of sulfonates.
- Parajuli, R., et al. "Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity." Oriental Journal of Chemistry, vol. 31, no. 4, 2015, pp. 2099-2106.
- Ghasdastin, A. A., et al. "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone." Journal of the Serbian Chemical Society, vol. 84, no. 10, 2019, pp. 1041-1051.
- Azim, F., et al. "Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives." Journal of Medicinal and Chemical Sciences, vol. 4, no. 1, 2021, pp. 42-52.
- Patel, K. D., et al. "Synthesis of Pyrazolone Derivatives and their Biological Activities." International Journal of ChemTech Research, vol. 2, no. 2, 2010, pp. 974-979.
- Sharma, M., and R. Swami. "Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives." Journal of Liquid Chromatography, vol. 8, no. 7, 1985, pp. 1293-1297.
-
A AZA Mid-Year Meeting. This compound. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound(89-29-2) 13C NMR spectrum [chemicalbook.com]
- 6. aaqr.org [aaqr.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
A Senior Application Scientist's Guide to Derivatization Agents for Carbohydrate Analysis: Benchmarking Pyrazolone-Based Reagents
For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of carbohydrates is a cornerstone of fields ranging from biopharmaceutical characterization to metabolomics. However, the inherent properties of monosaccharides—high polarity, lack of a strong chromophore, and structural similarity—present significant challenges for common analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). Derivatization, the chemical modification of an analyte to improve its analytical characteristics, is an indispensable tool to overcome these hurdles.
This guide provides an in-depth comparison of derivatization strategies for carbohydrates, with a primary focus on the widely used pyrazolone-based reagents. We will benchmark the performance of the archetypal reagent, 1-phenyl-3-methyl-5-pyrazolone (PMP), against other common derivatization agents. Furthermore, we will provide an expert perspective on how structural modifications to the pyrazolone core, specifically in the case of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone , are anticipated to influence its performance, offering a predictive framework for its application in modern analytical workflows.
The "Why" of Derivatization in Carbohydrate Analysis
The primary objectives of derivatizing carbohydrates are to:
-
Introduce a Chromophore or Fluorophore: Most monosaccharides lack a functional group that absorbs ultraviolet (UV) or visible light, or fluoresces, making them invisible to common HPLC detectors. Derivatization appends a molecule that confers these properties, dramatically increasing detection sensitivity.[1]
-
Enhance Chromatographic Retention and Resolution: The high polarity of carbohydrates leads to poor retention on non-polar stationary phases used in RP-HPLC. By adding a hydrophobic tag, derivatization increases the analyte's affinity for the stationary phase, improving retention and enabling better separation of structurally similar sugars.[1]
-
Improve Ionization Efficiency for Mass Spectrometry (MS): Derivatization can introduce easily ionizable groups, significantly enhancing the signal intensity in MS detection.[2][3]
-
Stabilize Analytes: The derivatization process can stabilize otherwise labile structures, ensuring the integrity of the analyte throughout the analytical process.
The Contenders: A Comparative Overview of Derivatization Agents for Carbohydrates
While numerous reagents exist, we will focus on two major classes that represent different chemistries and offer distinct advantages: pyrazolone-based reagents and reductive amination agents.
Pyrazolone-Based Reagents: The Workhorse for UV-Vis Detection
1-phenyl-3-methyl-5-pyrazolone (PMP) has been a mainstay for carbohydrate analysis since its introduction.[4][5] Its popularity stems from its reliable performance and the stability of the resulting derivatives.
Mechanism of Action: The reaction between a reducing sugar and PMP proceeds via a Michael-type addition in an alkaline environment.[3] The open-chain aldehyde form of the sugar reacts with two molecules of PMP to form a stable, bis-PMP derivative that can be readily detected by UV absorbance around 245-250 nm.[6]
Diagram: Derivatization of a Reducing Sugar with 1-phenyl-3-methyl-5-pyrazolone (PMP)
Caption: Reaction scheme for the derivatization of a reducing sugar with PMP.
Introducing this compound: A Theoretical Performance Benchmark
While direct experimental data for this compound as a carbohydrate derivatization agent is not extensively published, we can extrapolate its likely performance based on its chemical structure and the known behavior of similar compounds. The key differentiating feature is the presence of a sulfoamidophenyl group in place of the phenyl group in PMP.
Anticipated Impact of the Sulfoamidophenyl Group:
-
Increased Polarity: The sulfonic acid amide group is significantly more polar than a simple phenyl ring. This will increase the hydrophilicity of the resulting sugar derivatives.
-
Altered Chromatographic Selectivity: In RP-HPLC, the increased polarity would lead to reduced retention times compared to PMP derivatives. However, this property makes it a potentially superior candidate for Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is a powerful technique for separating polar compounds and is increasingly used for glycan analysis.[7][8][9][10] The enhanced polarity of the derivatives from this compound could lead to stronger retention and improved resolution in HILIC mode.
-
Potential for Improved MS Sensitivity: The presence of the sulfonamide group might influence the ionization efficiency in mass spectrometry, although this would require empirical validation.
Reductive Amination Agents: The Choice for Fluorescence and MS Sensitivity
This class of reagents, including 2-aminobenzamide (2-AB) and procainamide (ProA), reacts with the reducing end of a carbohydrate to form a Schiff base, which is then reduced to a stable secondary amine.[11][12] This method is particularly favored for its high sensitivity, especially when fluorescence detection is employed.
Mechanism of Action: The reaction is a two-step process. First, the primary amine of the labeling reagent reacts with the aldehyde group of the open-chain form of the sugar to form a Schiff base. In the second step, a reducing agent, such as sodium cyanoborohydride, reduces the imine to a stable secondary amine, covalently linking the fluorescent tag to the sugar.[11]
Diagram: Reductive Amination of a Reducing Sugar with 2-aminobenzamide (2-AB)
Caption: Reaction scheme for the reductive amination of a reducing sugar with 2-AB.
Performance Metrics: A Head-to-Head Comparison
The choice of a derivatization agent is a trade-off between various performance parameters. Below is a table summarizing the key characteristics of PMP and 2-AB, with a predictive assessment for this compound.
| Feature | 1-phenyl-3-methyl-5-pyrazolone (PMP) | This compound (Predicted) | 2-aminobenzamide (2-AB) |
| Primary Detection Method | UV-Vis (245-250 nm)[6] | UV-Vis (Wavelength may shift slightly) | Fluorescence (Ex: ~330 nm, Em: ~420 nm)[12][13] |
| Sensitivity | Good | Good (similar to PMP for UV) | Excellent (generally higher than UV-based methods)[12][13] |
| Reaction Conditions | Mildly alkaline, 70°C, ~60-120 min[1][14] | Likely similar to PMP | Acidic, 65°C, ~2-3 hours[3][11] |
| Derivative Stability | High | High (expected) | High[13] |
| MS Compatibility | Good, enhances positive ion mode signal[15][16] | Good (expected), may alter fragmentation patterns | Good, but procainamide offers superior ionization[12][13] |
| Chromatographic Application | Primarily RP-HPLC | Potentially excellent for HILIC[7][8][9][10] | HILIC and RP-HPLC[3][13] |
| LOD/LOQ | Low µg/mL to high ng/mL range[6] | Likely similar to PMP | Generally lower than PMP, in the ng/mL to pg/mL range[12] |
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for derivatization with PMP and 2-AB. It is crucial to optimize these conditions for specific applications and sample matrices.
Protocol 1: Derivatization of Monosaccharides with PMP
This protocol is adapted from established methods.[6][16]
-
Sample Preparation: Hydrolyze polysaccharide samples to release monosaccharides. Dry the monosaccharide standards or hydrolyzed samples completely under vacuum.
-
Derivatization Reaction:
-
Dissolve the dried sample in a solution of 0.5 M PMP in methanol.
-
Add an equal volume of 0.3 M aqueous sodium hydroxide.
-
Incubate the mixture at 70°C for 60-100 minutes.
-
-
Neutralization: Cool the reaction mixture to room temperature and neutralize by adding an equal volume of 0.3 M hydrochloric acid.
-
Extraction and Cleanup:
-
Add chloroform or diethyl ether to the reaction mixture and vortex vigorously.
-
Centrifuge to separate the phases.
-
Remove and discard the organic layer containing excess PMP. Repeat the extraction 3-5 times.
-
The aqueous layer containing the PMP-derivatized sugars is collected.
-
-
Analysis: Filter the aqueous solution through a 0.22 µm syringe filter before injection into the HPLC system.
Diagram: Experimental Workflow for PMP Derivatization
Caption: Step-by-step workflow for PMP derivatization of carbohydrates.
Protocol 2: Derivatization of Monosaccharides with 2-AB
This protocol is based on established reductive amination procedures.[11][12][17]
-
Sample Preparation: Prepare a solution of dried monosaccharide standards or hydrolyzed samples in water.
-
Labeling Solution Preparation: Prepare a labeling solution containing 2-AB and a reducing agent (e.g., 2-picoline borane or sodium cyanoborohydride) in a mixture of dimethyl sulfoxide (DMSO) and glacial acetic acid (typically 70:30 v/v).
-
Derivatization Reaction:
-
Add the labeling solution to the sample.
-
Incubate the mixture at 65°C for 2-3 hours.
-
-
Cleanup:
-
After incubation, dilute the reaction mixture with acetonitrile.
-
Use a HILIC solid-phase extraction (SPE) cartridge to remove excess labeling reagents.
-
Wash the cartridge with a high percentage of acetonitrile.
-
Elute the labeled glycans with water or a low percentage of acetonitrile.
-
-
Analysis: The eluted sample is ready for injection into the HPLC or UPLC system.
Conclusion and Future Perspectives
The choice of a derivatization agent for carbohydrate analysis is highly dependent on the specific analytical goals, available instrumentation, and the nature of the sample.
-
1-phenyl-3-methyl-5-pyrazolone (PMP) remains a robust and reliable choice for routine analysis, particularly when UV-Vis detection is employed. Its stable derivatives and well-established protocols make it an excellent starting point for method development.
-
2-aminobenzamide (2-AB) and its analogues like procainamide are superior for applications requiring high sensitivity, offering excellent performance with fluorescence and mass spectrometry detection.
-
This compound represents a logical evolution in the design of pyrazolone-based reagents. While awaiting empirical validation, its structural features strongly suggest it could be a powerful tool for HILIC-based separations of monosaccharides. The increased polarity of its derivatives could unlock new selectivities and improve the resolution of complex carbohydrate mixtures that are challenging to separate using traditional RP-HPLC methods with PMP.
As the field of glycomics and carbohydrate analysis continues to advance, the development of novel derivatization agents with tailored properties, such as the sulfonated pyrazolone discussed here, will be crucial for pushing the boundaries of sensitivity, resolution, and throughput. It is our expert opinion that this compound warrants further investigation as a promising reagent for the next generation of carbohydrate analytical workflows.
References
-
Characteristic ions of MS/MS for PMP-labeled monosaccharides (m/z). ResearchGate. Available at: [Link]
-
Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. (2022-01-28). Semantic Scholar. Available at: [Link]
-
Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides. (2009). PubMed. Available at: [Link]
-
A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS. (2018). PubMed Central. Available at: [Link]
-
Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. (2017). National Institutes of Health. Available at: [Link]
-
An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition. Chemical Journal of Chinese Universities. Available at: [Link]
-
Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers. (2015). PubMed Central. Available at: [Link]
-
Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence and mass spectrometry. Ludger Ltd. Available at: [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2020). Available at: [Link]
-
Separation of monosaccharides by hydrophilic interaction chromatography with evaporative light scattering detection. (2005). PubMed. Available at: [Link]
-
Fluorescence labelling of carbohydrates with 2-aminobenzamide (2AB). ResearchGate. Available at: [Link]
-
Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. (2020). MDPI. Available at: [Link]
-
Optimization of reactions between reducing sugars and 1-phenyl-3-methyl-5-pyrazolone (PMP) by response surface methodology. (2018). PubMed. Available at: [Link]
-
Comparison of glycan profiles obtained with 2-AB (black), ProA (gray)... ResearchGate. Available at: [Link]
-
Separation of carbohydrates using hydrophilic interaction liquid chromatography. (2013). PubMed. Available at: [Link]
-
Separation of monosaccharides by hydrophilic interaction chromatography with evaporative light scattering detection. ResearchGate. Available at: [Link]
-
A Novel Method for the Pre-Column Derivatization of Saccharides from Polygonatum cyrtonema Hua. by Integrating Lambert–Beer Law and Response Surface Methodology. (2023). National Institutes of Health. Available at: [Link]
-
Identification of structurally closely related monosaccharide and disaccharide isomers by PMP labeling in conjunction with IM-MS/MS. ResearchGate. Available at: [Link]
-
Monosaccharides labeled with PMP and separated by reversed phase HPLC.... ResearchGate. Available at: [Link]
-
Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. (2018). Frontiers. Available at: [Link]
-
Glycan labeling strategies and their use in identification and quantification. (2010). PubMed Central. Available at: [Link]
-
Development of a Rapid 2-AB Sample Preparation Workflow for N-Glycan Release and Labeling. Agilent. Available at: [Link]
-
Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. eScholarship.org. Available at: [Link]
-
Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Creative Biolabs. Available at: [Link]
-
Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. (2020). PubMed. Available at: [Link]
-
Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Clemson University. Available at: [Link]
-
Comparison of the efficiencies of extraction of PMP by different organic solvents. ResearchGate. Available at: [Link]
-
Optimization of Reactions between Reducing Sugars and 1-Phenyl-3-methyl-5-pyrazolone (PMP) by Response Surface Methodology. Semantic Scholar. Available at: [Link]
-
Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. CORE. Available at: [Link]
-
Optimization of Reactions between Reducing Sugars and 1-Phenyl-3-methyl-5-pyrazolone (PMP) by Response Surface Methodology. ResearchGate. Available at: [Link]
-
Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. (2022). National Institutes of Health. Available at: [Link]
-
PMP carbohydrate derivatization scheme. ResearchGate. Available at: [Link]
-
Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. (2022). National Institutes of Health. Available at: [Link]
-
Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Clemson University TigerPrints. Available at: [Link]
Sources
- 1. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Method for the Pre-Column Derivatization of Saccharides from Polygonatum cyrtonema Hua. by Integrating Lambert–Beer Law and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of monosaccharides by hydrophilic interaction chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of carbohydrates using hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 13. ludger.com [ludger.com]
- 14. Optimization of reactions between reducing sugars and 1-phenyl-3-methyl-5-pyrazolone (PMP) by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone, ensuring the protection of personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and integrity.
The Chemical Profile: Understanding the "Why" Behind Disposal Protocols
This compound is a sulfonamide-containing pyrazolone derivative. While specific toxicity data may be limited, the general characteristics of these chemical classes necessitate a cautious approach to waste management. Pyrazolone derivatives can exhibit biological activity, and sulfonamides are a well-known class of pharmaceuticals.[1][2] Therefore, treating this compound as potentially hazardous waste is a prudent and necessary measure to mitigate any unforeseen environmental or health impacts.
The recommended disposal methods, such as incineration, are not arbitrary. They are based on the chemical structure's stability and the potential for complete thermal decomposition, which breaks the molecule down into less harmful components.[3][4] Discharging such compounds into sewer systems is strictly prohibited as it can disrupt aquatic ecosystems and wastewater treatment processes.[3]
Core Principles of Chemical Waste Management
Before delving into the specific steps for this compound, it is crucial to understand the foundational principles of laboratory waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[5]
| Principle | Rationale |
| Waste Identification | Accurate identification is the first step to ensure proper handling and disposal. |
| Segregation | Prevents dangerous chemical reactions between incompatible waste streams.[6] |
| Containment | Proper containers prevent leaks and spills, protecting both personnel and the environment.[6] |
| Labeling | Clear and accurate labels communicate the hazards of the waste to everyone who handles it. |
| Accumulation | Storing waste in designated Satellite Accumulation Areas (SAAs) ensures control and regular monitoring.[5] |
| Professional Disposal | Licensed waste disposal services have the expertise and facilities to handle hazardous chemicals safely and legally.[4] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear, actionable workflow for the safe disposal of this compound and associated contaminated materials.
Caption: Workflow for the disposal of this compound.
1. Don Appropriate Personal Protective Equipment (PPE):
-
Before handling the chemical or its waste, at a minimum, wear:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
-
2. Segregate Waste Streams:
-
Solid Waste:
-
Collect unused or expired solid this compound.
-
Include any contaminated materials such as weighing papers, pipette tips, and gloves in a designated solid chemical waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled container for liquid chemical waste.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Sharps:
-
Any needles, syringes, or other sharps contaminated with the compound should be placed in a designated sharps container for chemical waste.
-
3. Select and Label Waste Containers:
-
Use only approved, chemically compatible, and leak-proof hazardous waste containers.[6]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
4. Collect Waste:
-
Add waste to the appropriate container, ensuring not to overfill (a good rule of thumb is to fill to no more than 80% capacity).
-
Keep containers closed when not actively adding waste.
5. Store in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA within the laboratory.[5]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the SAA is inspected regularly for any signs of leaks or container degradation.
6. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with a detailed inventory of the waste.
-
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4]
7. Licensed Incineration:
-
The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] This method ensures the complete destruction of the compound in an environmentally sound manner.
Disposal of Contaminated Packaging
Empty containers that held this compound must also be managed properly.
-
Triple Rinse: Containers can be triple rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.
-
Recycling or Reconditioning: After triple rinsing, the container may be offered for recycling or reconditioning.[3]
-
Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal as solid waste.[3]
Sources
Mastering the Safe Handling of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone: A Guide for Laboratory Professionals
For the innovative researchers, scientists, and drug development professionals dedicated to advancing pharmaceutical frontiers, a deep and practical understanding of chemical safety is not merely a procedural formality—it is the bedrock of scientific integrity and sustainable discovery. This guide provides a comprehensive operational and safety plan for handling 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone (CAS 89-29-2), a heterocyclic building block. Our focus extends beyond rudimentary compliance, offering a framework grounded in the causality of safety protocols to empower your research with confidence and precision.
Understanding the Hazard Profile: More Than Just Symbols
This compound is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation. While acute toxicity data for this specific compound is not extensively detailed in readily available literature, the broader family of pyrazolone derivatives has been associated with hypersensitivity reactions and, in some cases, hepatotoxicity (liver effects) with prolonged or high-dose exposure.[1][2][3][4][5][6][7][8][9] The sulfonamide moiety also warrants careful handling, as this class of compounds is primarily metabolized in the liver, and some individuals may have sensitivities.[10][11][12][13][14]
The primary routes of occupational exposure are inhalation of the powder, dermal contact, and accidental ingestion. The fine, crystalline powder nature of this compound increases the risk of aerosolization during handling, making respiratory protection a critical consideration.
The Core of Safe Handling: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is your most immediate line of defense. However, the selection of PPE should not be a one-size-fits-all approach. A thorough risk assessment, as mandated by OSHA's Chemical Hygiene Plan (29 CFR 1910.1450), is essential for each specific laboratory procedure.[15][16][17][18][19]
Respiratory Protection: Preventing Inhalation of Particulates
Given that this compound is a powder, the primary respiratory hazard is the inhalation of airborne particulates.
-
For low-energy activities (e.g., weighing small quantities in a ventilated enclosure), a NIOSH-approved N95 respirator is the minimum requirement.
-
For activities with a higher potential for dust generation (e.g., scooping from a large container, sonication of a powder suspension), a half-mask respirator with P100 filters is recommended.
-
In situations with significant aerosolization potential or in poorly ventilated areas , a powered air-purifying respirator (PAPR) should be considered.
Eye and Face Protection: Shielding from Splashes and Dust
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for liquid handling or potential splashes: Chemical splash goggles.
-
For significant splash hazards: A full face shield worn over safety glasses or goggles provides the most comprehensive protection.
Dermal Protection: A Barrier for Your Skin
A standard cotton lab coat is suitable for general use. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advisable. Full-length pants and closed-toe shoes are mandatory in any laboratory setting.
| Glove Material | Recommendation for this compound | Rationale |
| Nitrile | Good for splash protection. Double-gloving is recommended. | Nitrile gloves offer good resistance to a wide range of chemicals, including many organic solvents and aqueous solutions.[20][21][22][23][24] However, their performance against aromatic compounds can vary. For incidental contact, they provide a reliable barrier. |
| Butyl Rubber | Excellent for extended handling or immersion. | Butyl rubber provides superior resistance to a broad spectrum of chemicals, including many polar organic compounds.[24] It is a prudent choice when prolonged contact is anticipated. |
| Latex | Not Recommended | While offering good dexterity, latex gloves provide poor protection against many chemicals and can induce allergic reactions. |
| Vinyl | Not Recommended | Vinyl gloves have poor chemical resistance and are not suitable for handling this compound. |
Important Considerations for Glove Usage:
-
Inspect gloves for any signs of degradation or punctures before each use.
-
Change gloves immediately if you suspect contamination. Do not reuse disposable gloves.
-
Wash hands thoroughly with soap and water after removing gloves.
Operational Plan: From Receipt to Disposal
A well-defined operational plan minimizes the risk of exposure and ensures the integrity of your research.
Caption: Operational workflow for this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure.
-
Ensure that a current Safety Data Sheet (SDS) is readily accessible.
-
Assemble all necessary PPE and have a chemical spill kit nearby.
-
-
Weighing the Compound:
-
Perform all weighing operations within a ventilated enclosure to minimize dust inhalation.
-
Use anti-static weigh boats and tools to prevent the powder from clinging and dispersing.
-
Close the primary container immediately after dispensing the required amount.
-
-
Preparing Solutions:
-
When dissolving the powder, add it slowly to the solvent to avoid splashing and aerosol generation.
-
If sonication is required, ensure the vessel is securely capped.
-
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
Caption: Step-by-step spill response for this compound.
Decontamination and Disposal: A Responsible Conclusion
Proper decontamination and disposal are critical to protecting both laboratory personnel and the environment.
Decontamination of Equipment and Surfaces
-
Initial Cleaning: Carefully wipe down all surfaces and equipment that have come into contact with the compound using a damp cloth with a laboratory detergent solution. This helps to remove the bulk of the powder.
-
Solvent Rinse: Follow the detergent wash with a rinse using a solvent in which the compound is soluble (e.g., ethanol or isopropanol). This will help to remove any residual traces.
-
Final Rinse: A final rinse with deionized water is recommended for non-sensitive equipment.
-
Waste Collection: All cleaning materials (wipes, cloths, etc.) must be disposed of as solid hazardous waste.
Disposal Plan
All waste containing this compound, including unused product, contaminated consumables, and cleaning materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Final Disposal: The recommended method of disposal is incineration by a licensed hazardous waste management company.[25][26][27] This ensures the complete destruction of the compound. Do not dispose of this chemical down the drain or in regular trash.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not a matter of following a checklist but of understanding the underlying principles of chemical safety. By integrating the knowledge of its hazard profile with robust operational and disposal plans, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research. This commitment to a culture of safety is the hallmark of a truly exceptional scientific endeavor.
References
-
Chen, J., & Xie, X. (2018). Biodegradation of sulfonamides. Applied Microbiology and Biotechnology, 102(13), 5479-5490. Available at: [Link]
-
Desai, N. C., et al. (2013). Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. Journal of Saudi Chemical Society, 17(3), 259-265. Available at: [Link]
-
Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Available at: [Link]
-
Bien, E., et al. (1981). [Hepatotoxicological studies of pyrazolone derivatives on rats. Part 1: The study of aminophenazone]. Pharmazie, 36(7), 492-500. Available at: [Link]
-
Utah State University. (n.d.). Chemical Hygiene Plan. Office of Research Environmental Health and Safety. Available at: [Link]
-
Vree, T. B., Hekster, Y. A., & Termond, E. F. S. (1986). Pharmacokinetics of Sulfonamides in Man. In Pharmacokinetics of Sulfonamides Revisited (pp. 1-20). Karger Publishers. Available at: [Link]
-
Vree, T. B., & Hekster, Y. A. (1985). Metabolism of Sulfonamides. In Pharmacokinetics of Sulfonamides Revisited (pp. 21-65). Karger Publishers. Available at: [Link]
-
Okonek, S., & Reinecke, H. J. (1983). Acute toxicity of pyrazolones. The American Journal of Medicine, 75(5A), 94-98. Available at: [Link]
-
Smith, J. N., & Williams, R. T. (1948). The metabolism of sulphonamides: 5. A study of the oxidation and acetylation of sulphonamide drugs and related compounds in the rabbit. The Biochemical Journal, 42(3), 351–356. Available at: [Link]
-
CloudSDS. (n.d.). A Detailed Guide on OSHA Chemical Hygiene Plan. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA FactSheet. Available at: [Link]
-
University of South Carolina. (n.d.). Chemical Hygiene Plan and Laboratory Safety Manual. Environmental Health and Safety. Available at: [Link]
-
Williams, R. T. (1948). The metabolism of sulphonamides. The Biochemical Journal, 43(1), i. Available at: [Link]
-
Jäger, L., et al. (2000). IgE-mediated immediate-type hypersensitivity to the pyrazolone drug propyphenazone. The Journal of Allergy and Clinical Immunology, 105(4), 757-762. Available at: [Link]
-
University of Kentucky. (n.d.). Disinfection & Decontamination. Research Safety. Available at: [Link]
-
Levy, M. (1998). Hypersensitivity to pyrazolones. Thorax, 53(Suppl 2), S28-S31. Available at: [Link]
-
University of British Columbia. (n.d.). Decontamination of Laboratory Equipment. Safety & Risk Services. Available at: [Link]
-
S&G Gloves. (2023, June 23). Nitrile Glove Chemical Resistance Guide. Available at: [Link]
-
University of California, San Diego. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use. Blink. Available at: [Link]
-
Brogden, R. N. (1986). Pyrazolone derivatives. Drugs, 32(Suppl 4), 60-70. Available at: [Link]
-
University of Massachusetts Lowell. (n.d.). SOP Bio-005 Decontamination Reusable Labware, Work-Surfaces and Equipment. Available at: [Link]
-
Sharma, P., et al. (2014). The diverse pharmacological importance of Pyrazolone Derivatives: A Review. Journal of Pharmaceutical Sciences and Research, 6(8), 2856-2859. Available at: [Link]
-
International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Available at: [Link]
-
Levy, M. (1998). Hypersensitivity to pyrazolones. Thorax, 53(Suppl 2), S28-S31. Available at: [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Available at: [Link]
-
HeighTech Safety. (2025, December 16). Are Nitrile Gloves Chemical Resistant? Available at: [Link]
-
Stern, R. S. (1986). Adverse dermatological reactions to pyrazolones. Agents and Actions Supplements, 19, 303-311. Available at: [Link]
-
Kowalski, M. L., et al. (1995). Diagnosis of pyrazolone drug sensitivity: clinical history versus skin testing and in vitro testing. The Journal of Allergy and Clinical Immunology, 96(2), 147-154. Available at: [Link]
-
National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards: 2,4-D. Centers for Disease Control and Prevention. Available at: [Link]
-
National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Calcium oxide. Centers for Disease Control and Prevention. Available at: [Link]
-
University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Environmental Health and Radiation Safety. Available at: [Link]
-
University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Available at: [Link]
-
National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at: [Link]
-
United Nations Office on Drugs and Crime. (2006). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]
-
Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Available at: [Link]
-
BINGOLD. (n.d.). Chemical resistance list - disposable gloves. Available at: [Link]
-
Honeywell. (2021, August 23). Niosh Pocket Guide to Chemical Hazards [Video]. YouTube. Available at: [Link]
-
Gloves.com. (n.d.). Gloves Chemical Resistance Chart. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 28987–29000. Available at: [Link]
-
Li, Y., et al. (2018). Removal of sulfonamide antibiotics and human metabolite by biochar and biochar/H2O2 in synthetic urine. Chemosphere, 213, 133-140. Available at: [Link]
-
Ji, Y., et al. (2022). A Neutral Polysaccharide from Ginseng Berry Mitigates D-Galactose-Induced Oxidative Stress and Cognitive Deficits Through the Keap1/Nrf2/HO-1/NQO1 Pathway. Molecules, 27(15), 4983. Available at: [Link]
-
Patrycja, S., et al. (2019). Adsorption of Sulfonamides in Aqueous Solution on Reusable Coconut-Shell Biochar Modified by Alkaline Activation and Magnetization. Frontiers in Chemistry, 7, 589. Available at: [Link]
-
National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Available at: [Link]
-
Kim, H. Y., et al. (2019). Degradation of sulfonamide antibiotics and their intermediates toxicity in an aeration-assisted non-thermal plasma while treating strong wastewater. Chemosphere, 216, 519-527. Available at: [Link]
-
World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Available at: [Link]
-
Wang, Y., et al. (2021). Degradation and Toxicity Variations of Pyrazolone Pharmaceuticals by Homogeneous Oxidation Processes for Reclaimed Water Reuse: A Review. Water, 13(16), 2235. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Hepatotoxicological studies of pyrazolone derivatives on rats. Part 1: The study of aminophenazone (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute toxicity of pyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IgE-mediated immediate-type hypersensitivity to the pyrazolone drug propyphenazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adverse dermatological reactions to pyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diagnosis of pyrazolone drug sensitivity: clinical history versus skin testing and in vitro testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. karger.com [karger.com]
- 12. karger.com [karger.com]
- 13. The metabolism of sulphonamides: 5. A study of the oxidation and acetylation of sulphonamide drugs and related compounds in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. Chemical Hygiene Plan | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 17. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
- 18. osha.gov [osha.gov]
- 19. sc.edu [sc.edu]
- 20. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 21. gloves.com [gloves.com]
- 22. ehs.yale.edu [ehs.yale.edu]
- 23. ehrs.upenn.edu [ehrs.upenn.edu]
- 24. safety.fsu.edu [safety.fsu.edu]
- 25. benchchem.com [benchchem.com]
- 26. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 27. iwaste.epa.gov [iwaste.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
